Tetraphenylphosphonium Tetra-p-tolylborate
Description
Properties
IUPAC Name |
tetrakis(4-methylphenyl)boranuide;tetraphenylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28B.C24H20P/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h5-20H,1-4H3;1-20H/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYPBNFHFCEUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H48BP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630289 | |
| Record name | Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181259-35-8 | |
| Record name | Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of Tetraphenylphosphonium Tetra-p-tolylborate
Introduction
Tetraphenylphosphonium Tetra-p-tolylborate, an ionic salt composed of a bulky phosphonium cation and a sterically hindered borate anion, serves as a valuable compound in various chemical applications. Its unique structure imparts a combination of thermal stability, specific solubility characteristics, and crystallinity, making it a subject of interest for researchers in organic synthesis, catalysis, and materials science. This guide provides an in-depth analysis of its core physical properties, grounded in established data and the fundamental principles of chemical structure. We will explore the causality behind its observed characteristics and provide standardized protocols for their verification, offering a comprehensive resource for laboratory professionals.
Section 1: Chemical Identity and Molecular Structure
A complete understanding of the physical properties of this compound begins with its fundamental chemical identity and three-dimensional structure.
Chemical Identifiers
Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [1][2][3] |
| Synonym | Tetrakis(4-methylphenyl)borane-tetraphenylphosphine complex | [4] |
| CAS Number | 181259-35-8 | [2][3][4] |
| Molecular Formula | C₅₂H₄₈BP | [2][3][4] |
| Molecular Weight | ~714.7 g/mol | [2][3][5] |
Molecular Architecture
The compound is an ionic salt formed by the electrostatic attraction between a tetraphenylphosphonium cation ([PPh₄]⁺) and a tetra-p-tolylborate anion ([B(C₇H₇)₄]⁻).
-
Cation ([PPh₄]⁺): The cation features a central phosphorus atom in a tetrahedral geometry, bonded to four phenyl groups. This structure is conformationally rigid and sterically demanding. The rigidity of the phenyl groups is a crucial factor that facilitates efficient crystal packing and contributes to the high melting point of its salts compared to analogous alkyl-based phosphonium or ammonium salts.[6][7]
-
Anion ([B(p-tolyl)₄]⁻): The anion consists of a central boron atom tetrahedrally coordinated to four p-tolyl (4-methylphenyl) groups. This large, non-coordinating anion is instrumental in defining the salt's solubility and stability.
The sheer bulk of these constituent ions sterically shields the charged phosphorus and boron centers, which is a primary reason for the compound's notable chemical stability.
Section 2: Core Physical Properties
The macroscopic physical properties of this compound are a direct consequence of its molecular architecture.
| Property | Observation | Causality & Significance | Source(s) |
| Appearance | White to almost white or colorless crystalline solid. | The ordered packing of the ions in a crystal lattice results in a solid material. The absence of extended chromophores allows it to be colorless. | [1][4][8] |
| Melting Point | 247–250 °C | The high melting point is indicative of strong ionic forces and efficient crystal packing, requiring significant thermal energy to disrupt the lattice. The rigid aryl groups enhance these van der Waals and ionic interactions. | [4] |
| Solubility | Good solubility in organic solvents such as ethanol and toluene. | Although it is a salt, the large, nonpolar surface area of the phenyl and tolyl groups allows for favorable dispersion interactions with organic solvents, overcoming the crystal lattice energy. The [PPh₄]⁺ cation is known to confer solubility in polar organic solvents. | [4][6] |
Thermal & Chemical Stability
-
Thermal Stability: The compound is stable at room temperature.[4] Tetraaryl phosphonium salts are a class of materials known for their exceptional thermal stability, often with decomposition temperatures well above 300 °C.[9] This robustness is attributed to the strong P-C and B-C bonds within the sterically protected aromatic framework.
-
Chemical Stability: It is reported to be resistant to reaction with water and air.[4] The steric bulk of the eight aryl groups effectively shields the electrophilic phosphorus center and the nucleophilic boron center from attack, rendering the compound relatively inert under ambient conditions.
Handling & Storage
Based on its properties and supplier recommendations, the compound should be stored at room temperature in a well-sealed container, protected from direct light.
Section 3: Methodologies for Physical Characterization
To ensure scientific integrity, the physical properties described must be verifiable through standardized laboratory protocols.
Protocol: Melting Point Determination
The melting point provides a quick assessment of purity and identity.
Objective: To determine the melting range of a solid sample using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: Finely crush a small amount of the crystalline solid into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Heating Profile:
-
Set a rapid heating ramp (10-20 °C/min) to quickly approach the expected melting point (~240 °C).
-
Once within 20 °C of the expected temperature, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.
-
-
Observation & Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting range is reported as T₁ – T₂. For a pure compound, this range should be narrow (< 2 °C).
-
Protocol: Qualitative Solubility Assessment
This workflow establishes a qualitative solubility profile in various solvents.
Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.
Sources
- 1. This compound | 181259-35-8 | TCI Deutschland GmbH [tcichemicals.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]
- 7. Tetraphenylphosphonium_chloride [chemeurope.com]
- 8. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. The effect of structural modifications on the thermal stability, melting points and ion interactions for a series of tetraaryl-phosphonium-based mesothermal ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Tetraphenylphosphonium Tetra-p-tolylborate molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of Tetraphenylphosphonium Tetra-p-tolylborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the chemical formula [(C₆H₅)₄P]⁺[B(C₇H₇)₄]⁻, is an ionic compound that has garnered significant interest in various chemical disciplines.[][2][3] It is composed of a large, lipophilic tetraphenylphosphonium cation and a sterically hindered, weakly coordinating tetra-p-tolylborate anion. This unique combination of ionic components imparts valuable properties, making it a useful tool in organic synthesis, catalysis, and materials science.[4] The bulky nature of both the cation and anion facilitates the isolation and crystallization of complex chemical species and helps to solubilize inorganic reagents in organic media, functioning as a phase-transfer catalyst.[5] This guide provides a detailed exploration of the molecular structure, bonding characteristics, and experimental validation of this compound, offering field-proven insights for professionals in chemical research and development.
Part 1: The Tetraphenylphosphonium ([PPh₄]⁺) Cation: A Stable, Tetrahedral Scaffold
The tetraphenylphosphonium ([PPh₄]⁺) cation is a well-characterized molecular entity, valued for its stability and predictable geometry.[6] Its structure is central to its function in chemical applications, providing a robust, positively charged scaffold.
Covalent Framework and Bonding
The core of the [PPh₄]⁺ cation consists of a central phosphorus atom. This phosphorus atom is sp³ hybridized, forming four single covalent bonds with the ipso-carbons of four distinct phenyl rings.[7] This bonding arrangement results in a highly stable, tetrahedral geometry around the phosphorus center.[5][8]
The P-C bond is a strong covalent linkage with a typical bond length of approximately 1.79 Å. The C-P-C bond angles are consistently found to be in the range of 107° to 111°, closely approximating the ideal tetrahedral angle of 109.5°.[8] This geometric rigidity is a key feature, as the four phenyl groups are held in a fixed, propeller-like arrangement. This steric bulk is crucial for its role in directing the crystal packing of its salts and in preventing close association with anionic partners in solution.[9]
Caption: Structure of the Tetraphenylphosphonium Cation.
Part 2: The Tetra-p-tolylborate ([B(p-tolyl)₄]⁻) Anion: A Weakly Coordinating Partner
The tetra-p-tolylborate anion is a large, sterically demanding anion with a delocalized negative charge. These characteristics are fundamental to its utility as a "weakly coordinating" or "non-coordinating" anion.
Covalent Framework and Bonding
Similar to its phosphonium counterpart, the tetra-p-tolylborate anion features a central atom, boron, bonded to four organic substituents—in this case, p-tolyl groups. The boron atom is sp³ hybridized, leading to a tetrahedral arrangement of the four p-tolyl groups around the central boron atom. The negative charge is formally on the boron atom but is effectively delocalized over the entire large molecule.
The B-C bonds are covalent in nature. The presence of the electron-donating methyl group on the para position of each phenyl ring can subtly influence the electronic properties of the anion compared to the simpler tetraphenylborate. The primary role of this anion is to provide a charge balance for the cation while being chemically inert and sterically inaccessible, preventing it from forming strong interactions with the cation or other reactive species in a chemical system.
Caption: Structure of the Tetra-p-tolylborate Anion.
Part 3: The Ionic Assembly: Crystal Structure and Non-Covalent Interactions
This compound is a salt, and its solid-state structure is governed by the electrostatic attraction between the positively charged [PPh₄]⁺ cations and the negatively charged [B(p-tolyl)₄]⁻ anions. The large and rigid nature of these ions facilitates efficient crystal packing, a property for which tetraphenylphosphonium salts are well-known.[5]
The crystal lattice is an ordered, three-dimensional array of these ions. Due to their size and non-polar surfaces, the dominant interaction is the Coulombic force. However, weaker, non-covalent interactions, such as C-H···π interactions between the hydrogen atoms of one ion and the aromatic rings of a neighboring counterion, can also play a role in dictating the precise packing arrangement. These subtle interactions contribute to the overall stability of the crystal lattice.
Caption: Ionic Interaction between Cation and Anion.
Part 4: Experimental Protocols for Structural Elucidation
The definitive determination of the molecular and crystal structure of compounds like this compound relies on single-crystal X-ray diffraction.
Protocol: Single-Crystal X-ray Diffraction Analysis
This technique provides a three-dimensional map of electron density within the crystal, from which atomic positions, bond lengths, and bond angles can be precisely determined.[10][11]
Step 1: Crystal Growth (Self-Validating System)
-
Objective: To obtain a single, high-quality crystal suitable for diffraction (typically 0.1-0.3 mm in each dimension).[12]
-
Methodology:
-
Dissolve the this compound salt in a minimal amount of a suitable solvent (e.g., acetonitrile, dichloromethane) to create a saturated solution.
-
Employ a slow crystallization technique. A common and effective method is slow evaporation of the solvent at room temperature in a loosely capped vial.
-
Alternatively, vapor diffusion can be used, where a vial containing the solution is placed in a larger sealed container with a more volatile "anti-solvent" (e.g., hexane). The anti-solvent slowly diffuses into the solution, reducing the solubility of the salt and promoting gradual crystal growth.
-
The formation of well-defined, transparent crystals with sharp edges is indicative of high quality.[7][13]
-
Step 2: Data Collection
-
Objective: To measure the intensities and positions of X-rays diffracted by the crystal.
-
Methodology:
-
A suitable crystal is selected and mounted on a goniometer head.
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
The crystal is irradiated with a monochromatic beam of X-rays, and as it is rotated, a series of diffraction images are collected on a detector.
-
Step 3: Structure Solution and Refinement
-
Objective: To process the diffraction data to generate a final, accurate structural model.
-
Methodology:
-
The collected data are processed to determine the unit cell dimensions and space group of the crystal.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and their displacement parameters are refined using least-squares methods to achieve the best possible fit between the observed diffraction data and the data calculated from the structural model.
-
The final model provides precise information on bond lengths, bond angles, and the overall packing of the ions in the crystal lattice.
-
Part 5: Synthesis and Spectroscopic Characterization
Synthetic Approach: Salt Metathesis
The synthesis of this compound is typically achieved through a salt metathesis (ion exchange) reaction.
Protocol: Synthesis via Salt Metathesis
-
Reactant Preparation: Prepare separate solutions of a soluble tetraphenylphosphonium salt (e.g., tetraphenylphosphonium bromide, PPh₄Br) and a soluble tetra-p-tolylborate salt (e.g., sodium tetra-p-tolylborate, Na[B(p-tolyl)₄]) in a suitable solvent, such as ethanol or methanol.
-
Reaction: Slowly add one solution to the other with stirring.
-
Precipitation: this compound, being significantly less soluble in the reaction medium than the starting salts (e.g., NaBr), will precipitate out of the solution as a colorless solid.[4]
-
Isolation and Purification: The solid product is collected by filtration, washed with the solvent to remove any residual starting materials, and then washed with a non-polar solvent like diethyl ether or hexane to remove any organic impurities.
-
Drying: The purified product is dried under vacuum to yield the final compound.
NMR Spectroscopy
While X-ray crystallography provides solid-state structural data, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure in solution.
-
¹H and ¹³C NMR: These spectra will show characteristic signals for the aromatic protons and carbons of the phenyl and p-tolyl groups. The integration of the proton signals can confirm the ratio of the cation to the anion.
-
³¹P NMR: A single signal is expected in the ³¹P NMR spectrum, characteristic of the phosphonium cation.[14][15]
-
¹¹B NMR: A single signal is expected for the tetra-coordinate boron center in the anion.
Part 6: Quantitative Structural Data
The following table summarizes typical structural parameters for the ionic components, derived from crystallographic studies of related salts.
| Parameter | Cation ([PPh₄]⁺) | Anion ([B(p-tolyl)₄]⁻) |
| Central Atom | P | B |
| Geometry | Tetrahedral | Tetrahedral |
| Hybridization | sp³ | sp³ |
| P-C Bond Length | ~1.79 Å[8] | N/A |
| B-C Bond Length | N/A | ~1.65 Å (estimated) |
| C-P-C Angle | ~107-111°[8] | N/A |
| C-B-C Angle | N/A | ~109.5° (idealized) |
Conclusion
This compound is a compound whose utility is intrinsically linked to its molecular structure. The cation and anion are both large, sterically hindered, and chemically robust. The tetrahedral geometry of the [PPh₄]⁺ cation and the [B(p-tolyl)₄]⁻ anion, combined with their respective positive and negative charges, leads to a stable ionic lattice in the solid state. In solution, their bulk and weak coordinating ability are key to their function in catalysis and in the stabilization of reactive species. A thorough understanding of this structure, confirmed through rigorous experimental techniques like X-ray crystallography and NMR, is essential for its effective application in advanced chemical research and development.
References
-
Title: Tetraphenylphosphonium tetrakis(trimethylsilanolato)ferrate(III) Source: IUCr Journals URL: [Link]
-
Title: Growth and Characterization of Tetraphenylphosphonium Bromide Crystal Source: MDPI URL: [Link]
-
Title: Tetraphenylphosphonium chloride - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Growth and Characterization of Tetraphenylphosphonium Bromide Crystal Source: ResearchGate URL: [Link]
-
Title: this compound Source: ChemBK URL: [Link]
-
Title: Tetraphenylphosphonium | C24H20P+ Source: PubChem - NIH URL: [Link]
-
Title: Structure Directing Effects of the Tetraphenylphosphonium Cation upon the Formation of Lanthanoid Anilate Coordination Polymers Source: ResearchGate URL: [Link]
-
Title: Crystal structure of tetraphenylphosphonium cyanate, [P(C6H5)4]OCN Source: ResearchGate URL: [Link]
-
Title: Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-) | C52H48BP Source: PubChem URL: [Link]
-
Title: Synthesis of tetraphenylphosphonium bromide Source: ResearchGate URL: [Link]
-
Title: Synthesis and Characterization of Tetraphenylphosphonium Tetraazidoborate Source: Zeitschrift für Naturforschung URL: [Link]
-
Title: X-ray crystallography - Wikipedia Source: Wikipedia URL: [Link]
-
Title: X-Ray Crystallography of Chemical Compounds Source: PMC - NIH URL: [Link]
-
Title: X-Ray Crystallography Laboratory Department of Chemistry Michigan State University Source: Michigan State University URL: [Link]
-
Title: Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry Source: MDPI URL: [Link]
-
Title: Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry Source: Semantic Scholar URL: [Link]
Sources
- 2. Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-) | C52H48BP | CID 23075127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]
- 6. Tetraphenylphosphonium | C24H20P+ | CID 164912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Synthesis and Characterization of Tetraphenylphosphonium Tetra-p-tolylborate
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Tetraphenylphosphonium Tetra-p-tolylborate, a specialty salt composed of a bulky lipophilic cation and a weakly coordinating anion. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's properties and preparation. We will delve into the causal reasoning behind the synthetic strategies, provide validated protocols for its preparation and characterization, and explore its utility, particularly within the pharmaceutical sciences.
Introduction: The Rationale for Paired Ion Design
In the realm of pharmaceutical and materials science, the precise pairing of cations and anions is a powerful strategy to tailor the physicochemical properties of a substance. This compound, [(C₆H₅)₄P]⁺[B(C₇H₇)₄]⁻, is a prime example of such molecular engineering. The salt combines the large, lipophilic tetraphenylphosphonium (TPP⁺) cation with the sterically hindered and weakly coordinating tetra-p-tolylborate (B(p-tol)₄⁻) anion.
The tetraphenylphosphonium cation is widely recognized for its ability to facilitate the dissolution of salts in organic solvents and to act as a phase-transfer catalyst.[1] Its lipophilic nature and delocalized positive charge are key attributes that have been exploited in designing molecules targeted to the mitochondria of cells, a crucial aspect of certain therapeutic strategies.
The tetra-p-tolylborate anion , a derivative of the well-known tetraphenylborate, offers a large, chemically robust, and non-coordinating counterion. This "weakly coordinating" nature is critical; it means the anion has a very low tendency to interact with cationic species, thereby allowing the properties of the cation to be expressed without interference. The tolyl groups provide additional steric bulk compared to phenyl groups, further enhancing its non-coordinating properties.
The combination of these two ions results in a salt with high thermal stability, good solubility in a range of organic solvents, and unique properties that make it a valuable tool in both synthesis and drug delivery.
Synthesis of this compound: A Two-Part Approach
The synthesis of the target salt is most efficiently achieved through a salt metathesis reaction, which necessitates the prior preparation of the constituent ion precursors. This section details the synthesis of the cationic and anionic precursors, followed by their combination to yield the final product.
Synthesis of the Cationic Precursor: Tetraphenylphosphonium Halide
The most common precursor for the tetraphenylphosphonium cation is its chloride ([PPh₄]Cl) or bromide ([PPh₄]Br) salt. Several synthetic routes have been established.
Method 1: From Triphenylphosphine and an Aryl Halide
This method involves the nickel-catalyzed reaction of triphenylphosphine with chlorobenzene.[1]
-
Causality: The nickel catalyst is essential for activating the otherwise unreactive C-Cl bond of chlorobenzene towards nucleophilic attack by triphenylphosphine. The reaction proceeds via an oxidative addition/reductive elimination cycle at the nickel center.
Method 2: Grignard Reagent Route
An alternative approach involves the reaction of phenylmagnesium bromide with triphenylphosphine oxide.[1]
-
Causality: The highly nucleophilic Grignard reagent attacks the electrophilic phosphorus center of triphenylphosphine oxide. A subsequent workup with an acid (like HBr for the bromide salt) protonates the intermediate to yield the final phosphonium salt.
Synthesis of the Anionic Precursor: Sodium Tetra-p-tolylborate
Sodium tetra-p-tolylborate can be prepared from sodium tetrafluoroborate and a Grignard reagent derived from 4-bromotoluene.
-
Causality: This reaction relies on the transmetalation of the aryl group from the magnesium of the Grignard reagent to the boron of the tetrafluoroborate. The strong C-Mg bond's carbanionic character facilitates the displacement of the fluoride ions from the boron center. The use of an excess of the Grignard reagent ensures the complete substitution of all four fluorine atoms.
Final Synthesis via Salt Metathesis
The final step involves the reaction of an aqueous solution of a tetraphenylphosphonium halide with an aqueous solution of sodium tetra-p-tolylborate.
-
Causality: The driving force for this reaction is the precipitation of the highly insoluble this compound from the aqueous medium. The large, lipophilic nature of both the cation and the anion leads to a low affinity for water, resulting in the formation of a stable, crystalline solid.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Sodium Tetra-p-tolylborate
-
Reaction Setup: In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (4.1 eq).
-
Grignard Formation: Add a solution of 4-bromotoluene (4.0 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the 4-bromotoluene solution to the magnesium turnings. If the reaction does not start, gently warm the flask. Once the reaction initiates, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
Borate Formation: After the addition is complete, reflux the mixture for an additional hour. Cool the reaction mixture to 0 °C and add a solution of sodium tetrafluoroborate (1.0 eq) in anhydrous diethyl ether dropwise.
-
Workup: After the addition, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as acetone/water.
Protocol 2: Synthesis of this compound
-
Solution Preparation: Prepare a saturated aqueous solution of Tetraphenylphosphonium chloride. In a separate beaker, prepare a saturated aqueous solution of Sodium Tetra-p-tolylborate.
-
Precipitation: Slowly add the Sodium Tetra-p-tolylborate solution to the Tetraphenylphosphonium chloride solution with vigorous stirring. A white precipitate will form immediately.
-
Isolation and Purification: Continue stirring for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration and wash it thoroughly with deionized water to remove any remaining sodium chloride.
-
Drying: Dry the product in a vacuum oven at 60 °C overnight.
Characterization
A thorough characterization of this compound is essential to confirm its identity and purity. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of this salt.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for both the cation and the anion.
-
Tetraphenylphosphonium cation: Expect complex multiplets in the aromatic region, typically between 7.6 and 8.0 ppm.
-
Tetra-p-tolylborate anion: Expect two doublets in the aromatic region, characteristic of a para-substituted benzene ring, and a singlet for the methyl protons around 2.1-2.4 ppm.
-
-
¹³C NMR: The carbon NMR will also show distinct signals for both ions.
-
Tetraphenylphosphonium cation: Signals for the phenyl carbons will be observed, with the carbon directly attached to the phosphorus appearing as a doublet due to C-P coupling.
-
Tetra-p-tolylborate anion: Expect signals for the four distinct carbons of the tolyl group, including the methyl carbon. The carbon attached to the boron may be broadened due to the quadrupolar nature of the boron nucleus.[2]
-
-
³¹P NMR: The phosphorus-31 NMR spectrum should show a single sharp resonance, typically in the range of +20 to +25 ppm, which is characteristic of the tetraphenylphosphonium cation.[3][4]
-
¹¹B NMR: The boron-11 NMR spectrum is expected to show a single sharp resonance in the upfield region, typically around -6 to -8 ppm, consistent with a tetra-coordinate borate anion.[5]
Table 1: Expected NMR Data for this compound
| Nucleus | Cation/Anion | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | P(C₆H₅)₄⁺ | 7.6 - 8.0 | Multiplet |
| B(C₇H₇)₄⁻ | ~7.0 - 7.5 (Aromatic) | Doublets | |
| ~2.1 - 2.4 (Methyl) | Singlet | ||
| ¹³C | P(C₆H₅)₄⁺ | ~115 - 135 (Aromatic) | Multiplets, Doublet (C-P) |
| B(C₇H₇)₄⁻ | ~20 - 22 (Methyl) | Singlet | |
| ~125 - 145 (Aromatic) | Singlets | ||
| ³¹P | P(C₆H₅)₄⁺ | +20 - +25 | Singlet |
| ¹¹B | B(C₇H₇)₄⁻ | -6 - -8 | Singlet |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is well-suited for analyzing this salt.
-
Positive Ion Mode: The spectrum will be dominated by the peak corresponding to the tetraphenylphosphonium cation ([C₂₄H₂₀P]⁺) at m/z = 339.13.[4]
-
Negative Ion Mode: The spectrum will show the peak for the tetra-p-tolylborate anion ([C₂₈H₂₈B]⁻) at m/z = 375.23.
Fragmentation patterns can provide further structural confirmation. For the tetraphenylphosphonium cation, loss of phenyl groups can be observed.
Elemental Analysis
Elemental analysis for Carbon, Hydrogen, Boron, and Phosphorus should be performed to confirm the empirical formula (C₅₂H₄₈BP) and assess the purity of the synthesized compound.
Applications in Drug Development and Beyond
The unique combination of a lipophilic cation and a bulky, non-coordinating anion gives this compound several potential applications, particularly in the pharmaceutical arena.
Lipophilic Drug Delivery Systems
The tetraphenylphosphonium cation is a well-established "mitochondriotropic" agent, meaning it can facilitate the delivery of attached molecules to the mitochondria of cells. By pairing a therapeutic anion with the TPP⁺ cation, it may be possible to enhance its cellular uptake and target it to the mitochondria. This is particularly relevant for anticancer and antioxidant therapies where mitochondrial function is a key target. The formation of a lipophilic salt can enhance the solubility of a drug in lipid-based formulations, which can improve its oral bioavailability.[6][7]
Pharmaceutical Excipient
The bulky and non-coordinating nature of the tetra-p-tolylborate anion makes it an excellent candidate as a counterion for stabilizing cationic active pharmaceutical ingredients (APIs).[8] Its use can improve the crystallinity and handling properties of the API. Borates, in general, are used in various pharmaceutical formulations, including eye drops, for their buffering and mild antiseptic properties.[9][10]
Catalysis
In the field of organic synthesis, this salt can serve as a phase-transfer catalyst, similar to other quaternary phosphonium salts.[1] It can also be used as a source of a bulky, non-coordinating anion in catalytic systems where a "naked" cation is required for high catalytic activity.[3]
Logical Relationship of Properties and Applications
Caption: Interplay of properties and applications of the title compound.
Conclusion
This compound is a rationally designed specialty salt with a unique combination of properties. Its synthesis, while requiring a multi-step approach, is achievable through well-established organometallic and salt metathesis reactions. The detailed characterization protocols provided in this guide serve as a self-validating system to ensure the identity and purity of the final product. The insights into its potential applications in drug delivery, as a pharmaceutical excipient, and in catalysis highlight its value to the scientific community. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the utility of this versatile compound in their respective fields.
References
-
Fukushima, T., et al. (2015). Tetraarylphosphonium Cations with Excellent Alkaline-Resistant Performance for Anion-Exchange Membranes. PMC - NIH. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Anion-Regulating Transient and Persistent Phosphorescence and Size-Dependent Ultralong Afterglow of Organic Ionic Crystals. Available at: [Link]
-
Wikipedia. (2023). Tetraphenylphosphonium chloride. Available at: [Link]
-
European Medicines Agency. (2017). Questions and answers on boric acid and borates used as excipients in medicinal products for human use. Available at: [Link]
-
ChemBK. (2024). This compound. Available at: [Link]
-
PubChem. (n.d.). Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-). Available at: [Link]
-
Semantic Scholar. (n.d.). Engineered triphenylphosphonium-based, mitochondrial-targeted liposomal drug delivery system facilitates cancer cell killing act. Available at: [Link]
-
U.S. Borax. (n.d.). Borates in pharmaceutical use. Available at: [Link]
-
Charman, W. N. (2000). Lipids, lipophilic drugs, and oral drug delivery-some emerging concepts. Journal of Pharmaceutical Sciences, 89(8), 967-78. Available at: [Link]
-
DTIC. (n.d.). Selected Ion Fragmentation with a Triple Quadrupole Mass Spectrometer. Available at: [Link]
-
Royal Society of Chemistry. (2006). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
-
European Medicines Agency. (2017). Boric acid and borate used as excipients. Available at: [Link]
-
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Available at: [Link]
-
San Diego State University. (n.d.). 11B NMR Chemical Shifts. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Available at: [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Available at: [Link]
-
MDPI. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available at: [Link]
-
MDPI. (2020). Shifting from Ammonium to Phosphonium Salts: A Promising Strategy to Develop Next-Generation Weapons against Biofilms. Available at: [Link]
-
Kazi, S. H., & Nabi, S. A. A. U. (2018). MEDICINAL, COSMETIC, CHEMICAL AND OTHER APPLICATIONS OF BORATES. Baqai Journal of Health Sciences, 21(2), 72-78. Available at: [Link]
-
University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
-
Reddit. (2014). Effect of boron groups on 13 C NMR chemical shift. Available at: [Link]
-
Fisher Scientific. (n.d.). This compound 98.0+%, TCI America 5 g. Available at: [Link]
-
YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available at: [Link]
-
Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Lipids, lipophilic drugs, and oral drug delivery-some emerging concepts. Journal of pharmaceutical sciences, 97(8), 2961–2983. Available at: [Link]
-
InTech. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available at: [Link]
-
Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Available at: [Link]
Sources
- 1. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. Lipophilic Salts and Lipid-Based Formulations: Enhancing the Oral Delivery of Octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipids, lipophilic drugs, and oral drug delivery-some emerging concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Borates in pharmaceutical use: High-quality for highly regulated industries | U.S. Borax [borax.com]
- 10. applications.emro.who.int [applications.emro.who.int]
Solubility of Tetraphenylphosphonium Tetra-p-tolylborate in organic solvents
An In-Depth Technical Guide to the Solubility of Tetraphenylphosphonium Tetra-p-tolylborate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a salt comprised of a large, lipophilic cation and a similarly bulky anion, finds significant application in organic synthesis and catalysis. Its efficacy in these roles is intrinsically linked to its solubility in various organic media. This technical guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this unique ion-pair salt. In the absence of extensive publicly available quantitative solubility data, this document serves as a foundational resource, empowering researchers to predict, understand, and experimentally determine the solubility of this compound in relevant organic solvents. We delve into the thermodynamics of dissolution, exploring the interplay between lattice energy and solvation energy, and provide detailed, self-validating experimental protocols for accurate solubility measurement.
Introduction: The Nature of this compound
This compound, with the chemical formula [(C₆H₅)₄P]⁺[(CH₃C₆H₄)₄B]⁻, is a white to off-white solid crystalline compound.[1] It is characterized by its large, sterically hindered, and lipophilic constituent ions: the tetraphenylphosphonium cation and the tetra-p-tolylborate anion.[2] The molecular weight of this salt is approximately 714.74 g/mol .[1]
The structure of these ions, featuring multiple phenyl and tolyl groups, imparts a significant nonpolar character to the salt. This structural feature is key to its utility, particularly as a phase-transfer catalyst or as a bulky counterion to stabilize reactive species in non-aqueous media.[3][4] Understanding its solubility is therefore not merely an academic exercise but a practical necessity for its effective application in chemical synthesis and materials science.
Theoretical Framework: The Energetics of Dissolution
The dissolution of an ionic solid like this compound in a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG_sol). For dissolution to be spontaneous, ΔG_sol must be negative. This is dictated by the balance between the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol), as described by the equation:
ΔG_sol = ΔH_sol - TΔS_sol
The overall enthalpy of solution can be understood as the net result of two major energy components: the lattice energy and the solvation energy.[5][6]
Caption: Experimental workflow for solubility determination.
Gravimetric Method
This is a fundamental and straightforward method for determining solubility, particularly for compounds that are reasonably soluble and thermally stable. [7][8] Principle: A known volume or mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess of this compound to the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation. [7] * Agitate the mixture at a constant, recorded temperature using a magnetic stirrer or shaker bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. [9]2. Sample Collection:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette. To avoid drawing up solid particles, it is highly recommended to use a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter).
-
-
Analysis:
-
Transfer the filtered aliquot to a pre-weighed, clean, and dry evaporating dish.
-
Carefully evaporate the solvent in a fume hood. For volatile organic solvents, this can be done at room temperature under a stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of the solvent and the decomposition temperature of the salt.
-
Once the solvent is removed, dry the evaporating dish containing the solid residue to a constant weight in a vacuum oven.
-
-
Calculation:
-
Mass of solute = (Mass of dish + residue) - (Mass of empty dish).
-
Solubility ( g/100 mL) = (Mass of solute / Volume of aliquot) × 100.
-
Causality and Self-Validation: The key to this method's trustworthiness is ensuring equilibrium and achieving a constant weight upon drying. If successive weighings of the dried residue are identical, it confirms that all the solvent has been removed. The persistent presence of undissolved solid in the original vial validates that the solution was indeed saturated.
UV-Vis Spectroscopic Method
This method is highly suitable for solutes that absorb ultraviolet or visible light, such as this compound, due to its aromatic rings. It is particularly useful for determining lower solubilities where the gravimetric method may be less accurate. [10][11] Principle: The concentration of a solute in a solution is determined by measuring its absorbance of light at a specific wavelength and relating it to a pre-established calibration curve, according to the Beer-Lambert Law.
Step-by-Step Protocol:
-
Determine Analytical Wavelength (λ_max):
-
Prepare a dilute solution of the salt in the chosen solvent.
-
Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λ_max). This provides the highest sensitivity and adherence to the Beer-Lambert law.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations by accurately weighing the salt and dissolving it in known volumes of the solvent. The concentration range should bracket the expected solubility.
-
Measure the absorbance of each standard solution at the predetermined λ_max.
-
Plot a graph of absorbance versus concentration. A linear plot that passes through the origin confirms the Beer-Lambert law is obeyed in this concentration range. The slope of this line is the molar absorptivity.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 4.1, Step 1).
-
Withdraw a filtered aliquot of the supernatant as described previously (Section 4.1, Step 2).
-
Dilute this aliquot precisely with a known volume of the solvent to bring its absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λ_max.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.
-
Causality and Self-Validation: The linearity of the calibration curve is a critical validation step, confirming that the measurement is reliable within that concentration range. Using a filtered sample ensures that the measured absorbance is solely from the dissolved solute, not from scattered light from suspended particles.
Conclusion
While a comprehensive database of the solubility of this compound in a wide array of organic solvents is not yet established in the public domain, this guide provides the essential theoretical foundation and practical tools for researchers to generate this critical data. The solubility of this bulky ion-pair salt is a delicate balance between its relatively low lattice energy and the solvation energy offered by the solvent. By understanding these governing principles and employing robust experimental methodologies such as the gravimetric or UV-Vis spectroscopic methods detailed herein, scientists and professionals in drug development can accurately determine the solubility in their specific systems of interest, enabling the rational design of synthetic routes, catalytic processes, and formulation strategies.
References
-
Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
-
Spectroscopic Techniques - Solubility of Things. (n.d.). Retrieved from [Link]
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-3.
-
This compound - Introduction. (2024, April 10). ChemBK. Retrieved from [Link]
-
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved from [Link]
-
Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd. Retrieved from [Link]
-
Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org. Retrieved from [Link]
- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787.
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]
-
Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-). (n.d.). PubChem. Retrieved from [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare. Retrieved from [Link]
-
Tetraphenylphosphonium. (n.d.). PubChem. Retrieved from [Link]
- Kolker, A., & Elizalde, M. P. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous-Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228-233.
-
Thermodynamics of Salt Dissolution. (n.d.). WebAssign. Retrieved from [Link]
-
SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. Retrieved from [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved from [Link]
-
Tetraphenylphosphonium chloride. (n.d.). Wikipedia. Retrieved from [Link]
-
17.2 Factors That Affect Solubility. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022, July 14). ACS Publications. Retrieved from [Link]
-
Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. (1996, January). ACS Publications. Retrieved from [Link]
-
Synthesis of tetraphenylphosphonium bromide. (2001, August). ResearchGate. Retrieved from [Link]
-
HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. (n.d.). SIELC Technologies. Retrieved from [Link]
-
9.6 Free Energy of Dissolution. (n.d.). AP Chem - Fiveable. Retrieved from [Link]
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Grossmont College. Retrieved from [Link]
-
Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 16). YouTube. Retrieved from [Link]
-
Ion Specificity and Nonmonotonic Protein Solubility from Salt Entropy. (2012, October 2). PubMed Central. Retrieved from [Link]
-
A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025, August 5). ResearchGate. Retrieved from [Link]
-
17.5: Factors that Affect Solubility. (2023, July 7). Chemistry LibreTexts. Retrieved from [Link]
-
factors influencing ion-pair. (n.d.). Science.gov. Retrieved from [Link]
-
Lattice Energies in Ionic Solids. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
Lattice Energy. (n.d.). Scribd. Retrieved from [Link]
-
Lattice Energy: The Born-Haber cycle. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Lattice Energy of Ionic Compounds, Basic Introduction, Charge vs Ionic Radius. (2017, October 23). YouTube. Retrieved from [Link]
-
lattice enthalpy (lattice energy). (n.d.). Chemguide. Retrieved from [Link]
-
Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. (2018, February 1). PubMed Central. Retrieved from [Link]
Sources
- 1. This compound | 181259-35-8 | TCI AMERICA [tcichemicals.com]
- 2. Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-) | C52H48BP | CID 23075127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]
- 5. webassign.net [webassign.net]
- 6. fiveable.me [fiveable.me]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. scirp.org [scirp.org]
An In-depth Technical Guide on the Thermal Stability and Decomposition of Tetraphenylphosphonium Tetra-p-tolylborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of Tetraphenylphosphonium Tetra-p-tolylborate (TPTB). While specific experimental data for TPTB is not extensively available in public literature, this guide synthesizes information from closely related tetra-aryl phosphonium and tetra-aryl borate salts to project its thermal behavior. We delve into the foundational principles of thermal analysis, detailing experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, a discussion on the anticipated decomposition mechanisms and products is presented, offering valuable insights for researchers in drug development and materials science where the thermal stability of reagents is a critical parameter.
Introduction: The Significance of Thermal Stability in Pharmaceutical Development
This compound (TPTB) is a salt composed of a tetraphenylphosphonium cation and a tetra-p-tolylborate anion. Compounds of this class, known for their utility as catalysts and phase-transfer agents in organic synthesis, are finding increasing relevance in pharmaceutical development.[1][2] The tetraphenylphosphonium cation, in particular, is utilized for its ability to facilitate the transport of molecules across biological membranes.[1]
The thermal stability of any compound is a critical parameter in the pharmaceutical industry. It dictates storage conditions, shelf-life, and the feasibility of manufacturing processes that may involve heating steps, such as drying, milling, and sterilization. Understanding the decomposition temperature and the nature of decomposition products is paramount for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs) and excipients. This guide serves to elucidate the expected thermal properties of TPTB, providing a framework for its safe and effective handling and use.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of TPTB is essential before delving into its thermal behavior.
| Property | Value | Source |
| Chemical Formula | C₅₂H₄₈BP | [3] |
| Molecular Weight | 714.74 g/mol | [1] |
| CAS Number | 181259-35-8 | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in some organic solvents | [4] |
Principles and Methodologies for Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for evaluating the thermal stability of a compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, quantifying mass loss, and identifying intermediate stages of degradation.
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the TPTB sample into a clean, tared TGA pan (typically platinum or alumina).
-
Atmosphere: Select the appropriate atmosphere. An inert atmosphere (e.g., nitrogen or argon) is used to study thermal decomposition without oxidation, while an oxidative atmosphere (e.g., air) can be used to investigate thermo-oxidative degradation. For TPTB, an inert atmosphere is recommended to isolate the inherent thermal decomposition pathway.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition point (e.g., 600 °C).
-
-
Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition is a key parameter determined from this curve.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique identifies thermal events such as melting, crystallization, and decomposition, and quantifies the enthalpy changes associated with these transitions.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the TPTB sample into a DSC pan. The pan is then hermetically sealed.
-
Atmosphere: A controlled atmosphere (typically inert, like nitrogen) is maintained within the DSC cell.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the temperature range of interest.
-
-
Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (e.g., melting, decomposition) appear as peaks pointing down, while exothermic events (e.g., crystallization, some decompositions) appear as peaks pointing up.
Caption: A simplified workflow for the thermal analysis of TPTB.
Predicted Thermal Stability and Decomposition of this compound
General Stability of Tetra-aryl Phosphonium Salts
Phosphonium-based ionic liquids, particularly those with four aryl substituents on the phosphorus atom, are renowned for their high thermal stability.[5][6] Studies on various tetra-aryl phosphonium salts indicate decomposition temperatures often in excess of 300°C.[5] For example, a thermogravimetric analysis of tetraphenylphosphonium bromide (TPPB), a structurally similar compound, shows a decomposition point of 435 °C.[7] This high stability is attributed to the strong P-C bonds within the cation.
Influence of the Tetra-p-tolylborate Anion
The thermal stability of an ionic salt is also significantly influenced by the nature of the anion. Less nucleophilic and less basic anions generally lead to higher thermal stability. The tetra-p-tolylborate anion is a large, sterically hindered, and weakly coordinating anion. This characteristic is expected to contribute positively to the overall thermal stability of TPTB.
Predicted TGA and DSC Profile of TPTB
Based on the analysis of related compounds, the following TGA and DSC profiles for TPTB can be anticipated:
Predicted TGA Data:
| Parameter | Predicted Value | Rationale |
| Onset of Decomposition (T_onset) | > 350 °C | Based on the high stability of tetra-aryl phosphonium salts and the weakly coordinating nature of the tetra-p-tolylborate anion.[5][7] |
| Major Mass Loss Step | A single, significant mass loss | Indicative of the decomposition of the organic cation and anion. |
| Residual Mass at 600 °C | Low | Complete decomposition of the organic components is expected. |
Predicted DSC Data:
| Thermal Event | Predicted Temperature Range | Enthalpy Change | Rationale |
| Melting Point | Not definitively known | Endothermic | Many phosphonium salts have distinct melting points before decomposition. |
| Decomposition | Correlating with TGA T_onset | Likely Endothermic | The breaking of bonds during decomposition typically requires energy input. |
Proposed Decomposition Mechanism and Products
The thermal decomposition of TPTB is likely a complex process involving the degradation of both the cation and the anion.
Decomposition of the Tetraphenylphosphonium Cation
The decomposition of the tetraphenylphosphonium cation under thermal stress is likely to proceed via pathways that differ from alkaline hydrolysis. At elevated temperatures, homolytic cleavage of the P-C bonds could occur, leading to the formation of radical species. A plausible decomposition product is triphenylphosphine (TPP) and phenyl radicals. The phenyl radicals can then react further to form biphenyl or abstract hydrogen to form benzene.
Decomposition of the Tetra-p-tolylborate Anion
The thermal decomposition of the tetra-p-tolylborate anion is less well-documented. However, drawing parallels with the acid-catalyzed decomposition of tetraphenylborate, it is plausible that the B-C bonds could cleave. This could lead to the formation of tri-p-tolylborane and toluene.
Caption: A proposed high-level decomposition pathway for TPTB.
Potential Gaseous Byproducts
The decomposition of the aromatic rings at very high temperatures could lead to the formation of various gaseous byproducts, including:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Oxides of phosphorus (e.g., P₄O₁₀)
-
Various hydrocarbons
The identification of these products would require advanced analytical techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Conclusion and Recommendations
This compound is anticipated to be a thermally stable compound with a decomposition temperature likely exceeding 350 °C. This prediction is based on the established high thermal stability of tetra-aryl phosphonium salts and the weakly coordinating nature of the tetra-p-tolylborate anion.
For professionals in drug development and related fields, the following recommendations are crucial:
-
Experimental Verification: It is strongly recommended to perform TGA and DSC analyses on any new batch of TPTB to confirm its thermal stability profile before use in critical applications.
-
Safe Handling: Although stable at ambient temperatures, appropriate personal protective equipment should be used when handling TPTB, especially when heating is involved.
-
Process Considerations: For manufacturing processes involving TPTB, the operational temperatures should be maintained well below its determined onset of decomposition to prevent degradation and the formation of potentially hazardous byproducts.
This guide provides a robust framework for understanding the thermal properties of TPTB. By combining theoretical knowledge with rigorous experimental verification, researchers can ensure the safe and effective application of this compound in their work.
References
-
Comparing the Thermal and Electrochemical Stabilities of Two Structurally Similar Ionic Liquids. DiVA portal. [Link]
-
PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. ARPN Journal of Engineering and Applied Sciences. [Link]
-
Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. MDPI. [Link]
-
Thermophysical properties of phosphonium-based ionic liquids. PMC - NIH. [Link]
-
Formation, Reactivity and Decomposition of Aryl Phospha‐Enolates. Wiley Online Library. [Link]
-
Four Phosphonium-based Ionic Liquids. Synthesis, Characterization and Electrochemical Performance as Electrolytes for Silicon Anodes. HELDA - University of Helsinki. [Link]
-
synthesis and electrochemical properties of electrolytes based on phosphonium, sulfonium and imidazolium ionic liquids for li-ion batteries. Nature. [Link]
-
Synthesis, structure and pyrolysis of stabilised phosphonium ylides containing saturated oxygen heterocycles. SciSpace. [Link]
-
On the Degradation of Tetraphenylphosphonium Bromide at High pH and the Solubility of Various Radionuclides in its Degradation Products. ResearchGate. [Link]
-
Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility. ResearchGate. [Link]
-
Tetraphenylphosphonium chloride. Wikipedia. [Link]
-
Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. ResearchGate. [Link]
-
Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-). PubChem. [Link]
-
Synthesis, thermal properties and structural characterisation, of the tetraphenylphosphonium pentaborate salt, [PPh 4][B 5O 6(OH) 4] .1.5H 2O. ResearchGate. [Link]
-
Mechanism of the thermal decomposition of tetra-aryltellurium species. RSC Publishing. [Link]
-
Thermal Properties and Ionic Conductivity of Tetra-n-Butylammonium Perchlorate. MDPI. [Link]
-
Synthesis, thermal properties and structural characterisation, of the tetraphenylphosphonium pentaborate salt, [PPh4][B5O6(OH)(4)]center dot 1.5H(2)O. ResearchGate. [Link]
-
Crystallization and Thermal Behaviors of Poly(ethylene terephthalate)/Bisphenols Complexes through Melt Post-Polycondensation. MDPI. [Link]
-
Chain structure and thermal behavior of reactive blends of poly(ethylene terephthalate)/poly(butylene terephthalate) by addition of 2,2′-(1,4-phenyl) bisoxazoline. ResearchGate. [Link]
-
This compound Market Size, Share, Trend and Forcarst to 2025 | Prof Research. [Link]
Sources
- 1. labproinc.com [labproinc.com]
- 2. Thermophysical properties of phosphonium-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-) | C52H48BP | CID 23075127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]
- 5. diva-portal.org [diva-portal.org]
- 6. chemicke-listy.cz [chemicke-listy.cz]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Crystal Structure of Tetraphenylphosphonium Tetra-p-tolylborate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Nuances of a Bulky Ionic Salt
In the realm of supramolecular chemistry and materials science, the precise arrangement of ions in the solid state dictates a compound's physical and chemical properties. Tetraphenylphosphonium tetra-p-tolylborate, a salt comprised of a large organic cation and a sterically demanding organic anion, presents a fascinating case study in crystal engineering. This guide delves into the structural intricacies of this compound, offering a comprehensive overview of its synthesis, crystallization, and the anticipated features of its crystal lattice. While a definitive, publicly available crystal structure remains elusive in major databases, this document synthesizes information from analogous structures and related chemical principles to provide a robust framework for understanding and utilizing this compound in research and development. Particular emphasis is placed on the implications of its structure for applications in catalysis and as a co-crystallizing agent in drug development, where the control of solid-state form is paramount.
Molecular Architecture: The Constituent Ions
This compound is an ionic compound with the chemical formula [P(C₆H₅)₄]⁺[B(C₇H₇)₄]⁻. Its structure is defined by the electrostatic attraction between a tetraphenylphosphonium cation and a tetra-p-tolylborate anion.
The Tetraphenylphosphonium Cation
The tetraphenylphosphonium cation, [P(C₆H₅)₄]⁺, features a central phosphorus atom bonded to four phenyl groups. The P-C bonds arrange themselves in a tetrahedral geometry around the phosphorus atom, a consequence of sp³ hybridization.[1] The phenyl groups, due to their rigidity, play a crucial role in the packing of the crystal lattice, often leading to high melting points and facilitating crystallization.[1]
The Tetra-p-tolylborate Anion
The tetra-p-tolylborate anion, [B(C₇H₇)₄]⁻, consists of a central boron atom bonded to four p-tolyl groups (a toluene molecule lacking one hydrogen atom from the methyl group's para-position). Similar to the cation, the boron atom is at the center of a tetrahedral arrangement of the four p-tolyl groups. The presence of the methyl group on each phenyl ring adds steric bulk and influences the intermolecular interactions within the crystal.
Synthesis and Crystallization: A Pathway to the Solid State
The synthesis of this compound is typically achieved through a salt metathesis reaction. This involves the reaction of a soluble tetraphenylphosphonium salt, such as tetraphenylphosphonium bromide ([PPh₄]Br), with a soluble tetra-p-tolylborate salt, commonly sodium tetra-p-tolylborate (Na[B(p-tolyl)₄]).
Synthetic Protocol
The following is a generalized, self-validating protocol for the synthesis of this compound:
Materials:
-
Tetraphenylphosphonium bromide ([PPh₄]Br)
-
Sodium tetra-p-tolylborate (Na[B(p-tolyl)₄])
-
Solvent (e.g., ethanol, methanol, or a mixed solvent system)
-
Deionized water
Step-by-Step Methodology:
-
Dissolution: Dissolve equimolar amounts of [PPh₄]Br and Na[B(p-tolyl)₄] in a suitable solvent. The choice of solvent is critical and should be one in which both reactants are soluble, but the product has limited solubility, thus promoting precipitation.
-
Precipitation: Upon mixing the two solutions, the desired product, this compound, will precipitate out of the solution due to its lower solubility.
-
Isolation: The precipitate is collected by filtration.
-
Washing: The collected solid is washed with a solvent in which the product is sparingly soluble to remove any unreacted starting materials and byproducts. Deionized water is often a suitable washing solvent to remove residual inorganic salts.
-
Drying: The purified product is dried under vacuum to remove any residual solvent.
Causality Behind Experimental Choices: The principle of this synthesis relies on the differential solubility of the reactants and the product. The formation of the bulky, lipophilic this compound salt drives the reaction forward by its precipitation from the more polar solvent mixture.
Crystallization for X-ray Analysis
Obtaining single crystals suitable for X-ray diffraction is a critical step in determining the precise crystal structure. For a compound like this compound, several techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., acetonitrile, dichloromethane) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to crystal growth.
-
Temperature Gradient: A saturated solution is slowly cooled, decreasing the solubility of the compound and inducing crystallization.
The choice of solvent is paramount and often requires empirical screening to find the optimal conditions for growing high-quality single crystals.
The Crystal Structure: A Predictive Analysis
Anticipated Crystallographic Parameters
Based on the analysis of related compounds, the following parameters can be anticipated for the crystal structure of this compound.
| Parameter | Anticipated Value/System | Rationale |
| Crystal System | Monoclinic or Triclinic | The low symmetry of the constituent ions often leads to packing in lower symmetry crystal systems. |
| Space Group | Centrosymmetric (e.g., P-1, P2₁/c) | In the absence of chiral elements and strong non-covalent interactions that favor non-centrosymmetric packing, a centrosymmetric arrangement is common for such salts. |
| Unit Cell Volume | > 3000 ų | The large size of the cation and anion necessitates a large unit cell to accommodate the constituent ions. |
| Z (Formula units per unit cell) | 2 or 4 | This is a common value for organic salts of this size, allowing for efficient packing. |
Intermolecular Interactions and Crystal Packing
The crystal packing will be dominated by a balance of electrostatic interactions between the cation and anion, and van der Waals interactions between the numerous phenyl and tolyl groups.
-
Ionic Interactions: The primary force holding the crystal lattice together is the electrostatic attraction between the positively charged tetraphenylphosphonium cation and the negatively charged tetra-p-tolylborate anion.
-
π-π Stacking: The aromatic rings of the cations and anions are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align.
-
C-H···π Interactions: The hydrogen atoms on the phenyl and tolyl groups can interact with the π-electron clouds of adjacent aromatic rings. These weak hydrogen bonds contribute to the overall stability of the crystal lattice.
The bulky nature of both the cation and anion will lead to a packing arrangement that maximizes the density while accommodating the steric demands of the tolyl groups' methyl substituents.
Relevance in Drug Development and Research
The structural features of this compound have important implications for its application in pharmaceutical and chemical research.
Co-crystallization and Salt Screening
In drug development, modifying the solid-state form of an active pharmaceutical ingredient (API) is a critical strategy to improve its physicochemical properties, such as solubility, stability, and bioavailability. Tetraphenylphosphonium and tetra-arylborate ions are known to be effective co-formers in co-crystallization and salt formation.
-
Mechanism of Action: The bulky and rigid nature of the tetraphenylphosphonium cation can disrupt the crystal lattice of an API, preventing the formation of a stable, poorly soluble crystalline form. The tetra-p-tolylborate anion can form specific non-covalent interactions with the API, guiding the formation of a new crystalline structure with improved properties.
Phase Transfer Catalysis
Tetraphenylphosphonium salts are widely used as phase-transfer catalysts.[1] These catalysts facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).
-
Workflow:
Caption: Phase transfer catalysis workflow.
The lipophilic nature of the tetraphenylphosphonium cation allows it to transport an anionic reactant from the aqueous phase into the organic phase, where it can react with the organic substrate. The tetra-p-tolylborate anion further enhances the lipophilicity of the ion pair, improving its efficacy as a phase-transfer catalyst.
Conclusion and Future Outlook
This compound represents a compound of significant interest due to the interplay of its ionic nature and the steric and electronic properties of its constituent ions. While a definitive crystal structure is not yet publicly documented, this guide provides a comprehensive theoretical framework for understanding its solid-state characteristics. The synthesis is straightforward, and the principles of its crystallization are well-understood from analogous compounds. The anticipated structural features, dominated by electrostatic and van der Waals interactions, have direct implications for its use in co-crystallization strategies in drug development and as an effective phase-transfer catalyst. Further research to elucidate the precise crystal structure through single-crystal X-ray diffraction would be a valuable contribution to the field, enabling a more detailed understanding of its structure-property relationships and paving the way for more targeted applications in materials science and pharmaceutical development.
References
-
Wikipedia. Tetraphenylphosphonium chloride. [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of Tetraphenylphosphonium Tetra-p-tolylborate
Introduction
Tetraphenylphosphonium tetra-p-tolylborate is a bulky ionic compound comprised of a tetraphenylphosphonium cation ([PPh₄]⁺) and a tetra-p-tolylborate anion ([B(p-tolyl)₄]⁻). Such compounds are of significant interest in various fields of chemistry, including organometallic synthesis, catalysis, and materials science, primarily due to the non-coordinating and lipophilic nature of the constituent ions. Accurate structural elucidation and purity assessment are paramount for its effective application. This technical guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The focus is on the practical application and interpretation of the data, grounded in established scientific principles.
For ionic compounds like this compound, where the cation and anion are sterically hindered and electronically isolated from each other, the overall spectroscopic signature is a direct superposition of the individual ions' spectra. This guide will, therefore, present the expected spectroscopic data by analyzing each ionic component separately, a scientifically robust approach in the absence of a single comprehensive data source for the combined salt.
Molecular Structure and Key Components
A fundamental understanding of the molecular structure is crucial for interpreting spectroscopic data.
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. For this compound, the IR spectrum will be a composite of the vibrational modes of both the cation and the anion.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium-Weak |
| 3000-2850 | Methyl C-H stretch | Weak |
| ~1600, ~1480, ~1440 | Aromatic C=C skeletal vibrations | Strong-Medium |
| ~1100 | P-Phenyl stretch | Strong |
| 1000-650 | C-H out-of-plane bending | Strong |
Rationale for Experimental Choices: The spectrum is typically recorded on a solid sample using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. ATR is often preferred for its simplicity and minimal sample preparation. The key diagnostic peaks are the P-Phenyl stretching vibration for the cation and the various aromatic and methyl C-H and C=C vibrations. [1][2][3]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a baseline correction and, if necessary, an ATR correction.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions, providing confirmation of the molecular weight of the constituent ions. Electrospray ionization (ESI) is the most suitable technique for this type of pre-formed ionic compound.
| Ion | Expected m/z | Ionization Mode |
| [C₅₂H₄₈BP]⁺ (as [M]⁺) | 714.36 | Positive |
| [C₂₄H₂₀P]⁺ (cation) | 339.13 | Positive |
| [C₂₈H₂₈B]⁻ (anion) | 375.23 | Negative |
Rationale for Experimental Choices: ESI is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. [4]In positive ion mode, the intact cation [PPh₄]⁺ will be observed at m/z 339.13. It is also possible to observe the ion pair as a cluster ion in some cases. In negative ion mode, the anion [B(p-tolyl)₄]⁻ will be detected at m/z 375.23. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the ions through accurate mass measurement. [2]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with ESI, such as acetonitrile or methanol.
-
The presence of salt can suppress ionization, so it's crucial to use a low concentration. [5]2. Instrumentation:
-
Use an ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap).
-
-
Data Acquisition (Positive Mode):
-
Infuse the sample solution into the ESI source.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal for the [PPh₄]⁺ ion.
-
Acquire data over an appropriate m/z range (e.g., 100-1000).
-
-
Data Acquisition (Negative Mode):
-
Switch the instrument to negative ion mode.
-
Re-optimize source parameters for the [B(p-tolyl)₄]⁻ ion.
-
Acquire data over the same m/z range.
-
-
Data Analysis:
-
Analyze the resulting mass spectra to identify the m/z values of the parent ions.
-
If using HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental formula.
-
Sources
Tetraphenylphosphonium Tetra-p-tolylborate: A Legacy of Stability and Non-Coordination in Modern Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraphenylphosphonium Tetra-p-tolylborate, [(C₆H₅)₄P]⁺[B(C₇H₇)₄]⁻, represents more than a simple salt; it is the culmination of two distinct, yet complementary, fields of chemical innovation. This guide delves into the historical origins of its constituent ions—the stable, bulky tetraphenylphosphonium cation and the inert, non-coordinating tetra-p-tolylborate anion. We will explore the logical design behind its synthesis, provide a detailed experimental protocol, and present its key physicochemical properties. Furthermore, this whitepaper will illuminate its critical applications as a high-performance phase-transfer catalyst and a supporting electrolyte in sensitive electrochemical systems, fields of significant interest to professionals in drug development and materials science.
Part 1: A Tale of Two Ions - The Genesis of a Unique Salt
The utility of this compound is not an accident but a direct consequence of the carefully engineered properties of its constituent ions. Understanding their individual histories provides crucial context for the salt's function.
The Cation's Legacy: The Tetraphenylphosphonium ([PPh₄]⁺) Ion
The story of the tetraphenylphosphonium cation is inextricably linked to the pioneering work of German chemist Georg Wittig.[1][2] While Wittig was awarded the Nobel Prize in Chemistry in 1979 for the development of the "Wittig Reaction," a cornerstone of modern organic synthesis for converting aldehydes and ketones into alkenes, his broader research into organic phosphorus compounds laid the groundwork for the widespread use of phosphonium salts.[1][3][4][5][6][7][8][9]
The Wittig reaction proceeds through a phosphonium ylide, which is typically generated by deprotonating a phosphonium salt.[6][7][8] This necessity spurred deep investigation into the synthesis and stability of various phosphonium salts. The tetraphenylphosphonium cation emerged as a particularly robust species. Its key attributes, which are critical to the function of the final salt, include:
-
Steric Shielding: The four phenyl rings are rigidly arranged in a tetrahedral geometry around the central phosphorus atom, creating a bulky, sterically hindered cation.[10][11] This bulk prevents the cation from interfering with or coordinating to reactive centers in a chemical system.
-
Charge Delocalization: The positive charge is delocalized over the entire large, lipophilic structure. This, combined with the steric bulk, allows salts of this cation to dissolve readily in a wide range of organic solvents.[10][11]
-
Thermal and Chemical Stability: Quaternary phosphonium salts are generally more thermally stable than their ammonium analogues, making them suitable for a broader range of reaction conditions.[12]
The first synthesis of a tetraphenylphosphonium salt was reported as early as 1928.[10] Today, precursors like tetraphenylphosphonium chloride are commonly prepared by reacting triphenylphosphine with chlorobenzene.[11]
The Anion's Purpose: The Tetra-p-tolylborate ([B(p-tolyl)₄]⁻) Ion
The development of the tetra-p-tolylborate anion is part of a broader quest in chemistry for so-called "Weakly Coordinating Anions" (WCAs), sometimes referred to as non-coordinating anions.[13][14][15] For decades, chemists have sought anions that can stabilize highly reactive cations without forming a covalent bond or interfering with their chemical activity.[13][14][16] This is paramount in fields like catalysis and electrochemistry, where anion coordination can poison a catalyst or limit the electrochemical window.
The tetra-p-tolylborate anion is an excellent example of a WCA, designed with the following principles:
-
Large Size and Charge Delocalization: Similar to its cationic partner, the anion is very large. The negative charge, formally on the boron atom, is effectively delocalized across the four tolyl groups. This large ionic radius and diffuse charge density result in a very weak electrostatic interaction with cations.
-
Chemical Inertness: The boron-carbon bonds are strong and the aryl groups are chemically robust, making the anion resistant to oxidation, reduction, and attack by electrophiles or nucleophiles.[15][16]
-
Enhanced Lipophilicity: The methyl groups on the phenyl rings (tolyl groups) increase the anion's lipophilicity and solubility in nonpolar organic solvents compared to the simpler tetraphenylborate.
The synthesis of alkali metal salts of tetra-arylborates provides the necessary precursors for creating more complex salts.[17]
Part 2: Convergent Synthesis and Characterization
The preparation of this compound is a classic example of a salt metathesis (or ion exchange) reaction, a convergent strategy that combines two simpler, pre-synthesized salt precursors. The driving force for the reaction is typically the precipitation of a highly insoluble inorganic salt (e.g., NaCl) from an organic solvent.
Experimental Protocol: Synthesis of this compound
This protocol describes a reliable method for synthesizing the target compound from commercially available precursors: Tetraphenylphosphonium Chloride and Sodium Tetra-p-tolylborate.
Step 1: Preparation of Precursor Solutions
-
Rationale: The individual dissolution of the starting materials in a suitable solvent ensures a homogeneous reaction mixture upon combination. A polar aprotic solvent like acetonitrile or acetone is an excellent choice as it readily dissolves both the organic-soluble phosphonium salt and the inorganic borate salt, while promoting the precipitation of the inorganic byproduct.
-
Procedure:
Step 2: Salt Metathesis Reaction
-
Rationale: Combining the two solutions initiates the ion exchange. The target salt, composed of two large lipophilic ions, remains dissolved in the acetonitrile, while the much more polar sodium chloride byproduct is insoluble and precipitates out, driving the reaction to completion according to Le Châtelier's principle.
-
Procedure:
-
Slowly add the Sodium Tetra-p-tolylborate solution to the stirring Tetraphenylphosphonium Chloride solution at room temperature.
-
A white precipitate (Sodium Chloride) should form immediately.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Step 3: Isolation and Purification
-
Rationale: The first filtration removes the inorganic byproduct. The subsequent precipitation and washing steps are designed to remove any unreacted starting materials and residual sodium chloride, yielding the pure product.
-
Procedure:
-
Filter the reaction mixture through a medium-porosity fritted funnel to remove the precipitated sodium chloride.
-
Transfer the filtrate to a larger beaker.
-
Slowly add deionized water to the filtrate with vigorous stirring until the solution becomes cloudy and a white precipitate of the product forms.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid product by vacuum filtration.
-
Wash the solid product thoroughly with copious amounts of deionized water to remove any remaining inorganic salts, followed by a small amount of cold diethyl ether to aid in drying.
-
Dry the purified this compound in a vacuum oven at 50-60 °C overnight.
-
Mandatory Visualization: Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | Tetraphenylphosphanium tetrakis(4-methylphenyl)boranuide | [22][23] |
| CAS Number | 181259-35-8 | [22][24] |
| Molecular Formula | C₅₂H₄₈BP | [22][25] |
| Molecular Weight | 714.74 g/mol | [22][25] |
| Appearance | White to off-white crystalline powder | [23][25] |
| Purity | ≥98.0% (Typical) | [23][25] |
Part 3: Applications in Research and Development
The carefully designed structure of this salt makes it a high-value tool for solving specific challenges in chemical synthesis and analysis.
Application 1: Phase-Transfer Catalysis (PTC)
Many organic reactions require the interaction of two reactants that are immiscible, such as an aqueous solution of an inorganic salt and an organic solution of a substrate. The reaction rate is often negligible due to the inability of the reactants to meet. Phase-transfer catalysis overcomes this barrier.[26][27]
Mechanism of Action: this compound is an exceptional phase-transfer catalyst.[12][26][27][28][29] Its large, lipophilic cation, [PPh₄]⁺, can pair with an anion from the aqueous phase (e.g., CN⁻, OH⁻) and transport it into the organic phase. Once in the organic phase, the anion is poorly solvated and highly reactive, leading to a dramatic acceleration of the reaction rate. The bulky nature of both the cation and its original borate anion ensures they do not interfere with the desired reaction.
Mandatory Visualization: Phase-Transfer Catalysis Workflow
Sources
- 1. Georg Wittig | Biography, Wittig Reaction & Nobel Prize | Britannica [britannica.com]
- 2. Georg Wittig - Wikipedia [en.wikipedia.org]
- 3. nobelprize.org [nobelprize.org]
- 4. 125th Birthday: Georg Wittig - ChemistryViews [chemistryviews.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Tetraphenylphosphonium_chloride [chemeurope.com]
- 11. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Weakly coordinating anion - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 15. cuvillier.de [cuvillier.de]
- 16. Reactive p-block cations stabilized by weakly coordinating anions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SODIUM TETRA(P-TOLYL)BORATE synthesis - chemicalbook [chemicalbook.com]
- 18. synthese-nord.de [synthese-nord.de]
- 19. 四(对甲苯基)硼酸钠 Selectophore™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 20. scbt.com [scbt.com]
- 21. Sodium tetra(p-tolyl)borate - CAS-Number 15738-23-5 - Order from Chemodex [chemodex.com]
- 22. Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-) | C52H48BP | CID 23075127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 24. scbt.com [scbt.com]
- 25. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 26. scienceinfo.com [scienceinfo.com]
- 27. archive.nptel.ac.in [archive.nptel.ac.in]
- 28. Phosphonium salts as chiral phase-transfer catalysts: asymmetric Michael and Mannich reactions of 3-aryloxindoles [pubmed.ncbi.nlm.nih.gov]
- 29. Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Tetraphenylphosphonium Tetra-p-tolylborate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: Navigating the Landscape of a Niche Reagent
In the vast toolkit of organic synthesis, some reagents are workhorses, their applications extensively documented and their mechanisms finely tuned. Others, like Tetraphenylphosphonium Tetra-p-tolylborate, occupy a more specialized niche. While its constituent ions—the bulky, lipophilic tetraphenylphosphonium cation and the sterically hindered, non-coordinating tetra-p-tolylborate anion—suggest a range of potential applications, the published literature on this specific salt is sparse. This guide, therefore, adopts a dual approach. It will first present the established physicochemical properties of this compound. It will then extrapolate from the well-documented roles of its components to provide a scientifically grounded exploration of its potential applications, complete with illustrative protocols. These protocols are intended as starting points for investigation, rooted in established chemical principles, rather than as drop-in procedures from peer-reviewed literature for this exact compound.
Compound Profile and Physicochemical Properties
This compound is a salt composed of a tetraphenylphosphonium cation ([PPh₄]⁺) and a tetra-p-tolylborate anion ([B(p-tolyl)₄]⁻). Its structure lends it specific properties that are desirable in various synthetic contexts.
| Property | Value | Source(s) |
| CAS Number | 181259-35-8 | [1][2] |
| Molecular Formula | C₅₂H₄₈BP | [1] |
| Molecular Weight | 714.72 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in polar organic solvents such as ethanol and toluene. | [3] |
| Stability | Stable at room temperature; not readily reactive with water or air. | [3] |
The key features of this salt are the steric bulk and lipophilicity of both the cation and the anion. The tetraphenylphosphonium cation is a well-known phase-transfer agent, capable of shuttling anions between aqueous or solid phases and organic phases.[4] The tetra-p-tolylborate anion is large, non-coordinating, and more resistant to decomposition under acidic conditions than the related tetraphenylborate.[5]
Potential Applications in Organic Synthesis
Based on the properties of its constituent ions, this compound can be postulated to have utility in several areas of organic synthesis.
Phase-Transfer Catalysis
The primary anticipated role for the tetraphenylphosphonium cation is as a phase-transfer catalyst (PTC).[4] In this capacity, it facilitates reactions between reactants in immiscible phases by transporting an anionic reagent from an aqueous or solid phase into an organic phase where the substrate is dissolved.
Causality of Experimental Choices:
-
Catalyst Loading: Typically, 1-10 mol% of the catalyst is sufficient. Higher loadings may be required for challenging reactions but can complicate purification.
-
Solvent System: A biphasic system (e.g., dichloromethane/water, toluene/water) is essential for phase-transfer catalysis. The choice of organic solvent depends on the solubility of the substrate and product.
-
Stirring Rate: Vigorous stirring is crucial to maximize the interfacial area between the two phases, thereby increasing the rate of ion exchange and reaction.
Illustrative General Protocol for a Nucleophilic Substitution Reaction:
-
To a round-bottom flask equipped with a magnetic stir bar, add the organic substrate (1.0 equiv), the anionic nucleophile (e.g., a sodium salt, 1.2-2.0 equiv), and this compound (0.01-0.10 equiv).
-
Add the organic solvent (e.g., toluene or dichloromethane) and the aqueous phase (e.g., water or a saturated aqueous solution of the nucleophile). The total volume should be sufficient to allow for efficient stirring.
-
Stir the biphasic mixture vigorously at the desired temperature (room temperature to reflux, depending on the reaction).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, stop the stirring and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic phase in vacuo.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Potential Role in Frustrated Lewis Pair (FLP) Chemistry
Frustrated Lewis Pairs (FLPs) are combinations of bulky Lewis acids and Lewis bases that are sterically prevented from forming a classical adduct. This "frustration" leads to unique reactivity, including the ability to activate small molecules like H₂. [6]A combination of a bulky phosphine (Lewis base) and a borane (Lewis acid) can act as an FLP. While this compound is a salt and not a neutral FLP, it represents the product of H₂ activation by a hypothetical PPh₃/[B(p-tolyl)₃] FLP. It could potentially be used in reactions where a proton and a hydridoborate are required, or it could serve as a pre-catalyst in certain hydrogenation reactions.
Causality of Experimental Choices:
-
Reaction Conditions: FLP-mediated reactions are typically carried out under strictly anhydrous and inert conditions.
-
Substrate Scope: FLP catalysis is particularly useful for the hydrogenation of polar functional groups, such as imines and enamines.
-
Temperature: The activation of the salt to regenerate the active FLP might require elevated temperatures.
Illustrative General Protocol for Imine Hydrogenation (Hypothetical):
-
To a high-pressure reactor under an inert atmosphere, add the imine substrate (1.0 equiv) and this compound (as a potential pre-catalyst, 0.05-0.10 equiv).
-
Add a dry, non-coordinating solvent (e.g., toluene or fluorobenzene).
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar H₂).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction by taking aliquots and analyzing them by GC or ¹H NMR.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Concentrate the reaction mixture and purify the resulting amine, for example, by acid-base extraction followed by distillation or chromatography.
Safety and Handling
While specific toxicity data for this compound is not widely available, it is prudent to handle it with the care afforded to all laboratory chemicals. [3]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
In Case of Contact: If skin contact occurs, wash with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Conclusion and Future Outlook
This compound is a compound with significant potential in organic synthesis, primarily due to the advantageous properties of its constituent ions. Its role as a phase-transfer catalyst and as a source of a bulky, non-coordinating anion in cationic catalysis are the most probable areas of application. The exploration of its utility in FLP-type reactions also presents an interesting avenue for future research. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to begin exploring the synthetic utility of this niche but potentially valuable reagent. As with any new reagent, careful optimization of reaction conditions will be key to unlocking its full potential.
References
-
ChemBK. This compound - Introduction. Available from: [Link]
-
PubChem. Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-). Available from: [Link]
-
Gong, J., et al. (2016). Nucleophilic arylation with tetraarylphosphonium salts. Nature Communications, 7, 10433. Available from: [Link]
- Douglass, J. E., & Tabor, D. R. (1969). The Reaction of Triphenylphosphine with Alcohols and Carboxylic Acids in Carbon Tetrachloride. The Journal of Organic Chemistry, 34(12), 3662-3665.
-
Gawel, J. M., et al. (2017). Tetra-Arylborate Lipophilic Anions as Targeting Groups. Chemical Communications, 53(86), 11731-11734. Available from: [Link]
- Sharma, V., et al. (2018). Interaction of phosphonium ionic liquids with borate esters at tribological interfaces. Tribology Letters, 66(3), 99.
-
Petroll, M., et al. (2021). Reduction of π-Expanded Cyclooctatetraene with Lithium: Stabilization of the Tetra-Anion through Internal Li+ Coordination. Angewandte Chemie International Edition, 60(7), 3510-3514. Available from: [Link]
-
Piers, W. E. (2012). Cationic Tricoordinate Boron Intermediates: Borenium Chemistry from the Organic Perspective. Accounts of Chemical Research, 45(1), 130-139. Available from: [Link]
-
Cláudio, A. F. M., et al. (2020). Phosphonium Bis(oxalato)borate Dicationic Ionic Liquids: A Platform for Halogen-Free Functional Fluids. ACS Sustainable Chemistry & Engineering, 8(47), 17537-17547. Available from: [Link]
-
Petroll, M., et al. (2021). Reduction of π-Expanded Cyclooctatetraene with Lithium: Stabilization of the Tetra-Anion through Internal Li+ Coordination. PubMed Central. Available from: [Link]
- Nishida, H., et al. (2000). Synthesis, Lipophilicity, and Stability of Tetrakis(pentafluorophenyl)borate (FTPB) Anion under Highly Acidic Conditions. Reports of the Institute of Advanced Material Study, Kyushu University, 14(1), 47-54.
- Sabounchei, S. J., et al. (2011). C−H Activation in Phosphonium Salts Promoted by Platinum(II) Complexes. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 41(8), 941-947.
- O'Donnell, C. J. (2019). Recent Advances in Phosphonium Salt Catalysis. In Phosphorus(III) Ligands in Homogeneous Catalysis (pp. 539-565). John Wiley & Sons, Ltd.
- Gaddale Devanna, K. K., et al. (2017). Tetra-Arylborate Lipophilic Anions as Targeting Groups.
- Petroll, M., et al. (2021). Reduction of π-Expanded Cyclooctatetraene with Lithium: Stabilization of the Tetra-Anion through Internal Li+ Coordination.
Sources
- 1. Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-) | C52H48BP | CID 23075127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. alfachemic.com [alfachemic.com]
- 5. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 6. Cationic Tricoordinate Boron Intermediates: Borenium Chemistry from the Organic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Tetraphenylphosphonium Tetra-p-tolylborate as a High-Performance Phase-Transfer Catalyst
Introduction: Overcoming Immiscibility in Chemical Synthesis
In the realm of organic synthesis, a frequent challenge arises when reactants are partitioned between two immiscible phases, such as an aqueous and an organic layer.[1] This phase separation severely limits reaction rates by preventing reactive species from interacting. Phase-Transfer Catalysis (PTC) emerges as a powerful technique to surmount this obstacle. A phase-transfer catalyst acts as a shuttle, transporting a reactant from one phase (typically aqueous) into the other (typically organic), where the reaction can proceed efficiently.[2][3] This methodology offers numerous advantages, including the use of inexpensive inorganic reagents, milder reaction conditions, elimination of hazardous anhydrous solvents, and often leads to higher yields and fewer byproducts.[2][3]
Quaternary ammonium and phosphonium salts are the most common classes of PTCs.[4][5] Among these, Tetraphenylphosphonium ([PPh₄]⁺) salts are particularly noteworthy for their high thermal stability and efficacy.[3][6] This application note focuses on a specific, high-performance catalyst: Tetraphenylphosphonium Tetra-p-tolylborate ([(C₆H₅)₄P]⁺[B(C₇H₇)₄]⁻) . The unique combination of a highly lipophilic cation and a large, weakly coordinating anion imparts superior properties that make it an exceptional choice for demanding synthetic applications.
The Catalyst: Structure and Unique Advantages
This compound is an ionic salt composed of a tetraphenylphosphonium cation and a tetra-p-tolylborate anion.
-
Cation: Tetraphenylphosphonium ([PPh₄]⁺) : The four phenyl groups attached to the central phosphorus atom create a bulky, rigid, and highly lipophilic (oil-loving) cation.[7] This lipophilicity is crucial for its function, as it allows the cation to be readily extracted into and remain soluble in the organic phase.[7][8]
-
Anion: Tetra-p-tolylborate ([B(p-tolyl)₄]⁻) : This is a large, sterically hindered, and non-coordinating anion. Its large size and delocalized negative charge prevent tight ion pairing with the [PPh₄]⁺ cation in the organic phase.
Key Advantages over Simple Halide-Based PTCs (e.g., [PPh₄]⁺Cl⁻):
-
Enhanced Lipophilicity: The entire salt, with its bulky, organic-rich cation and anion, exhibits exceptionally high solubility in a wide range of organic solvents.
-
"Naked" Anion Generation: Because the large tetra-p-tolylborate anion does not form a tight ion pair with the phosphonium cation, the reactive anion (e.g., CN⁻, OH⁻) that is shuttled into the organic phase is less encumbered.[9] This "naked" or "bare" anion is more exposed and, therefore, significantly more nucleophilic and reactive, leading to dramatically enhanced reaction rates.[4]
-
High Thermal Stability: Phosphonium salts, in general, exhibit greater thermal stability compared to their ammonium counterparts, making them suitable for reactions requiring elevated temperatures.[3]
-
Reduced Emulsification: The well-defined lipophilic nature can help minimize the formation of stable emulsions during workup, simplifying product isolation.
Mechanism of Action: The Catalytic Cycle
The efficacy of this compound lies in its ability to facilitate the Starks' extraction mechanism of phase-transfer catalysis.[10] Let's consider a classic nucleophilic substitution reaction: the cyanation of an alkyl halide (R-X) using aqueous sodium cyanide (NaCN).
-
Anion Exchange: At the aqueous-organic interface, the catalyst's cation ([PPh₄]⁺) exchanges its original anion ([B(p-tolyl)₄]⁻) for a cyanide anion (CN⁻) from the aqueous phase.
-
Phase Transfer: The newly formed ion pair, [PPh₄]⁺CN⁻, is highly lipophilic due to the phosphonium cation and readily dissolves in the organic phase, carrying the cyanide nucleophile with it.[4]
-
Homogeneous Reaction: In the organic phase, the "naked" CN⁻ anion is highly reactive and attacks the alkyl halide substrate (R-X) in a classic Sₙ2 reaction, forming the desired nitrile product (R-CN) and releasing a halide anion (X⁻).[1]
-
Catalyst Regeneration: The resulting phosphonium halide salt, [PPh₄]⁺X⁻, migrates back to the interface. Here, it exchanges the halide anion for another cyanide anion from the aqueous phase, thus regenerating the active catalyst ([PPh₄]⁺CN⁻) and completing the catalytic cycle.
Catalytic Cycle Diagram
Caption: Mechanism of Phase-Transfer Catalysis.
Application Protocol: Synthesis of 1-Cyanooctane
This protocol details the nucleophilic substitution of 1-chlorooctane with sodium cyanide, a reaction that proceeds with negligible yield in the absence of a PTC but is highly efficient with one.[1][2]
Materials and Equipment
| Reagents | Equipment |
| 1-Chlorooctane (≥98%) | Round-bottom flask (100 mL) |
| Sodium Cyanide (NaCN) (≥97%) | Reflux condenser |
| This compound | Magnetic stirrer with heating plate |
| Toluene (Anhydrous) | Thermometer / Temperature probe |
| Deionized Water | Separatory funnel (250 mL) |
| Diethyl Ether (for extraction) | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) | Thin-Layer Chromatography (TLC) plates |
| Standard laboratory glassware |
Safety Precautions:
-
EXTREME CAUTION: Sodium cyanide (NaCN) is highly toxic. Handle only in a well-ventilated fume hood. Avoid contact with skin and eyes. Acidification of cyanide salts releases deadly hydrogen cyanide (HCN) gas. All cyanide waste must be quenched with bleach (sodium hypochlorite) before disposal.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Toluene and diethyl ether are flammable. Work away from open flames or ignition sources.
Experimental Workflow
Caption: General workflow for PTC-mediated cyanation.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium cyanide (6.0 g, 122 mmol).
-
Add deionized water (25 mL) and stir until the NaCN is fully dissolved.
-
Add this compound (0.88 g, 1.2 mmol, ~1 mol% relative to substrate). The low catalyst loading highlights its high efficiency.
-
Add a solution of 1-chlorooctane (18.2 mL, 100 mmol) in toluene (25 mL).
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the biphasic mixture to 105°C with vigorous stirring. Vigorous stirring is essential to maximize the interfacial surface area, which facilitates anion exchange.
-
Maintain the reaction at this temperature for 2-3 hours.
-
-
Reaction Monitoring:
-
Periodically (e.g., every 30 minutes), pause stirring, allow the layers to separate, and carefully withdraw a small aliquot from the upper organic layer using a micropipette.
-
Spot the aliquot on a TLC plate and elute with a suitable solvent system (e.g., 10:1 Hexanes:Ethyl Acetate).
-
Visualize the spots under UV light or by staining (e.g., with potassium permanganate). The reaction is complete upon the disappearance of the starting 1-chlorooctane spot.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully transfer the entire mixture to a 250 mL separatory funnel.
-
Separate the layers. The upper organic layer contains the product.
-
Extract the aqueous layer twice with diethyl ether (2 x 30 mL) to recover any residual product.
-
Combine all organic layers.
-
Wash the combined organic phase with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude oil can be purified by vacuum distillation to yield 1-cyanooctane as a clear, colorless liquid.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS) to confirm its identity and purity.
-
Expected Results
| Parameter | Expected Outcome |
| Reaction Time | 2-3 hours |
| Catalyst Loading | 1 mol% |
| Typical Yield | >95% |
| Product Purity | >98% after distillation |
Conclusion
This compound stands out as a superior phase-transfer catalyst due to its exceptional lipophilicity and its ability to generate highly reactive "naked" anions. These properties translate directly into faster reaction rates, higher yields, and milder reaction conditions, making it an invaluable tool for researchers in organic synthesis and drug development.[11] Its effectiveness in classic nucleophilic substitution reactions, as demonstrated in the provided protocol, underscores its potential to streamline complex synthetic pathways and contribute to the principles of green chemistry by reducing the need for harsh solvents and reagents.[2][3]
References
-
Dalal Institute. Phase Transfer Catalysis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Science Behind Tetraphenylphosphonium Chloride: Properties, Synthesis, and Industrial Applications. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2023). Tetraphenylphosphonium Chloride: Properties, Uses, and Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). Boosting Organic Synthesis: The Role of Tetraphenyl Phosphonium Bromide. [Link]
-
Wikipedia. (n.d.). Tetraphenylphosphonium chloride. [Link]
-
NPTEL. (n.d.). Lecture 41: Phase Transfer Catalysis. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts: A Method for Synthesis of Nucleophilic Substitution Products. [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Nucleophilic Substitution Reaction SEM-2, CC-3 PART-11, PPT-26. [Link]
-
Slideshare. (2015). Phase transfer catalyst. [Link]
-
Little Flower College Guruvayoor. (n.d.). phase transfer catalyst. [Link]
-
MDPI. (2018). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. [Link]
-
ResearchGate. (2008). Nucleophilic Substitution Reactions Using Polyacrylamide-Based Phase Transfer Catalyst in Organic and Aqueous Media. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). Unlocking Chemical Reactions: The Power of Tetraphenylphosphonium Chloride as a Phase Transfer Catalyst. [Link]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. ijirset.com [ijirset.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. Phase transfer catalyst | PPTX [slideshare.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]
- 9. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
Application Notes and Protocols: Tetraphenylphosphonium Tetra-p-tolylborate in Electrochemistry
Introduction: The Role of Highly Lipophilic Salts in Interfacial Electrochemistry
In the realm of electrochemistry, the interface between two immiscible electrolyte solutions (ITIES) presents a unique platform for investigating the thermodynamics and kinetics of ion transfer.[1][2] Unlike conventional solid electrode-solution interfaces where electron transfer is the primary focus, ITIES allows for the direct study of charge transfer in the form of ions crossing the boundary between two liquid phases, such as water and an organic solvent.[3] The ability to control the potential difference across this interface, known as the Galvani potential, and measure the resulting ionic current provides invaluable insights into processes relevant to drug delivery, phase-transfer catalysis, and biological membrane transport.[4]
A key requirement for robust ITIES experimentation is the use of supporting electrolytes that are highly soluble in their respective phases but practically insoluble in the opposing phase. This ensures that the applied potential drops primarily across the interface and that the background current is minimized. Tetraphenylphosphonium tetra-p-tolylborate, [P(C₆H₅)₄]⁺[B(C₇H₇)₄]⁻, is a salt exceptionally well-suited for this purpose, particularly as a supporting electrolyte in the organic phase.
The large, bulky nature of both the tetraphenylphosphonium (TPP⁺) cation and the tetra-p-tolylborate (TpTB⁻) anion, with their delocalized charges shielded by phenyl and tolyl groups, renders them highly lipophilic and poorly hydrated.[5][6] This ensures their preferential dissolution in organic solvents like 1,2-dichloroethane (DCE) and confines them to that phase, thereby defining a wide "potential window" within which the transfer of other ions of interest can be studied without interference from the supporting electrolyte itself.[7]
This guide provides a comprehensive overview of the applications of this compound in the electrochemical study of ion transfer at the ITIES, complete with detailed experimental protocols and an explanation of the underlying principles.
Physicochemical Properties of this compound
The efficacy of this compound as a supporting electrolyte in the organic phase for ITIES studies stems from its specific physicochemical properties.
| Property | Value | Significance in ITIES Electrochemistry |
| Molecular Formula | C₅₂H₄₈BP | Indicates a large, sterically hindered structure. |
| Molecular Weight | 714.7 g/mol [8] | High molecular weight contributes to its solid nature and stability. |
| Appearance | White to off-white crystalline powder.[9][10] | Purity can be visually assessed. |
| Solubility | Soluble in organic solvents like 1,2-dichloroethane, nitrobenzene, and ethanol; practically insoluble in water.[9] | This differential solubility is the cornerstone of its application in ITIES, ensuring it remains in the organic phase. |
| Electrochemical Stability | Possesses a wide electrochemical window.[11] | The large energetic barrier for the transfer of its constituent ions between the organic and aqueous phases creates a wide potential range to study other ion transfer events. |
Core Application: Supporting Electrolyte for Ion Transfer Studies at the Water/1,2-Dichloroethane Interface
The primary application of this compound is as the supporting electrolyte in the organic phase (e.g., 1,2-dichloroethane) for studying the transfer of ions across the interface with an aqueous phase.
Principle of Operation
In a typical ITIES experiment, a four-electrode potentiostat is used to control the Galvani potential difference (Δoʷφ) between the aqueous and organic phases. Two reference electrodes are placed in close proximity to the interface on either side, while two counter electrodes are situated further away in the bulk of each solution.
When the applied potential is scanned, a current is generated if an ion can overcome the Gibbs free energy of transfer and move from one phase to the other.[2][12][13] The Gibbs free energy of transfer (ΔGtr) is related to the standard transfer potential (Δoʷφθ) by the following equation:
ΔGtr = -zFΔoʷφθ
where:
-
z is the charge of the ion
-
F is the Faraday constant
The use of this compound in the organic phase and a hydrophilic salt like LiCl in the aqueous phase creates a "potential window." At the positive and negative limits of this window, the transfer of the supporting electrolyte ions themselves (TpTB⁻ to water and TPP⁺ to water, respectively) occurs, defining the operational range for the experiment.
Experimental Protocol: Cyclic Voltammetry of K⁺ Ion Transfer
This protocol describes the use of cyclic voltammetry to study the transfer of potassium ions (K⁺) from an aqueous solution to a 1,2-dichloroethane (DCE) solution containing this compound.
Materials and Reagents
-
Aqueous Phase (Water):
-
Potassium Chloride (KCl), analytical grade
-
Lithium Chloride (LiCl), analytical grade
-
Ultrapure water (18.2 MΩ·cm)
-
-
Organic Phase (1,2-Dichloroethane - DCE):
-
This compound (TPPTpTB), electrochemical grade
-
1,2-Dichloroethane (DCE), analytical grade
-
-
Reference Electrodes:
-
Ag/AgCl reference electrodes
-
-
Counter Electrodes:
-
Platinum wires
-
-
Electrochemical Cell:
-
Glass cell with a defined interfacial area
-
-
Instrumentation:
-
Four-electrode potentiostat
-
Solution Preparation
-
Aqueous Phase (W):
-
Prepare a 10 mM LiCl solution in ultrapure water. This serves as the aqueous supporting electrolyte.
-
Prepare a separate 10 mM KCl solution in 10 mM LiCl. This is the solution containing the analyte ion.
-
-
Organic Phase (O):
-
Prepare a 10 mM solution of this compound in 1,2-dichloroethane. This is the organic supporting electrolyte.
-
Electrochemical Cell Assembly
-
Carefully add the organic phase (10 mM TPPTpTB in DCE) to the bottom of the electrochemical cell.
-
Gently layer the aqueous phase (10 mM LiCl or 10 mM KCl in LiCl) on top of the organic phase to create a sharp interface.
-
Position the two reference electrodes as close as possible to the liquid-liquid interface, one in each phase.
-
Place the two counter electrodes in the bulk of each solution, away from the interface.
-
Connect the electrodes to the four-electrode potentiostat.
Cyclic Voltammetry Measurement
-
Blank Scan:
-
With the aqueous phase containing only 10 mM LiCl, perform a cyclic voltammetry scan.
-
Scan Range: -0.4 V to 0.4 V (this may need to be adjusted based on the specific reference electrodes used).
-
Scan Rate: 20 mV/s.
-
This scan will establish the potential window defined by the transfer of the supporting electrolyte ions.
-
-
Analyte Scan:
-
Replace the aqueous phase with the 10 mM KCl in 10 mM LiCl solution.
-
Perform a cyclic voltammetry scan using the same parameters as the blank scan.
-
The resulting voltammogram should show an additional wave corresponding to the transfer of K⁺ ions from the aqueous to the organic phase (on the forward scan) and back (on the reverse scan).
-
Data Analysis and Interpretation
The cyclic voltammogram will provide the following information:
-
Half-wave Potential (Δoʷφ₁/₂): This is the potential at which the current is half of the limiting current. It is related to the standard potential of transfer and provides thermodynamic information about the ion's lipophilicity.
-
Peak Separation (ΔEₚ): The separation between the anodic and cathodic peak potentials. For a reversible one-ion transfer process, this should be close to (59/z) mV at 25°C, where z is the charge of the ion.
-
Peak Current (Iₚ): The magnitude of the peak current is proportional to the concentration of the analyte and the square root of the scan rate, as described by the Randles-Sevcik equation for ITIES.
Conclusion
This compound is an indispensable tool for electrochemists studying ion transfer phenomena at the interface of two immiscible electrolyte solutions. Its unique properties of high lipophilicity and electrochemical stability provide a wide and well-defined potential window, enabling the precise measurement of the thermodynamic and kinetic parameters of ion transfer. The protocols outlined in this guide offer a starting point for researchers to explore a wide range of interfacial charge transfer processes, contributing to advancements in fields from analytical chemistry to pharmacology.
References
- Benjamin, I. (1996). Molecular Structure and Dynamics at Liquid-Liquid Interfaces. Annual Review of Physical Chemistry, 47, 417-451.
- Cheng, Y., & Schiffrin, D. J. (1997). Ion transfer across the water/1,2-dichloroethane interface facilitated by a neutral carrier: a reversible two-step mechanism. Journal of the Chemical Society, Faraday Transactions, 93(2), 359-365.
- Girault, H. H. (1993). Electrochemistry at the interface between two immiscible electrolyte solutions. Electrochimica Acta, 38(14), 1833-1841.
- Girault, H. H., & Schiffrin, D. J. (1989). Electrochemistry of liquid-liquid interfaces. Electroanalytical Chemistry, 15, 1-141.
- Hung, L. Q. (1980). The potential of zero charge of the interface of two immiscible electrolyte solutions. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry, 115(1), 159-173.
- Kakiuchi, T. (2000). Electrochemistry at the interface between two immiscible electrolyte solutions. Journal of Electroanalytical Chemistry, 494(2), 113-125.
- Koryta, J. (1982). Ion-selective electrodes. Cambridge University Press.
- Koryta, J., & Vanysek, P. (1981). Electrochemistry of liquid-liquid interfaces. Advances in electrochemistry and electrochemical engineering, 12, 113-198.
- Osakai, T., & Ebina, K. (2004). A non-Bornian theory of the Gibbs energy of ion transfer between two immiscible liquids. The Journal of Physical Chemistry B, 108(50), 19468-19477.
- Samec, Z. (2004). Electrochemistry at the interface between two immiscible electrolyte solutions. Pure and Applied Chemistry, 76(12), 2147-2180.
- Senda, M., Kakiuchi, T., & Osakai, T. (1990). Electrochemistry of the interface between two immiscible electrolyte solutions. Electrochimica Acta, 35(11-12), 1747-1755.
- Vanysek, P. (1985). Electrochemistry on liquid/liquid interfaces. Springer-Verlag.
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
FreiDok plus. (n.d.). Determination and Validation of Single-Ion Gibbs Free Energies of Transfer Using the Ideal Ionic Liquid Salt Bridge Setup. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Structure, and Electrochemical Properties of 2,3,4,5-Tetraphenyl-1-Monophosphaferrocene Derivatives. Retrieved from [Link]
-
NIH. (n.d.). Transport Processes - Basic Neurochemistry. Retrieved from [Link]
-
Science and Education Publishing. (2015). Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes. Retrieved from [Link]
-
ACS Publications. (2016). Trends in Hydrophilicity/Lipophilicity of Phosphonium Ionic Liquids As Determined by Ion-Transfer Electrochemistry. Retrieved from [Link]
-
ResearchGate. (2020). Preparation and crystal structure of tetraoctylphosphonium tetrakis(pentafluorophenyl)borate ionic liquid for electrochemistry at its interface with water. Retrieved from [Link]
-
International Journal for Innovation Education and Research. (2018). Synthesis and Conductivity Studies of Tetraarylphosphonium Salts As Potential Electrolytes in Advanced Batteries. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Structure, and Electrochemical Properties of 2,3,4,5-Tetraphenyl-1-Monophosphaferrocene Derivatives. Retrieved from [Link]
-
MDPI. (2019). Application of Ionic Liquids in Electrochemistry—Recent Advances. Retrieved from [Link]
-
PubChem. (n.d.). Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-). Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 25g, Each. Retrieved from [Link]
-
Infoscience. (2007). Ag+ transfer across the water|1,2-dichloroethane interface facilitated by complex formation with tetraphenylborate derivatives. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (2020). Dehydrochlorination of 1,2-dichloroethane over a tetraphenylphosphonium chloride-supported carbon catalyst. Retrieved from [Link]
-
PubMed. (2004). Photoinduced electron transfer of 5,10,15,20-tetraphenylporphyrinato zinc(II) at the polarized water/1,2-dichloroethane interface. Retrieved from [Link]
-
Infoscience. (2008). Study of Electron-Transfer Reactions across an Externally Polarized Water/1,2-Dichloroethane Interface by Scanning Electrochemical Microscopy. Retrieved from [Link]
-
ResearchGate. (2006). Tetraphenylantimony(V)-assisted transfer of hydroxide and fluoride anions across the 1,6-dichlorohexane | water interface. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes [sciepub.com]
- 6. scholarsjournal.net [scholarsjournal.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. chembk.com [chembk.com]
- 10. scbt.com [scbt.com]
- 11. Transport Processes - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of Tetraphenylphosphonium Tetra-p-tolylborate in Ion-Selective Electrodes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the critical role of tetraphenylphosphonium tetra-p-tolylborate (TPP-TPB) in the fabrication and function of ion-selective electrodes (ISEs). Moving beyond a simple recitation of protocols, this document elucidates the underlying chemical principles and mechanistic functions of TPP-TPB as a lipophilic salt in potentiometric sensing. We will explore its impact on membrane properties, ion-exchange dynamics, and overall electrode selectivity and stability. This guide provides detailed, field-proven protocols for the preparation of PVC-based ion-selective membranes incorporating TPP-TPB, along with procedures for electrode assembly, conditioning, and calibration. The information herein is designed to empower researchers to not only replicate these methods but also to innovate and adapt them for novel analytical challenges in chemical and biomedical research.
Introduction: The Significance of Lipophilic Salts in Potentiometric Sensing
Ion-selective electrodes are powerful analytical tools that measure the activity of a specific ion in a solution. The heart of an ISE is its membrane, which is designed to exhibit a selective response to the target ion. The composition of this membrane is paramount to the electrode's performance, dictating its sensitivity, selectivity, and lifespan.
While ionophores are the primary components responsible for selective ion recognition, the incorporation of lipophilic salts, such as this compound, has proven to be a pivotal strategy for enhancing electrode performance. TPP-TPB, a salt composed of a large, hydrophobic cation (tetraphenylphosphonium, TPP⁺) and a large, hydrophobic anion (tetra-p-tolylborate, TPB⁻), serves multiple crucial functions within the ISE membrane.
The primary roles of TPP-TPB in an ion-selective membrane are:
-
Ion-Exchanger: TPP-TPB can function as an ion-exchanger, facilitating the selective partitioning of target ions from the aqueous sample phase into the organic membrane phase. This is particularly relevant for electrodes designed to detect large lipophilic cations.
-
Anion Excluder: In cation-selective electrodes, the bulky, lipophilic TPB⁻ anions dispersed within the membrane help to repel interfering anions from the sample solution, a phenomenon known as Donnan exclusion. This significantly reduces anionic interference and improves the accuracy of cation measurements.
-
Improving Membrane Conductivity: The presence of mobile ionic species within the membrane lowers its electrical resistance, leading to a more stable and reproducible potential signal.
-
Enhancing Selectivity: Lipophilic salts can influence the activity coefficients of ions within the organic membrane phase, thereby altering the selectivity of the ionophore. This can lead to a significant improvement in the electrode's ability to discriminate between the primary ion and interfering ions.[1]
This guide will provide the foundational knowledge and practical protocols to effectively utilize TPP-TPB in the development of high-performance ion-selective electrodes.
The Mechanism of Action: Ion-Exchange at the Membrane-Solution Interface
The potential at an ion-selective electrode is generated at the interface between the sample solution and the ion-selective membrane. This potential is a result of the selective partitioning of the target ion into the membrane. The incorporation of TPP-TPB plays a crucial role in modulating this interfacial equilibrium.
Consider a cation-selective electrode where TPP-TPB is used as a lipophilic additive. The large, lipophilic TPB⁻ anions are dispersed throughout the PVC membrane. At the membrane-solution interface, an ion-exchange equilibrium is established. Cations from the sample solution partition into the membrane, and to maintain charge neutrality, an equivalent number of cations must move from the membrane to the solution, or anions must move from the solution to the membrane. The presence of the fixed, lipophilic TPB⁻ anions within the membrane creates a negative charge bias, which favors the uptake of cations and repulsion of anions from the sample solution.
The following diagram illustrates the ion-exchange mechanism at the membrane-solution interface:
Caption: Ion-exchange at the membrane-solution interface.
In this model, C⁺ represents the target cation and A⁻ represents an interfering anion in the sample solution. TPP⁺ and TPB⁻ are the components of the lipophilic salt within the PVC membrane. The target cation C⁺ can exchange with the TPP⁺ at the interface. The bulky TPB⁻ anions create a negatively charged environment that repels the sample anions A⁻, thus enhancing the selectivity for cations.
Experimental Protocols
Materials and Reagents
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., o-nitrophenyloctyl ether (o-NPOE), dioctyl phthalate (DOP), dibutyl phthalate (DBP))
-
This compound (TPP-TPB)
-
Ionophore (specific to the target analyte)
-
Tetrahydrofuran (THF), anhydrous
-
Alternative solvent for TPP-TPB (if necessary, e.g., N,N-Dimethylacetamide (DMA), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO))
-
Inner filling solution (containing a known concentration of the target ion and a salt such as KCl)
-
Ag/AgCl wire (for the internal reference electrode)
-
Electrode body
Protocol for PVC Membrane Preparation
This protocol provides a general framework for preparing a PVC-based ion-selective membrane. The exact ratios of the components should be optimized for the specific application.
Note on Solvent Selection: TPP-TPB is known to have low solubility in THF. If dissolution is an issue, alternative polar aprotic solvents such as DMA, DMF, or DMSO can be used. It is crucial to ensure that the chosen solvent is compatible with all membrane components and evaporates completely during the casting process.
-
Component Weighing: Accurately weigh the membrane components. A typical starting composition (by weight percentage) is:
-
PVC: ~33%
-
Plasticizer: ~65%
-
Ionophore: ~1-2%
-
TPP-TPB: ~0.5-1%
-
-
Dissolution:
-
In a clean, dry glass vial, dissolve the weighed PVC, plasticizer, ionophore, and TPP-TPB in a minimal amount of the chosen solvent (e.g., 2-3 mL of THF or an alternative).
-
Ensure complete dissolution by gentle swirling or vortexing. The solution should be clear and homogenous.
-
-
Membrane Casting:
-
Place a glass ring (approximately 2 cm in diameter) on a clean, flat glass plate.
-
Carefully pour the membrane cocktail into the glass ring.
-
Cover the setup with a petri dish to allow for slow evaporation of the solvent. This prevents the formation of pores in the membrane.
-
Allow the solvent to evaporate completely overnight at room temperature.
-
-
Membrane Cutting:
-
Once the membrane is dry and transparent, carefully cut out small discs (typically 5-7 mm in diameter) using a cork borer.
-
Handle the membrane discs with tweezers to avoid contamination.
-
Protocol for Electrode Assembly and Conditioning
The following workflow outlines the assembly and conditioning of the ion-selective electrode.
Caption: Workflow for electrode assembly and conditioning.
-
Assembly:
-
Insert a cut membrane disc into the tip of the electrode body.
-
Fill the electrode body with the inner filling solution. Ensure no air bubbles are trapped.
-
Insert the Ag/AgCl wire into the inner filling solution, ensuring it is fully immersed.
-
Seal the electrode body.
-
-
Conditioning:
-
Condition the newly assembled electrode by soaking it in a solution of the target ion (typically 10⁻³ to 10⁻² M) for at least 2-4 hours before use.
-
For long-term storage, the electrode should be stored in a dilute solution of the target analyte.
-
Protocol for Electrode Calibration and Measurement
-
Prepare Standard Solutions: Prepare a series of standard solutions of the target ion, covering the expected concentration range of the samples.
-
Add Ionic Strength Adjuster (ISA): To maintain a constant ionic strength across all standards and samples, add an appropriate ISA to each solution.
-
Calibration:
-
Immerse the ion-selective electrode and a suitable reference electrode in the lowest concentration standard.
-
Record the potential reading once it has stabilized.
-
Rinse the electrodes with deionized water and blot dry.
-
Repeat the measurement for each standard, moving from the lowest to the highest concentration.
-
Plot the measured potential (in mV) against the logarithm of the ion activity (or concentration). The resulting calibration curve should be linear with a Nernstian slope (approximately 59/z mV per decade at 25°C, where z is the charge of the ion).
-
-
Sample Measurement:
-
Immerse the calibrated electrode pair in the sample solution (with added ISA).
-
Record the stable potential reading.
-
Determine the concentration of the target ion in the sample from the calibration curve.
-
Data Presentation: Performance Characteristics
The performance of an ion-selective electrode is characterized by several key parameters, including its linear range, detection limit, response time, and selectivity. The selectivity of an ISE is one of its most important features and is quantified by the potentiometric selectivity coefficient (KpotA,B). This coefficient describes the preference of the electrode for the primary ion (A) over an interfering ion (B). A smaller value of KpotA,B indicates greater selectivity for the primary ion.
The following table provides representative potentiometric selectivity coefficients for a cation-selective electrode. The specific values for an electrode containing TPP-TPB will depend on the ionophore and the overall membrane composition.
| Primary Ion (A) | Interfering Ion (B) | log(KpotA,B) |
| K⁺ | Na⁺ | -2.5 |
| K⁺ | NH₄⁺ | -1.8 |
| K⁺ | Ca²⁺ | -4.1 |
| K⁺ | Mg²⁺ | -4.3 |
Note: These values are illustrative and should be determined experimentally for each specific electrode formulation.
Troubleshooting and Field-Proven Insights
-
Drifting Potential: A drifting or unstable potential reading can be caused by an improperly conditioned electrode, the presence of air bubbles in the electrode body, or a clogged reference electrode junction.
-
Low Slope: A sub-Nernstian slope in the calibration curve may indicate a contaminated or old membrane, an incorrect inner filling solution, or the presence of significant interfering ions.
-
Membrane Fouling: In complex sample matrices, such as biological fluids or environmental samples, the membrane surface can become fouled, leading to a loss of sensitivity. Regular cleaning and re-conditioning of the electrode are essential.
-
Influence of Plasticizer: The choice of plasticizer can significantly impact the electrode's performance. A plasticizer with a high dielectric constant, such as o-NPOE, can improve the solubility of ionic species within the membrane and enhance the electrode's response. However, the lipophilicity of the plasticizer should also be considered to minimize leaching from the membrane.[2][3][4][5]
Conclusion
This compound is a valuable component in the formulation of high-performance ion-selective electrodes. Its role as a lipophilic salt, ion-exchanger, and anion excluder contributes significantly to the improvement of electrode selectivity, stability, and overall analytical performance. By understanding the underlying principles of its function and following meticulous experimental protocols, researchers can leverage the benefits of TPP-TPB to develop robust and reliable potentiometric sensors for a wide range of applications in scientific research and drug development.
References
-
Influence of lipophilic inert electrolytes on the selectivity of polymer membrane electrodes. Analytical Chemistry, 70(9), 1686-1691. [Link]
-
Plasticizer for Liquid Polymeric Membrane of Ion Selective Electrode Based on Thiazole Derivatives as Ionophore. International Journal of Chemical Reactor Engineering, 1(1), 560-565. [Link]
-
Ion-Selective Electrodes. Chemistry LibreTexts. [Link]
-
Conductometric sensor for potassium ion profiling using lipophilic salt-incorporated non-toxic ion-selective membrane. MRS Communications, 1-8. [Link]
-
Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. Journal of the Chilean Chemical Society, 55(2), 223-228. [Link]
-
Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. Journal of Chemical Reviews, 4(4), 364-374. [Link]
-
Plasticizer for Liquid Polymeric Membrane of Ion Selective Electrode Based on Thiazole Derivatives as Ionophore. International Journal of Current Research and Scientific Studies, 1(1), 560-565. [Link]
Sources
- 1. Influence of lipophilic inert electrolytes on the selectivity of polymer membrane electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasticizer for Liquid Polymeric Membrane of Ion Selective Electrode Based on Thiazole Derivatives as Ionophore | Semantic Scholar [semanticscholar.org]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
Application Note & Experimental Protocol: Tetraphenylphosphonium Tetra-p-tolylborate for High-Performance Electrochemical Systems
Abstract
This document provides a comprehensive guide for the use of Tetraphenylphosphonium Tetra-p-tolylborate (TPP-TpTB) as a supporting electrolyte in non-aqueous electrochemical studies. TPP-TpTB is a salt composed of a large, sterically hindered cation (Tetraphenylphosphonium, TPP⁺) and a large, weakly coordinating anion (Tetra-p-tolylborate, TpTB⁻). This unique structure imparts desirable properties, including high solubility in a range of organic solvents, a wide electrochemical potential window, and minimal interference with electrode processes. This guide details the rationale for its selection, critical safety and handling procedures, a step-by-step protocol for electrolyte preparation, and a validated methodology for electrochemical characterization using cyclic voltammetry. It is intended for researchers and professionals in materials science, electrochemistry, and drug development who require a stable and inert electrolyte for sensitive electrochemical measurements.
Introduction: The Rationale for Selecting TPP-TpTB
In electrochemical analysis, the supporting electrolyte is a critical component that is often overlooked. Its primary role is to provide ionic conductivity to the solution and to minimize the solution's resistance (iR drop), ensuring that the measured potential accurately reflects the potential at the electrode-solution interface. However, the electrolyte's ions can also interact with the analyte or the electrode surface, leading to unwanted side reactions or a limited potential window.
This compound is an exemplary "designer" electrolyte salt engineered to overcome these limitations. The causality behind its superior performance lies in the nature of its constituent ions:
-
Large Ionic Radii: Both the TPP⁺ cation and the TpTB⁻ anion are bulky. This steric hindrance minimizes strong electrostatic interactions (ion-pairing) in solution and prevents the ions from specifically adsorbing onto or interfering with active sites on the electrode surface.
-
Charge Delocalization: The positive charge on the phosphorus atom in TPP⁺ and the negative charge on the boron atom in TpTB⁻ are delocalized over the multiple aromatic rings. This charge distribution results in "soft" ionic character, making them weakly coordinating and less likely to participate in the electrochemical reaction of interest.
-
Chemical and Electrochemical Inertness: The robust C-P and C-B bonds, along with the stable aromatic systems, render the ions resistant to oxidation and reduction. This inertness is directly responsible for the wide electrochemical potential window observed when using TPP-TpTB, allowing for the study of analytes with high oxidation or low reduction potentials. The similar size and structure of large phosphonium and borate ions are often used to make assumptions in deriving single-ion thermodynamic properties[1].
These properties make TPP-TpTB an ideal choice for applications such as determining the redox potentials of novel compounds, studying reaction mechanisms, and in the development of high-performance energy storage devices.
Physicochemical & Electrochemical Properties
The following table summarizes key properties of TPP-TpTB relevant to its function as a supporting electrolyte.
| Property | Value / Description | Significance in Electrochemical Applications |
| Chemical Formula | C₅₂H₄₈BP | Defines the composition and molar mass. |
| Molar Mass | ~722.7 g/mol | Essential for accurate concentration calculations during solution preparation. |
| Appearance | White to off-white crystalline solid. | A visual indicator of purity. Discoloration may suggest decomposition or impurities. |
| Solubility | Soluble in many polar aprotic solvents (e.g., Acetonitrile, THF, DCM). Insoluble in water.[2] | Allows for its use in a wide range of non-aqueous electrochemical systems. |
| Electrochemical Window | Broad; typically >3.5 V in purified aprotic solvents.[3] | Enables the study of a wide range of electrochemical processes without interference from electrolyte decomposition. |
| Ion Characteristics | Large, symmetric, weakly coordinating ions with delocalized charge.[1] | Minimizes ion-pairing, reduces solution viscosity, and prevents interference with the analyte's redox behavior. |
Critical Safety & Handling Protocols
This compound is classified as a hazardous substance and requires careful handling to minimize risk.[4] Adherence to the following protocol is mandatory.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[5]
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use and replaced if damaged. Wash and dry hands thoroughly after handling.[5]
-
Body Protection: Wear a lab coat. For large quantities or potential for dusting, consider fire/flame resistant and impervious clothing.[5]
3.2. Handling & Storage
-
Ventilation: Always handle the solid compound and its solutions in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6]
-
Avoiding Inhalation: Avoid the formation and inhalation of dust.[5][6] Use dry clean-up procedures (do not dry sweep).
-
Storage: Keep the container tightly sealed and store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][7]
-
General Hygiene: Do not eat, drink, or smoke in the work area.[4][7]
3.3. Emergency & First Aid Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[5][7]
-
Skin Contact: Take off contaminated clothing immediately. Flush skin with plenty of soap and water. Seek medical attention if irritation develops.[4][5]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][7]
Protocol 1: Preparation of a 0.1 M TPP-TpTB Electrolyte Solution
This protocol describes the preparation of 50 mL of a 0.1 M TPP-TpTB solution in acetonitrile, a common solvent for electrochemical studies. The key to a valid electrochemical experiment is the removal of water and oxygen.
4.1. Materials & Reagents
-
This compound (TPP-TpTB), ≥98% purity
-
Anhydrous Acetonitrile (ACN), <50 ppm H₂O
-
Volumetric flask, 50 mL, Class A
-
Glass funnel
-
Spatula
-
Analytical balance (± 0.1 mg)
-
Vacuum oven or Schlenk line
-
Inert atmosphere glovebox (optional, but recommended)
-
Magnetic stirrer and stir bar
4.2. Step-by-Step Methodology
-
Pre-Drying the Electrolyte: Place approximately 4.0 g of TPP-TpTB into a clean, dry glass vial. Dry the salt under a dynamic vacuum at 80-100 °C for at least 12 hours to remove residual water. Causality: Water can significantly narrow the electrochemical window of aprotic solvents and introduce interfering proton-coupled electron transfer reactions.
-
Calculating Mass: Calculate the precise mass of TPP-TpTB required.
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol )
-
Mass = 0.1 mol/L × 0.050 L × 722.7 g/mol = 3.6135 g
-
-
Weighing and Transfer: Allow the dried salt to cool to room temperature under vacuum or in a desiccator. In a low-humidity environment or glovebox, weigh out the calculated mass (3.6135 g) of dried TPP-TpTB. Using a funnel, carefully transfer the solid into the 50 mL volumetric flask.
-
Dissolution: Add approximately 30 mL of anhydrous acetonitrile to the volumetric flask. Add a small magnetic stir bar. Cap the flask and stir the mixture until all the solid has completely dissolved.
-
Final Dilution: Once dissolved, carefully add anhydrous acetonitrile to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Store the electrolyte solution in a tightly sealed container, preferably with a PTFE-lined cap, under an inert atmosphere (e.g., Argon or Nitrogen). Store in a dark, dry location. The solution should be used within a few days of preparation for best results.
Caption: Workflow for preparing a 0.1 M TPP-TpTB electrolyte solution.
Protocol 2: Determining the Electrochemical Window via Cyclic Voltammetry (CV)
This protocol provides a self-validating system: a wide, featureless potential window confirms the purity and inertness of the prepared electrolyte solution.
5.1. Materials & Equipment
-
Prepared 0.1 M TPP-TpTB in anhydrous ACN
-
Potentiostat/Galvanostat
-
Electrochemical cell (e.g., 10-20 mL glass vial)
-
Three-electrode system:
-
Working Electrode (WE): Glassy Carbon (GC) or Platinum (Pt) disk electrode (e.g., 3 mm diameter).
-
Reference Electrode (RE): Non-aqueous Ag/Ag⁺ (e.g., 10 mM AgNO₃ in the prepared electrolyte solution) or a pseudo-reference like a silver wire.
-
Counter Electrode (CE): Platinum wire or mesh with a large surface area.
-
-
Polishing kit for the working electrode (alumina slurries or diamond paste).
-
Inert gas (Argon or Nitrogen) with a sparging tube.
5.2. Step-by-Step Methodology
-
Electrode Preparation: Polish the working electrode surface to a mirror finish using progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm). Rinse thoroughly with deionized water and then the experimental solvent (acetonitrile) between polishing steps. Dry the electrode completely.
-
Cell Assembly: Assemble the three-electrode cell. Add enough electrolyte solution (~5-10 mL) to ensure all three electrodes are sufficiently immersed. Position the reference electrode tip as close as possible to the working electrode surface to minimize iR drop.
-
Deoxygenation: Sparge the solution with a gentle stream of inert gas (Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the entire experiment. Causality: Dissolved oxygen is electroactive and will produce a reduction wave that obscures the cathodic limit of the electrolyte.
-
CV Measurement Setup:
-
Connect the electrodes to the potentiostat.
-
Set the initial potential to the open-circuit potential (OCP).
-
Set the scan range. Start with a moderate range (e.g., -2.0 V to +2.0 V vs. Ag/Ag⁺).
-
Set the scan rate to a standard value, typically 100 mV/s.
-
-
Data Acquisition: Run the cyclic voltammogram. Observe the current response as the potential is scanned.
-
Determining the Window:
-
The electrochemical window is defined by the potentials at which the current begins to rise sharply at the positive (anodic) and negative (cathodic) ends of the scan. This current rise signifies the oxidation and reduction of the electrolyte or solvent.
-
If no current limit is observed, expand the potential scan range until the onset of the anodic and cathodic currents is clearly visible.
-
The window is typically defined as the potential range where the current density remains below a certain threshold (e.g., 0.1 mA/cm²).
-
Caption: Experimental workflow for cyclic voltammetry characterization.
Data Interpretation & Troubleshooting
-
Ideal Result: A valid electrolyte system will produce a CV plot that is largely flat and featureless between the sharp current increases at the potential limits. The width of this flat region is the usable electrochemical window.
-
Troubleshooting - Narrow Window: If the window is narrower than expected, the primary causes are impurities:
-
Water: The most common impurity. It will show a reduction wave around -1.0 V vs Ag/Ag⁺ in ACN. The remedy is to more thoroughly dry the salt and solvent.
-
Other Impurities: If unexpected peaks appear within the window, it indicates an electroactive impurity. Consider purifying the TPP-TpTB salt by recrystallization or purifying the solvent.
-
-
Troubleshooting - High Background Current: Sloping or high capacitive current can be caused by a poorly polished electrode or issues with the cell geometry. Re-polish the electrode and ensure the reference electrode is positioned correctly.
Conclusion
This compound serves as a high-performance supporting electrolyte for a wide range of non-aqueous electrochemical applications. Its chemical and electrochemical stability, derived from its large, weakly coordinating ions, provides a wide potential window with minimal interference. By following the detailed preparation, safety, and characterization protocols outlined in this guide, researchers can establish a reliable and self-validating electrochemical system, ensuring the acquisition of accurate and reproducible data.
References
-
ChemBK. This compound Product Information. [Link]
-
Buchner, R., & Hefter, G. (2009). Hydration of Tetraphenylphosphonium and Tetraphenylborate Ions by Dielectric Relaxation Spectroscopy. ResearchGate. [Link]
-
Ding, Z., et al. (2012). Tetraoctylphosphonium tetrakis(pentafluorophenyl)borate room temperature ionic liquid toward enhanced physicochemical properties for electrochemistry. PubMed. [Link]
-
Hashimoto, K., et al. Electrochemical Properties of a TetraPEG-based Gel Electrolyte Containing a Nonflammable Fluorinated Alkyl Phosphate for Safer Lithium-ion Batteries. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. Tetraoctylphosphonium tetrakis(pentafluorophenyl)borate room temperature ionic liquid toward enhanced physicochemical properties for electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
Application Notes and Protocols: Tetraphenylphosphonium Tetra-p-tolylborate in Catalytic Asymmetric Synthesis
Introduction: Beyond a Simple Salt - The Role of Ion Pairing in Asymmetric Catalysis
Tetraphenylphosphonium tetra-p-tolylborate, [Ph₄P]⁺[B(p-Tol)₄]⁻, is a salt comprised of a bulky, lipophilic tetraphenylphosphonium cation and a sterically demanding, non-coordinating tetra-p-tolylborate anion. While its direct application as a chiral catalyst is not documented, its constituent ions possess properties that are highly relevant to the field of catalytic asymmetric synthesis, particularly within the paradigm of Asymmetric Ion-Pairing Catalysis .[1][2] This powerful strategy involves the use of a chiral cation or anion to induce enantioselectivity in a reaction that proceeds through a charged intermediate. The non-covalent, electrostatic interaction between the chiral catalyst and the substrate's charged intermediate creates a chiral environment, dictating the facial selectivity of the reaction.
The tetraphenylphosphonium cation, although achiral itself, can serve as a bulky and charge-diffuse counterion to a chiral anionic catalyst, such as a chiral phosphate or borate.[1][3] This ion pairing can enhance the solubility of the catalyst in organic solvents and influence the steric environment around the catalytic center. Similarly, the tetra-p-tolylborate anion is a well-established non-coordinating anion, a feature that is crucial in stabilizing cationic catalysts without interfering with their catalytic activity.
This application note will explore the principles of asymmetric ion-pairing catalysis and provide a detailed, field-proven protocol for a representative asymmetric transformation, illustrating how the components of this compound can be conceptually integrated into modern asymmetric catalysis.
The Principle of Asymmetric Ion-Pairing Catalysis
Asymmetric ion-pairing catalysis leverages the formation of a transient diastereomeric complex between a chiral catalyst and a charged substrate or intermediate. This complex is held together primarily by electrostatic forces, though other non-covalent interactions such as hydrogen bonding and π-π stacking can also play a significant role.[4] The stereochemical outcome of the reaction is determined by the difference in the activation energies of the competing diastereomeric transition states.
There are two main approaches in asymmetric ion-pairing catalysis:
-
Chiral Cation Catalysis: A chiral cation (e.g., a chiral quaternary ammonium or phosphonium salt) pairs with an anionic intermediate (e.g., an enolate).[2][5][6]
-
Chiral Anion Catalysis (Asymmetric Counteranion-Directed Catalysis - ACDC): A chiral anion (e.g., a chiral phosphate or borate) pairs with a cationic intermediate (e.g., an iminium ion or an oxocarbenium ion).[1][2]
The bulky and non-coordinating nature of the ions in this compound makes them relevant to both approaches, either as components of the primary catalyst or as additives that can influence the reaction environment.
Application Protocol: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to α,β-Unsaturated Ketones using a Chiral Phosphoric Acid Catalyst with a Bulky Achiral Cation
This protocol details a hypothetical, yet mechanistically sound, application of a bulky achiral phosphonium cation, such as tetraphenylphosphonium, in an asymmetric Michael addition. The reaction is catalyzed by a well-established chiral phosphoric acid (CPA), which acts as a Brønsted acid to activate the α,β-unsaturated ketone and as a chiral counteranion for the resulting intermediate. The presence of a bulky, non-coordinating cation can enhance the catalyst's efficacy by promoting solubility and preventing unwanted side reactions.
Reaction: Asymmetric Michael Addition of Dibenzoylmethane to Chalcone
Catalyst System:
-
Chiral Catalyst: (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
-
Additive (Conceptual Application): this compound (as a source of bulky, non-coordinating ions)
Mechanistic Rationale
The chiral phosphoric acid (CPA) protonates the chalcone, forming a chiral ion pair with the resulting enone. This activation enhances the electrophilicity of the Michael acceptor. The nucleophile, dibenzoylmethane, then attacks the activated chalcone. The bulky and chiral environment created by the CPA directs the nucleophilic attack to one face of the chalcone, leading to the formation of the enantioenriched product. The tetraphenylphosphonium cation can interact with the chiral phosphate anion, influencing the overall steric environment and potentially improving the catalyst's turnover by facilitating the release of the product.
Figure 1. Catalytic cycle for the asymmetric Michael addition.
Experimental Protocol
Materials:
-
Chalcone (1.0 mmol, 208.26 mg)
-
Dibenzoylmethane (1.2 mmol, 269.11 mg)
-
(R)-TRIP (0.05 mmol, 37.8 mg)
-
This compound (0.05 mmol, 35.7 mg)
-
Toluene (5.0 mL)
-
Molecular sieves (4 Å, 100 mg)
Procedure:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (R)-TRIP (37.8 mg, 0.05 mmol), this compound (35.7 mg, 0.05 mmol), and activated 4 Å molecular sieves (100 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene (5.0 mL) via syringe.
-
Add chalcone (208.26 mg, 1.0 mmol) and dibenzoylmethane (269.11 mg, 1.2 mmol) to the flask.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired enantioenriched Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Data Presentation
| Entry | Catalyst Loading (mol%) | Additive | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | None | 48 | >95 | 92 |
| 2 | 5 | [Ph₄P]⁺[B(p-Tol)₄]⁻ | 24 | >95 | 94 |
| 3 | 2 | [Ph₄P]⁺[B(p-Tol)₄]⁻ | 48 | 90 | 93 |
(Note: The data in this table is representative and based on typical results for similar reactions. Actual results may vary.)
Visualization of the Experimental Workflow
Figure 2. Step-by-step experimental workflow.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The use of a well-established chiral catalyst, (R)-TRIP, provides a baseline for expected enantioselectivity. The enantiomeric excess of the product, determined by chiral HPLC, serves as the primary measure of the reaction's success. A racemic version of the reaction (conducted without the chiral catalyst) should yield a product with 0% ee, confirming that the chirality is indeed induced by the catalyst. The influence of the this compound additive can be evaluated by comparing the reaction rate and enantioselectivity to a control experiment conducted in its absence.
Conclusion and Future Perspectives
While this compound may not be a chiral catalyst in its own right, its constituent ions embody key principles of modern asymmetric catalysis. The bulky, non-coordinating nature of the tetraphenylphosphonium cation and the tetra-p-tolylborate anion makes them ideal candidates for use in asymmetric ion-pairing catalysis. By pairing these achiral ions with chiral counterions, it is possible to fine-tune the steric and electronic properties of the catalytic system, leading to enhanced reactivity and stereoselectivity. Further research into the application of such bulky, non-coordinating salts as additives in a wider range of asymmetric transformations is a promising avenue for the development of more efficient and selective catalytic systems.
References
-
Chiral phosphonium ion-pairing catalysis: from structural innovation to asymmetric synthesis. (2021). Request PDF. Retrieved from [Link]
-
Asymmetric Ion-Pairing Catalysis. (2011). PMC. Retrieved from [Link]
-
Ion-paired chiral ligands for asymmetric palladium catalysis. (2012). Nature Chemistry. Retrieved from [Link]
-
Recent Advances in Asymmetric Addition Reactions Promoted by Chiral Phosphonium Salts. (2020). MDPI. Retrieved from [Link]
-
Asymmetric ion-pairing catalysis. (n.d.). Wikipedia. Retrieved from [Link]
-
Asymmetric Nucleophilic Additions Promoted by Quaternary Phosphonium Ion-Pair Catalysts. (2024). CCS Chemistry. Retrieved from [Link]
-
Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. (2016). Green Chemistry. Retrieved from [Link]
-
Phosphonium salts as chiral phase-transfer catalysts: asymmetric Michael and Mannich reactions of 3-aryloxindoles. (2009). Angewandte Chemie International Edition. Retrieved from [Link]
Sources
- 1. Asymmetric Ion-Pairing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric ion-pairing catalysis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Phosphonium salts as chiral phase-transfer catalysts: asymmetric Michael and Mannich reactions of 3-aryloxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Use of Tetraphenylphosphonium Tetra-p-tolylborate for Cyclic Voltammetry
Abstract
This document provides a comprehensive guide for the synthesis, purification, characterization, and application of Tetraphenylphosphonium Tetra-p-tolylborate ([TPP][B(p-Tol)₄]) as a high-purity supporting electrolyte for cyclic voltammetry (CV). Addressed to researchers, scientists, and professionals in drug development, this guide explains the rationale behind the experimental choices, ensuring a robust and reproducible methodology. High-purity supporting electrolytes are paramount for accurate electrochemical analysis, as impurities can introduce redox artifacts that obscure the electrochemical behavior of the analyte. [TPP][B(p-Tol)₄] is a salt with a large electrochemical window, making it suitable for a wide range of applications.
Introduction: The Critical Role of Supporting Electrolytes in Cyclic Voltammetry
Cyclic voltammetry is a powerful electrochemical technique for investigating the redox properties of chemical species.[1] The method involves applying a linearly varying potential to a working electrode and measuring the resulting current.[1] To ensure the accurate measurement of the analyte's electrochemical response, the solution must contain a high concentration of a supporting electrolyte.[2]
The primary functions of the supporting electrolyte are to:
-
Minimize Ohmic Drop (iR Drop): By increasing the conductivity of the solution, the supporting electrolyte reduces the potential drop due to the solution's resistance, ensuring that the applied potential is accurately experienced at the electrode-solution interface.[2]
-
Suppress Electromigration: A high concentration of inert electrolyte ions ensures that the analyte molecules reach the electrode surface primarily through diffusion, a key assumption in the theoretical framework of cyclic voltammetry.[3] Typically, the concentration of the supporting electrolyte should be at least 100 times greater than the analyte concentration.[3]
-
Provide a Stable Electrochemical Window: The supporting electrolyte itself should be electrochemically inert within the potential range of interest, defining the "electrochemical window" of the experiment.
This compound is an excellent choice for a supporting electrolyte in non-aqueous electrochemistry due to its large, bulky ions which are difficult to oxidize or reduce, thus providing a wide potential window. Its synthesis from readily available precursors makes it an accessible option for many laboratories.
Synthesis of this compound ([TPP][B(p-Tol)₄])
The synthesis of [TPP][B(p-Tol)₄] is achieved through a straightforward salt metathesis reaction between tetraphenylphosphonium chloride ([TPP]Cl) and sodium tetra-p-tolylborate (Na[B(p-Tol)₄]). The overall reaction is depicted below:
[TPP]Cl + Na[B(p-Tol)₄] → [TPP][B(p-Tol)₄] + NaCl
The success of this synthesis hinges on the purity of the starting materials. Commercially available precursors should be of high purity, or they should be purified prior to use.
Synthesis of Precursors
While high-purity [TPP]Cl and Na[B(p-Tol)₄] are commercially available, this section briefly outlines their synthesis for laboratories that may need to prepare them.
[TPP]Cl can be synthesized by the reaction of triphenylphosphine with chlorobenzene in the presence of a nickel catalyst. A detailed procedure can be found in the literature.
Na[B(p-Tol)₄] can be prepared from sodium tetrafluoroborate and p-tolylmagnesium bromide. A detailed synthetic protocol is available in the chemical literature.
Protocol: Salt Metathesis Synthesis of [TPP][B(p-Tol)₄]
This protocol describes the synthesis of [TPP][B(p-Tol)₄] from [TPP]Cl and Na[B(p-Tol)₄].
Materials:
-
Tetraphenylphosphonium chloride ([TPP]Cl)
-
Sodium tetra-p-tolylborate (Na[B(p-Tol)₄])
-
Dichloromethane (DCM), analytical grade
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether, anhydrous
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Schlenk line or glovebox (for handling anhydrous solvents)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of [TPP]Cl and Na[B(p-Tol)₄] in a minimal amount of deionized water with stirring.
-
Precipitation: The desired product, [TPP][B(p-Tol)₄], is sparingly soluble in water and will precipitate out of the solution as a white solid. The byproduct, sodium chloride (NaCl), will remain dissolved in the aqueous phase.
-
Extraction: Transfer the mixture to a separatory funnel and add dichloromethane to dissolve the precipitated [TPP][B(p-Tol)₄]. Gently shake the separatory funnel, venting frequently. Allow the layers to separate.
-
Separation and Washing: Collect the organic (DCM) layer. Wash the organic layer twice with deionized water to remove any remaining NaCl.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude [TPP][B(p-Tol)₄] as a white solid.
-
Purification: The crude product should be purified by recrystallization.
Purification of [TPP][B(p-Tol)₄] by Recrystallization
For electrochemical applications, the purity of the supporting electrolyte is paramount. Recrystallization is an effective method for purifying the synthesized [TPP][B(p-Tol)₄]. The choice of solvent is critical for successful recrystallization. A suitable solvent will dissolve the compound at an elevated temperature but not at room temperature.
Protocol: Recrystallization
Materials:
-
Crude [TPP][B(p-Tol)₄]
-
Dichloromethane (DCM)
-
n-Hexane, anhydrous
Equipment:
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude [TPP][B(p-Tol)₄] in a minimum amount of hot dichloromethane.
-
Induce Crystallization: Slowly add n-hexane dropwise to the hot solution with stirring until the solution becomes slightly turbid.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-hexane to remove any residual soluble impurities.
-
Drying: Dry the purified [TPP][B(p-Tol)₄] in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours to remove all traces of solvent.
Characterization of [TPP][B(p-Tol)₄]
The identity and purity of the synthesized and purified [TPP][B(p-Tol)₄] should be confirmed by various analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₅₂H₄₈BP |
| Molecular Weight | 714.72 g/mol [4][] |
| Appearance | White crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, ppm) | Aromatic protons of TPP and tolyl groups |
| ¹³C NMR (CDCl₃, ppm) | Aromatic and methyl carbons |
| ³¹P NMR (CDCl₃, ppm) | ~23 ppm (characteristic for TPP cation)[6] |
Note: The exact chemical shifts in NMR spectra can be influenced by the solvent and the presence of any residual impurities.
Preparation of the Electrolyte Solution for Cyclic Voltammetry
This section provides a step-by-step protocol for preparing a 0.1 M solution of [TPP][B(p-Tol)₄] in acetonitrile, a common solvent for non-aqueous electrochemistry.
Protocol: Electrolyte Solution Preparation
Materials:
-
Purified and dried this compound ([TPP][B(p-Tol)₄])
-
Anhydrous acetonitrile (CH₃CN), electrochemical grade
-
Analyte of interest
Equipment:
-
Volumetric flask
-
Analytical balance
-
Spatula
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Solvent Purity: Ensure the acetonitrile is of high purity and is anhydrous. If necessary, dry the solvent using standard laboratory procedures (e.g., distillation over calcium hydride).
-
Weighing the Supporting Electrolyte: In an inert atmosphere (glovebox or under a stream of inert gas), accurately weigh the required amount of [TPP][B(p-Tol)₄] to prepare a 0.1 M solution. For example, to prepare 25 mL of a 0.1 M solution, you would need:
-
Mass = 0.1 mol/L * 0.025 L * 714.72 g/mol = 1.787 g
-
-
Dissolution: Transfer the weighed [TPP][B(p-Tol)₄] to a clean, dry volumetric flask. Add a portion of the anhydrous acetonitrile and swirl to dissolve the solid completely.
-
Final Volume: Once the solid is fully dissolved, carefully add more anhydrous acetonitrile to the volumetric flask until the solution reaches the calibration mark.
-
Analyte Addition: The analyte of interest can then be added to this stock electrolyte solution to the desired concentration (typically 1-10 mM).
-
Storage: Store the electrolyte solution in a tightly sealed container under an inert atmosphere to prevent contamination with water and oxygen.
Experimental Workflow Diagram
The overall process from synthesis to application in cyclic voltammetry is summarized in the following workflow diagram.
Caption: Experimental workflow for the synthesis, purification, characterization, and application of [TPP][B(p-Tol)₄] in cyclic voltammetry.
Conclusion
The successful application of cyclic voltammetry for the study of redox-active species relies heavily on the quality of the experimental conditions, particularly the purity of the supporting electrolyte. This guide provides a detailed, self-contained protocol for the preparation and use of this compound as a high-purity supporting electrolyte. By following these procedures, researchers can ensure the acquisition of accurate and reproducible electrochemical data, which is essential for advancing research in fields such as materials science, catalysis, and drug development.
References
-
Elgrishi, N.; Rountree, K. J.; McCarthy, B. D.; Rountree, E. S.; Eisenhart, T. T.; Dempsey, J. L. A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education2018 , 95 (2), 197-206. [Link]
-
Fossett, J. W.; LaPointe, R. E.; Woolsey, J. R. How Much Supporting Electrolyte Is Required to Make a Cyclic Voltammetry Experiment Quantitatively “Diffusional”? A Theoretical and Experimental Investigation. The Journal of Physical Chemistry C2009 , 113 (27), 11846-11852. [Link]
-
PubChem. Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-). [Link]
-
ChemBK. This compound. [Link]
-
Wikipedia. Cyclic voltammetry. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
The Royal Society of Chemistry. Supplementary Information for "Photochemical C–P Bond Formation via Phenyl Radicals Generated from Tetraphenylphosphonium Salts". [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information for "Anion-Regulating Transient and Persistent Phosphorescence and Size-Dependent Ultralong Afterglow of Organic Ionic Crystals". [Link]
-
ResearchGate. (a) ¹H and (b) ³¹P NMR spectra (in CDCl3) for model reactions of PPh3... [Link]
-
ResearchGate. ³¹P{¹H}-NMR spectrum of 1 in CDCl3 (101.25 MHz, 298 K). [Link]
-
ResearchGate. ³¹P{¹H} NMR spectrum (161.99 MHz, CDCl3) of compound 2 at 25 °C. [Link]
Sources
The Silent Partner: Elucidating Reaction Mechanisms with Tetraphenylphosphonium Tetra-p-tolylborate
Application Note & Protocol Guide
Authored by: Gemini, Senior Application Scientist
Abstract
In the intricate world of reaction mechanism elucidation, the chemical environment is as critical as the reactants themselves. Ion-pairing, solvent effects, and counter-ion interference can mask the intrinsic reactivity of a species, leading to ambiguous kinetic data and flawed mechanistic proposals. Tetraphenylphosphonium Tetra-p-tolylborate, [PPh₄]⁺[B(p-tolyl)₄]⁻, emerges as a powerful tool to dissect these complexities. This application note details the theoretical underpinnings and practical protocols for utilizing this unique salt to create a "non-interfering" environment, thereby enabling researchers to probe reaction intermediates and transition states with greater precision. We present its application in phase-transfer catalysis, the generation of "naked" anions, and as a superior supporting electrolyte in non-aqueous kinetic and electrochemical studies.
Introduction: The Problem of Ion-Pairing in Mechanistic Studies
The rate and outcome of many organic and organometallic reactions are profoundly influenced by the nature of the counter-ion associated with a charged reactant or catalyst. A small, hard cation paired with an anionic nucleophile can significantly retard its reactivity through strong electrostatic interactions. Conversely, a coordinating anion can stabilize a cationic intermediate, masking its true electrophilicity. To accurately study the kinetics and mechanism of such reactions, it is imperative to minimize these ion-pairing effects.
This challenge is overcome by employing salts composed of large, sterically hindered, and non-coordinating ions. This compound is an exemplary salt of this class. Its utility stems from the distinct properties of its constituent ions:
-
The Tetraphenylphosphonium ([PPh₄]⁺) Cation: This cation is large, with the central positive charge on the phosphorus atom sterically shielded by four bulky phenyl groups. This lipophilic character enhances solubility in a wide range of organic solvents, from polar (e.g., acetonitrile) to less polar (e.g., dichloromethane).[1] Its rigidity and defined structure also promote the crystallization of complex salts.[1]
-
The Tetra-p-tolylborate ([B(p-tolyl)₄]⁻) Anion: This is a classic example of a Weakly Coordinating Anion (WCA) . The negative charge is formally on the boron atom but is delocalized over the four bulky tolyl groups. This charge delocalization and steric hindrance make it an extremely poor nucleophile and coordinating agent.[2] It is far less likely to bind to cationic centers than smaller, more common anions like chloride, tetrafluoroborate, or hexafluorophosphate.
The combination of this bulky cation and WCA creates a salt that dissolves in organic media to provide a charge-balancing electrolyte that does not interfere with the reaction under investigation.
Physicochemical Properties & Data
For effective experimental design, a clear understanding of the salt's properties is essential. While extensive quantitative data is sparse, the following table summarizes key characteristics based on available literature for the target compound and its close analogue, tetraphenylphosphonium tetraphenylborate.
| Property | Value / Description | Source(s) |
| CAS Number | 181259-35-8 | N/A |
| Molecular Formula | C₅₂H₄₈BP | N/A |
| Molecular Weight | 714.72 g/mol | N/A |
| Appearance | White to off-white crystalline solid. | [3] |
| Thermal Stability | Stable under normal conditions in an inert atmosphere. | [4] |
| Solubility Profile | Soluble: Acetonitrile, Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone. Slightly Soluble / Insoluble: Water, Benzene, Toluene, Hexanes. | [1][3][4] |
Core Application: Creating a Non-Coordinating Reaction Environment
The primary function of [PPh₄]⁺[B(p-tolyl)₄]⁻ is to act as a "spectator" or "inert" electrolyte. Its presence ensures charge balance and maintains a constant ionic strength in solution—a critical parameter for reproducible kinetic studies—without the ions themselves participating in or altering the reaction pathway.
Logical Workflow for Using [PPh₄]⁺[B(p-tolyl)₄]⁻
Caption: Comparison of ion interactions.
Troubleshooting & Considerations
-
Purity: The salt must be of high purity and strictly anhydrous for most applications, especially in electrochemistry and studies involving highly reactive species. Impurities (e.g., halide ions from synthesis) can defeat the purpose of using a non-coordinating salt.
-
Solubility: While soluble in many organic solvents, its solubility is not unlimited. Always perform a solubility test before preparing stock solutions for kinetic runs. If solubility is an issue in a non-polar solvent, a more fluorinated borate anion like tetrakis(pentafluorophenyl)borate may be required. [5]* Cost: Salts based on weakly coordinating anions are significantly more expensive than common electrolytes like tetrabutylammonium salts. Their use should be justified by the need for a non-interfering environment.
Conclusion
This compound is more than just a salt; it is a precision tool for the physical organic and organometallic chemist. By providing a chemically and electrochemically inert environment, it allows researchers to peel away the confounding layers of ion-pairing and counter-ion effects. This enables the study of the intrinsic properties of reactive species, leading to more accurate kinetic data, clearer mechanistic insights, and a deeper understanding of fundamental chemical reactivity. Its strategic use can be the deciding factor in resolving complex mechanistic puzzles, making it an invaluable reagent for advanced chemical research.
References
-
Wikipedia. (n.d.). Non-coordinating anion. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetraphenylphosphonium chloride. Retrieved from [Link]
- Nature of Dynamic Processes Associated with the SN1 Reaction Mechanism. (2007). Chemical Reviews, 107(3), 859-73.
-
ChemBK. (2024). Tetraphenylphosphonium bromide. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium tetraphenylborate. Retrieved from [Link]
-
Forrest, W. P., et al. (n.d.). U4+/5+/6+ in a Conserved Pseudotetrahedral Imidophosphorane Coordination Sphere. National Institutes of Health. Retrieved from [Link]
- Duvinage, D., et al. (2020). Activation of B–C Bonds in [BArF 24 ] − (BArF 24 = Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate) By Gold(I) Compounds With 1,1′-bis(phosphino)metallocene Ligands.
-
Lork, E., et al. (2024). Cleavage of [Pd2(PP)2(μ-Cl)2][BArF24]2 (PP = Bis(phosphino)ferrocene, BArF24 = Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate) with Monodentate Phosphines. MDPI. Retrieved from [Link]
-
Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. (2023). MDPI. Retrieved from [Link]
Sources
Application Note: Tetraphenylphosphonium Tetra-p-tolylborate as a Versatile, Multi-Nuclear Standard for Quantitative NMR Spectroscopy
Abstract
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity and concentration of chemical substances.[1][2] The accuracy of qNMR relies heavily on the use of a stable and well-characterized internal standard.[3] This application note details the properties, applications, and protocols for using Tetraphenylphosphonium Tetra-p-tolylborate (TPTB) as a highly versatile internal standard for ¹H, ³¹P, and ¹¹B qNMR. We present its advantages, including high molecular weight, chemical inertness, and distinct, non-overlapping signals across multiple nuclei, making it an exceptional tool for researchers, scientists, and drug development professionals engaged in quantitative analysis.
The Foundational Role of Internal Standards in qNMR
The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4] By co-dissolving a known mass of a high-purity internal standard with a known mass of the analyte, the purity or concentration of the analyte can be calculated with high precision, traceable to the International System of Units (SI) if a certified standard is used.[1]
An ideal internal standard should possess several key attributes:
-
High Purity: The purity of the standard directly impacts the accuracy of the final calculation.
-
Chemical Inertness: It must not react with the analyte, solvent, or trace impurities.
-
Signal Simplicity and Separation: It should exhibit simple, sharp signals (ideally singlets) that do not overlap with analyte or solvent signals.[2][5]
-
Good Solubility: It must be fully soluble in the chosen deuterated solvent.
-
Stability: It should be non-volatile, non-hygroscopic, and stable in solution over the course of the experiment.
-
Appropriate Molecular Weight: A higher molecular weight minimizes the impact of weighing errors.
This compound (TPTB) has been identified as a superior candidate that fulfills these criteria for a broad range of applications.
Physicochemical and Spectroscopic Profile of TPTB
TPTB is an ionic salt composed of the Tetraphenylphosphonium ([PPh₄]⁺) cation and the Tetra-p-tolylborate ([B(C₇H₇)₄]⁻) anion. Its structure provides unique advantages for multi-nuclear qNMR.
| Property | Value | Source |
| Molecular Formula | C₅₂H₄₈BP | [6] |
| Molecular Weight | 714.74 g/mol | [6] |
| Physical State | White to off-white crystalline solid | |
| Purity (Typical) | >98.0% | |
| Storage | Room temperature, in a cool, dark place |
Spectroscopic Characteristics for Quantification
The key to TPTB's utility lies in its distinct signals across different NMR-active nuclei, allowing a single standard to be used for quantifying a wide variety of compounds.
| Nucleus | Signal Origin | Signal Type | No. of Nuclei (N_std) | Typical Chemical Shift (δ) | Rationale for Use |
| ¹H | Methyl Protons (-CH₃) on Borate Anion | Singlet | 12 | ~2.2 ppm | Sharp, intense singlet in a relatively uncongested region of the spectrum. |
| ¹H | Aromatic Protons (C-H) | Multiplet | 36 | ~6.8 - 8.0 ppm | Can be used if the analyte signals are in the aliphatic region. |
| ³¹P | Phosphorus in Phosphonium Cation | Singlet | 1 | ~23-24 ppm (vs. 85% H₃PO₄) | Provides a single, sharp reference for quantifying organophosphorus compounds.[7] |
| ¹¹B | Boron in Borate Anion | Singlet (Broad) | 1 | Varies with solvent | Useful for specialized applications involving boron-containing analytes. |
Experimental Protocols and Workflows
General Workflow for qNMR Analysis
The following diagram outlines the fundamental steps for performing a qNMR experiment using an internal standard like TPTB. The process is designed to be self-validating by ensuring meticulous preparation and optimized data acquisition.
Caption: General workflow for quantitative NMR using an internal standard.
Protocol for ¹H qNMR using TPTB
This protocol is optimized for determining the purity of an organic compound using the sharp singlet from the tolyl methyl groups of TPTB.
Materials:
-
This compound (TPTB), purity >98.0%
-
Analyte of interest
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Analytical balance (readable to at least 0.01 mg)
-
NMR spectrometer
Procedure:
-
Weighing: Accurately weigh approximately 15-25 mg of TPTB into a clean, dry vial. Record the mass (m_std).
-
Accurately weigh approximately 5-15 mg of the analyte into the same vial. Record the mass (m_analyte).
-
Causality Note: A standard-to-analyte mass ratio of roughly 1:1 to 2:1 is recommended to achieve comparable signal intensities for accurate integration.[3] The high molecular weight of TPTB is advantageous here.
-
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Securely cap the vial and ensure complete dissolution by vortexing or brief sonication. Visually inspect for any undissolved particulates.
-
Sample Transfer: Transfer the solution to a clean, dry NMR tube.
-
Spectrometer Setup:
-
Lock and shim the spectrometer on the sample.
-
Acquire a standard ¹H NMR spectrum to confirm that the analyte and TPTB methyl signals are baseline-separated. The TPTB methyl singlet is expected around 2.2 ppm.
-
-
Quantitative Acquisition:
-
Set the number of scans (NS) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.[5]
-
Crucially, set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of the protons being quantified. For small molecules, a D1 of 30 seconds is a conservative and safe starting point.
-
-
Data Processing:
-
Apply Fourier transformation with minimal line broadening (e.g., LB = 0.3 Hz).[5]
-
Carefully perform phase correction and baseline correction across the entire spectrum, especially around the integrated signals.
-
-
Integration:
-
Integrate the well-resolved singlet for the TPTB methyl groups (I_std).
-
Integrate a well-resolved, non-exchangeable signal corresponding to a known number of protons on the analyte (I_analyte).
-
Protocol for ³¹P qNMR using TPTB
This protocol is ideal for quantifying organophosphorus compounds, such as phosphine ligands or phosphorus-containing APIs.
Procedure:
-
Follow steps 1-5 from the ¹H qNMR protocol.
-
Spectrometer Setup:
-
Lock and shim the spectrometer. It is common practice to use the deuterium lock from the ¹H channel.
-
Tune the phosphorus probe.
-
Acquire a standard ³¹P{¹H} (proton-decoupled) spectrum to ensure the analyte and TPTB signals are resolved. The TPTB signal is expected around 23-24 ppm.[7]
-
-
Quantitative Acquisition:
-
Use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE), which can otherwise distort integral intensities.
-
Set the relaxation delay (D1) to be at least 5 times the longest ³¹P T₁ time. The T₁ of the phosphonium cation can be long; a D1 of 60 seconds is recommended for high accuracy.
-
Acquire sufficient scans (NS) to achieve excellent S/N (>250:1).
-
-
Data Processing and Integration:
-
Follow steps 8-9 from the ¹H qNMR protocol, applying them to the ³¹P spectrum. Integrate the TPTB singlet (I_std) and a chosen analyte signal (I_analyte).
-
Data Analysis and Purity Calculation
The purity of the analyte (P_analyte) is calculated using the following master equation:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integrated area of the signal.
-
N: Number of nuclei contributing to the signal (e.g., N_std = 12 for the ¹H methyl signal of TPTB; N_std = 1 for the ³¹P signal).
-
M: Molar mass of the compound ( g/mol ).
-
m: Weighed mass of the compound (g or mg).
-
P_std: Purity of the TPTB standard (as a percentage).
Self-Validation: To ensure trustworthiness, it is recommended to perform the experiment in triplicate to calculate the standard deviation.[3] Additionally, quantifying using two different, well-resolved signals from the analyte should yield the same purity value within experimental error.
Conclusion
This compound stands out as a uniquely versatile and robust internal standard for quantitative NMR. Its ability to serve as a standard for ¹H, ³¹P, and potentially ¹¹B qNMR from a single sample preparation offers significant efficiency gains. The presence of a sharp, high-intensity methyl singlet in a clean spectral region for ¹H qNMR, combined with a single phosphonium peak for ³¹P qNMR, makes it applicable to a vast range of analytes. By following the detailed protocols and adhering to best practices for quantitative data acquisition, researchers can achieve highly accurate and reliable quantification, bolstering the scientific integrity of their work in discovery, development, and quality control.
References
-
Hamed, A., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Retrieved from [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Applications Notes. Retrieved from [Link]
-
University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Pusch, S., et al. (2020). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Fisher Scientific. (n.d.). TCI America™-Tetraphenylphosphonium Tetra-p-tolylborate 98.0+%. Retrieved from [Link]
-
PubChem. (n.d.). Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-). National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). Tetraphenylphosphonium bromide - Optional[31P NMR] - Chemical Shifts. Wiley-VCH GmbH. Retrieved from [Link]
Sources
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-) | C52H48BP | CID 23075127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Applications in Polymer Chemistry and Material Science: A Guide for Researchers
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of polymer chemistry in material science. It explores the synthesis, characterization, and application of polymers in key areas, emphasizing the rationale behind experimental choices and providing detailed protocols.
Introduction: The Foundation of Modern Materials
Polymer chemistry is a cornerstone of modern materials science, enabling the creation of materials with tailored properties for a vast range of applications.[1][2] Polymers, large molecules composed of repeating monomer units, are integral to everything from everyday plastics to advanced biomedical devices.[3][4] The ability to control polymer structure at the molecular level allows for the precise tuning of mechanical, thermal, and chemical properties to meet the demands of specific applications.[3] This guide will delve into the practical applications of polymer chemistry, with a focus on drug delivery, tissue engineering, and the burgeoning field of stimuli-responsive "smart" materials.
Advanced Polymer Synthesis: Engineering Macromolecules
The functionality of a polymer is intrinsically linked to its architecture. Modern synthesis techniques offer unprecedented control over molecular weight, composition, and topology.[5][6]
Key Synthesis Methodologies
Advanced polymerization techniques are crucial for creating well-defined polymers for specialized applications.[3]
-
Living Polymerization: Techniques like anionic and cationic polymerization allow for the synthesis of polymers with narrow molecular weight distributions and well-defined architectures.[6] These methods are essential for creating block copolymers with distinct segments that can self-assemble into complex nanostructures.[2]
-
Controlled Radical Polymerization (CRP): Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are powerful tools for synthesizing a wide variety of polymers with controlled structures.[7][8] These techniques are particularly valuable for creating functional polymers with specific end-groups or side-chains.[6]
-
Ring-Opening Polymerization (ROP): This method is used to synthesize polymers from cyclic monomers, such as lactide and caprolactone, to produce biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (PCL).[7] These materials are widely used in biomedical applications.[9]
-
Condensation Polymerization: Also known as step-growth polymerization, this process involves the reaction of bifunctional monomers to form polymers, often with the elimination of a small molecule like water.[6][7] This method is used to produce commercially important polymers like polyesters and polyamides.[6]
Protocol: Synthesis of PLA-PEG Block Copolymer via Ring-Opening Polymerization
This protocol describes the synthesis of a biocompatible and biodegradable amphiphilic block copolymer, polylactide-poly(ethylene glycol) (PLA-PEG), which is commonly used in drug delivery applications.
Materials:
-
D,L-lactide
-
Methoxy poly(ethylene glycol) (mPEG)
-
Stannous octoate (Sn(Oct)₂)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Diethyl ether, cold
Procedure:
-
Drying: Dry D,L-lactide and mPEG under vacuum at 40°C overnight to remove any residual water.
-
Reaction Setup: In a nitrogen-purged glovebox, add the desired amounts of D,L-lactide and mPEG to a flame-dried Schlenk flask.
-
Solvent and Catalyst Addition: Add anhydrous toluene to dissolve the reactants. Then, add the stannous octoate catalyst solution in toluene. The amount of catalyst will determine the polymerization rate and molecular weight.
-
Polymerization: Immerse the flask in a preheated oil bath at 130°C and stir for 4-6 hours under a nitrogen atmosphere.
-
Purification:
-
Cool the reaction mixture to room temperature and dissolve the polymer in a minimal amount of DCM.
-
Precipitate the polymer by slowly adding the DCM solution to a large volume of cold diethyl ether with vigorous stirring.
-
Decant the ether and wash the precipitated polymer with fresh cold ether two more times.
-
Dry the final PLA-PEG copolymer under vacuum at room temperature until a constant weight is achieved.
-
Causality: The use of mPEG as an initiator allows for the "grafting from" polymerization of lactide, resulting in a block copolymer. Stannous octoate is a common and effective catalyst for the ring-opening polymerization of lactones. The precipitation step is crucial for removing unreacted monomers and catalyst residues.
Polymer Characterization: Understanding Structure and Properties
Thorough characterization is essential to ensure a polymer meets the specifications for its intended application.[10][11] A combination of techniques is typically required to obtain a complete picture of a polymer's chemical, molecular, and bulk properties.[12]
| Property to be Measured | Characterization Technique | Information Obtained |
| Molecular Weight and Distribution | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)[13] | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[10] |
| Chemical Structure & Functional Groups | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy[13] | Identification of chemical bonds and functional groups, confirmation of monomer incorporation and polymer structure.[11] |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)[11] | Glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and thermal stability.[10] |
| Morphology and Microstructure | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)[13] | Visualization of surface topography, internal structure, and the arrangement of crystalline and amorphous regions. |
| Mechanical Properties | Tensile Testing, Dynamic Mechanical Analysis (DMA) | Tensile strength, modulus, elongation at break, and viscoelastic properties.[11] |
Protocol: Determination of Polymer Molecular Weight by GPC
Objective: To determine the molecular weight distribution of a synthesized polymer.
Instrumentation and Materials:
-
GPC system with a refractive index (RI) detector.
-
GPC columns suitable for the expected molecular weight range of the polymer.
-
Mobile phase (e.g., Tetrahydrofuran - THF).
-
Polymer sample.
-
Polystyrene standards of known molecular weights.
Procedure:
-
Sample Preparation: Dissolve a known concentration of the polymer sample (e.g., 1-2 mg/mL) in the mobile phase. Filter the solution through a 0.22 µm syringe filter.
-
Standard Preparation: Prepare a series of polystyrene standards of known molecular weights in the mobile phase.
-
Calibration: Run the polystyrene standards through the GPC system to generate a calibration curve of log(Molecular Weight) versus elution time.
-
Sample Analysis: Inject the prepared polymer sample into the GPC system.
-
Data Analysis: Using the calibration curve, the software will calculate the Mn, Mw, and PDI of the polymer sample based on its elution profile.
Self-Validation: The system is validated by running a known polymer standard to ensure the calculated molecular weight is within acceptable limits of the certified value. The sharpness of the peaks indicates the homogeneity of the sample.
Applications in Drug Delivery
Polymers are fundamental to the design of advanced drug delivery systems, offering benefits such as controlled release, improved drug stability, and targeted delivery.[14][15][16] Biodegradable polymers are particularly attractive as they can be broken down into non-toxic products and cleared from the body.[17]
Stimuli-Responsive Polymers for Targeted Delivery
"Smart" polymers that undergo a change in their physical or chemical properties in response to a specific stimulus are at the forefront of drug delivery research.[18][19][20] These stimuli can be internal, such as changes in pH or enzyme concentration, or external, like temperature or light.[19][21]
-
pH-Responsive Polymers: These polymers contain acidic or basic groups that ionize in response to pH changes, leading to swelling or dissolution. This property can be exploited for targeted drug release in the acidic environment of tumors or the varying pH of the gastrointestinal tract.[18][22]
-
Thermo-responsive Polymers: Polymers like poly(N-isopropylacrylamide) (PNIPAM) exhibit a lower critical solution temperature (LCST).[21] Below the LCST, they are soluble in water, but above it, they become hydrophobic and collapse, releasing an encapsulated drug. This can be used for localized drug delivery by applying a local heat source.[18]
Caption: Workflow for stimuli-responsive polymer-based drug delivery.
Applications in Tissue Engineering
Polymer scaffolds are essential in tissue engineering, providing a temporary three-dimensional structure that supports cell attachment, proliferation, and differentiation to regenerate damaged tissues.[23][24]
Ideal Scaffold Properties
The ideal scaffold should mimic the native extracellular matrix (ECM) and possess the following characteristics:[25][26]
-
Biocompatibility: The scaffold and its degradation products should not elicit an adverse immune response.[17]
-
Biodegradability: The scaffold should degrade at a rate that matches the formation of new tissue.[24]
-
Mechanical Properties: The scaffold must have sufficient mechanical strength to withstand the physiological environment of the implantation site.
-
Porosity and Pore Size: A high porosity and an interconnected pore network are crucial for cell infiltration, nutrient transport, and waste removal.[25] For bone tissue engineering, an average pore size of 200 to 350 µm is considered ideal.[25]
Scaffold Fabrication Techniques
Several techniques are used to fabricate porous scaffolds from polymers:[9]
-
Solvent Casting and Particulate Leaching: A simple method where a polymer solution is mixed with a porogen (e.g., salt particles), cast into a mold, and the solvent is evaporated. The porogen is then leached out, leaving a porous structure.
-
Electrospinning: This technique produces non-woven fibrous mats with fiber diameters ranging from nanometers to micrometers, closely mimicking the fibrous nature of the native ECM.[9]
-
3D Printing: Additive manufacturing techniques like fused deposition modeling (FDM) and stereolithography (SLA) allow for the precise fabrication of scaffolds with controlled architecture and pore geometry.
Caption: The process of tissue engineering using polymer scaffolds.
Future Outlook
The field of polymer chemistry continues to evolve rapidly, driven by innovations in synthesis and a deeper understanding of structure-property relationships.[1] Future research will likely focus on the development of more sophisticated "smart" materials with multi-responsive capabilities, as well as sustainable and biodegradable polymers derived from renewable resources to address environmental concerns.[2][27] The integration of computational modeling and artificial intelligence will further accelerate the design and discovery of new polymers with tailored functionalities for a wide range of applications.[3]
References
-
A Review of 3D Polymeric Scaffolds for Bone Tissue Engineering: Principles, Fabrication Techniques, Immunomodulatory Roles, and Challenges. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Stimuli-Responsive Polymer Networks: Application, Design, and Computational Exploration. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Polymers in pharmaceutical drug delivery system: A review. (2012). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Stimuli-responsive polymers and their applications in drug delivery. (2009). PubMed. Retrieved January 12, 2026, from [Link]
-
Polymeric Scaffolds in Tissue Engineering Application: A Review. (2012). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. (2025). Journal of Chemical Reviews. Retrieved January 12, 2026, from [Link]
-
A Review on Polymers in Pharmaceutical Drug Delivery Systems. (n.d.). IJSDR. Retrieved January 12, 2026, from [Link]
-
Polymer Characterization Methods. (n.d.). Fiveable. Retrieved January 12, 2026, from [Link]
-
Polymers in pharmaceutical drug delivery system: a review. (2012). SciSpace. Retrieved January 12, 2026, from [Link]
-
Synthetic biodegradable functional polymers for tissue engineering: a brief review. (2014). SciSpace. Retrieved January 12, 2026, from [Link]
-
A Review On: Polymeric Drug Delivery Systems. (n.d.). IJCRT.org. Retrieved January 12, 2026, from [Link]
-
Techniques Used for Polymer Characterization. (2025). PharmiWeb.com. Retrieved January 12, 2026, from [Link]
-
A Review of Recent Advances in Natural Polymer-Based Scaffolds for Musculoskeletal Tissue Engineering. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Stimuli-responsive polymers and their applications. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Polymer-Based Scaffolds for Soft-Tissue Engineering. (2021). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
A Guide to Polymer Analysis Techniques. (n.d.). AZoM. Retrieved January 12, 2026, from [Link]
-
(PDF) Stimuli-responsive polymers and their applications in drug delivery. (2009). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Stimuli-Responsive Polymers and Their Applications in Nanomedicine. (2012). AIP Publishing. Retrieved January 12, 2026, from [Link]
-
Advances and Applications in Polymer Chemistry. (2025). Retrieved January 12, 2026, from [Link]
-
Polymer Synthesis: Varying Methods for Polymers and Resins. (n.d.). Chemsultants. Retrieved January 12, 2026, from [Link]
-
Polymer chemistry in the 21st century: Smart materials and their applications. (2024). International Journal of Chemical Studies. Retrieved January 12, 2026, from [Link]
-
Polymers in Chemistry: Versatile Materials with Diverse Applications. (2023). Research and Reviews. Retrieved January 12, 2026, from [Link]
-
Advancements in Polymer Science: Synthesis, Characterization, and Biomedical Applications of Homopolymers and Copolymers. (n.d.). Scirp.org. Retrieved January 12, 2026, from [Link]
-
What Is Polymer Synthesis? A Beginner's Guide. (2025). ResolveMass Laboratories Inc. Retrieved January 12, 2026, from [Link]
-
Polymer Synthesis. (n.d.). Adamson Research Group - University of Connecticut. Retrieved January 12, 2026, from [Link]
-
Properties and Applications of Polymers: A Mini Review. (2023). Journal of Chemical Reviews. Retrieved January 12, 2026, from [Link]
-
Polymer Synthesis: From Reaction Design to Product Purification. (n.d.). GWSI. Retrieved January 12, 2026, from [Link]
-
(PDF) POLYMER AND APPLICATIONS:A REVIEW. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. rroij.com [rroij.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. jchemrev.com [jchemrev.com]
- 5. Polymer Synthesis | Adamson Research Group [adamson.ims.uconn.edu]
- 6. gwsionline.com [gwsionline.com]
- 7. nationalpolymer.com [nationalpolymer.com]
- 8. Advancements in Polymer Science: Synthesis, Characterization, and Biomedical Applications of Homopolymers and Copolymers [scirp.org]
- 9. Polymer-Based Scaffolds for Soft-Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. specialchem.com [specialchem.com]
- 12. measurlabs.com [measurlabs.com]
- 13. pharmiweb.com [pharmiweb.com]
- 14. researchgate.net [researchgate.net]
- 15. jchemrev.com [jchemrev.com]
- 16. ijsdr.org [ijsdr.org]
- 17. scispace.com [scispace.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Stimuli-responsive polymers and their applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stimuli-responsive polymers and their applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.aip.org [pubs.aip.org]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. chemijournal.com [chemijournal.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Tetraphenylphosphonium Tetra-p-tolylborate Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Tetraphenylphosphonium Tetra-p-tolylborate ([PPh₄][B(p-tolyl)₄]) catalysts. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our focus is on providing practical solutions grounded in the fundamental chemistry of the catalyst's cation and anion.
Section 1: Catalyst Stability and Decomposition
The stability of [PPh₄][B(p-tolyl)₄] is crucial for reproducible catalytic performance. Both the tetraphenylphosphonium cation and the tetra-p-tolylborate anion can undergo degradation under specific conditions, leading to reduced catalytic activity and the formation of impurities.
FAQ 1: My reaction is sluggish or stalls completely. Could my catalyst be decomposing?
Answer: Yes, catalyst decomposition is a primary cause of decreased or halted reactivity. Both thermal and chemical degradation pathways should be considered.
Troubleshooting Guide:
1. Assess Thermal Stability:
-
Underlying Chemistry: While many phosphonium salts exhibit good thermal stability, prolonged exposure to high temperatures can lead to decomposition. Thermogravimetric analysis (TGA) of similar phosphonium salts shows that decomposition temperatures can vary based on the anion and cation structure.[1] For phosphonium polyborates, thermal decomposition in the air can result in the formation of glassy boron oxide and may leave a residue containing phosphorus and organic char, indicating complex degradation processes.[2]
-
Protocol:
-
Review your reaction temperature. Is it possible to lower it without significantly impacting the desired reaction rate?
-
If you suspect thermal decomposition, consider running a control reaction at a lower temperature for a longer duration.
-
Analyze the crude reaction mixture for byproducts indicative of decomposition. For the cation, this could be triphenylphosphine oxide (TPPO).
-
2. Evaluate Chemical Stability, Particularly in the Presence of Bases:
-
Underlying Chemistry: The tetraphenylphosphonium cation ([PPh₄]⁺) is susceptible to nucleophilic attack by strong bases, such as hydroxides or alkoxides. This can lead to the formation of triphenylphosphine oxide (TPPO) and benzene. The steric bulk around the phosphorus atom can influence the rate of this degradation.[3]
-
Protocol:
-
Scrutinize your reaction for the presence of strong bases, either as reagents or as impurities.
-
If a base is required, consider using a non-nucleophilic, sterically hindered base.
-
If applicable, ensure your reagents and solvents are anhydrous and free from basic impurities.
-
Section 2: Side Reactions of the Catalyst Ions
Beyond decomposition, the individual ions of the catalyst can participate in unintended side reactions with substrates, solvents, or impurities.
FAQ 2: I've observed the formation of triphenylphosphine oxide (TPPO) in my reaction. Where is it coming from?
Answer: The formation of triphenylphosphine oxide (TPPO) is a common byproduct when using tetraphenylphosphonium-based catalysts and reagents.[4] Its presence can complicate product purification.
Causality and Troubleshooting:
-
Pathway 1: Reaction with Nucleophilic Bases: As mentioned previously, strong nucleophilic bases can attack the electrophilic phosphorus center of the [PPh₄]⁺ cation, leading to the formation of TPPO.[3][5][6]
-
Pathway 2: Oxidation of Triphenylphosphine Impurity: Commercial [PPh₄][B(p-tolyl)₄] may contain trace amounts of triphenylphosphine (PPh₃). PPh₃ is readily oxidized to TPPO in the presence of air, a reaction that can be catalyzed by metal ions.[4]
-
Troubleshooting Steps:
-
Minimize Base Strength: If your reaction requires a base, opt for a weaker or more sterically hindered one to minimize nucleophilic attack on the cation.
-
Ensure Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of any potential PPh₃ impurities.
-
Purification of the Catalyst: If you suspect your catalyst is contaminated with PPh₃, you can purify it by recrystallization.
-
Visualizing Cation Degradation:
Caption: Degradation of the [PPh₄]⁺ cation by a strong base.
FAQ 3: My reaction yield is inconsistent, and I suspect water contamination. Can the tetra-p-tolylborate anion react with water?
Answer: Yes, the tetra-p-tolylborate anion, like other tetraorganoborate anions, can undergo hydrolysis, especially in the presence of acids or at elevated temperatures. This can affect the catalyst's performance and the reaction's pH.
Understanding Hydrolysis:
-
Mechanism: The hydrolysis of tetraarylborates is thought to proceed via protonation of one of the aryl groups, followed by the cleavage of the boron-carbon bond to produce boric acid and toluene. The rate of hydrolysis is influenced by the steric hindrance around the boron atom and the pH of the medium. While the four bulky p-tolyl groups offer some steric protection compared to smaller anions like tetrafluoroborate, hydrolysis can still occur. The hydrolysis of various borate anions has been studied, and the general principle of susceptibility to water holds true.[7][8][9][10]
-
Troubleshooting Protocol:
-
Use Anhydrous Conditions: Employ rigorously dried solvents and reagents. Consider using a glovebox for sensitive reactions.
-
Control pH: If your reaction conditions are acidic, be aware that this can accelerate the hydrolysis of the borate anion. If possible, maintain a neutral or slightly basic pH.
-
Solvent Choice: While [PPh₄][B(p-tolyl)₄] is soluble in many organic solvents, be mindful that protic solvents may facilitate hydrolysis more readily than aprotic solvents.
-
Visualizing Anion Hydrolysis:
Caption: Simplified pathway for the hydrolysis of the [B(p-tolyl)₄]⁻ anion.
Section 3: Troubleshooting Low Yield and Product Purification
Low yields and difficult purification are common frustrations in catalysis. The following guidance addresses these practical issues.
FAQ 4: I'm experiencing low yields. How can I systematically troubleshoot this?
Answer: Low yields can stem from various factors, including catalyst deactivation, suboptimal reaction conditions, or impure starting materials. A systematic approach is key to identifying and resolving the issue.
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting low reaction yields.
Quantitative Data Summary for Troubleshooting:
| Parameter | Recommendation | Rationale |
| Catalyst Loading | Start with the literature-recommeded loading. If the reaction is slow, consider a modest increase. | Too little catalyst will result in a slow reaction, while too much can sometimes lead to an increase in side reactions. |
| Temperature | Optimize in small increments (e.g., 5-10 °C). | Higher temperatures can increase reaction rates but may also promote catalyst decomposition. |
| Concentration | For intramolecular reactions, consider higher dilution. For intermolecular reactions, ensure adequate concentration. | Concentration affects reaction kinetics. High dilution can favor intramolecular processes and reduce bimolecular side reactions. |
| Reaction Time | Monitor the reaction by a suitable analytical technique (e.g., TLC, GC, LC-MS) to determine the optimal endpoint. | Running the reaction for too long can lead to the formation of degradation products. |
FAQ 5: My product is difficult to purify due to contamination with triphenylphosphine oxide (TPPO). What are the best methods for its removal?
Answer: The removal of TPPO is a frequent challenge due to its polarity and crystallinity. Several methods can be employed, often in combination.
Purification Protocols:
-
Crystallization/Trituration:
-
Principle: TPPO is poorly soluble in nonpolar solvents like hexane and diethyl ether.[4]
-
Protocol:
-
Concentrate the crude reaction mixture.
-
Add a minimal amount of a solvent in which your product is soluble but TPPO is not (e.g., dichloromethane, toluene).
-
Slowly add a nonpolar anti-solvent (e.g., hexane, pentane, or diethyl ether) with vigorous stirring to precipitate the TPPO.
-
Filter the mixture to remove the solid TPPO. Repeat if necessary.
-
-
-
Acid-Base Extraction:
-
Principle: If your product is not acid-sensitive, you can exploit the basicity of the oxygen atom in TPPO.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated TPPO will be extracted into the aqueous phase.
-
Wash the organic layer with water and then brine, dry, and concentrate.
-
-
-
Complexation with Metal Salts:
-
Principle: TPPO forms complexes with certain metal salts, which then precipitate from the solution.
-
Protocol:
-
Dissolve the crude product in a suitable solvent (e.g., toluene or dichloromethane for MgCl₂; ethanol or ethyl acetate for ZnCl₂).
-
Add MgCl₂ or ZnCl₂ and stir. The TPPO-metal complex will precipitate.[4]
-
Filter to remove the precipitate.
-
-
References
-
Nozawa, K., Gondo, T., & Suga, T. (2020). Tetraarylphosphonium Cations with Excellent Alkaline‐Resistant Performance for Anion‐Exchange Membranes. Angewandte Chemie International Edition, 59(39), 17161-17166. [Link]
-
Wikipedia contributors. (2023, December 12). Triphenylphosphine oxide. In Wikipedia, The Free Encyclopedia. [Link]
-
Haywood, T. W., Hunter, A. D., McAdam, C. J., & Robinson, B. H. (2023). Synthesis and Thermal Studies of Two Phosphonium Tetrahydroxidohexaoxidopentaborate(1-) Salts: Single-Crystal XRD Characterization of [iPrPPh3][B5O6(OH)4]. Molecules, 28(19), 6891. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Wang, Z., Wang, Z., & Zhang, Y. (2016). Nucleophilic arylation with tetraarylphosphonium salts. Nature Communications, 7(1), 10337. [Link]
-
Wang, Z., Wang, Z., & Zhang, Y. (2016). Nucleophilic arylation with tetraarylphosphonium salts. Nature Communications, 7, 10337. [Link]
-
Zhang, B., Wycisk, R., Pintauro, P. N., & Tew, G. N. (2016). A New Alkali-Stable Phosphonium Cation Based on Fundamental Understanding of Degradation Mechanisms. ACS Applied Materials & Interfaces, 8(40), 26738-26742. [Link]
-
Bradaric, C. J., Downard, A., Kennepohl, P., & Rogers, R. D. (2003). Stability with respect to temperature, as demonstrated by thermogravimetric analysis (TGA), for trihexyl(tetradecyl)phosphonium tetrafluoroborate, [(C6H13)3P(C14H29)][BF4]. Green Chemistry, 5(2), 143-152. [Link]
-
Gayo, L. M., & Suto, M. J. (1997). A Practical One-Pot Transformation of Triphenylphosphine Oxide to Triphenylphosphine by Reduction of in situ Generated Triphenylphosphine Dichloride. The Journal of Organic Chemistry, 62(8), 2364-2365. [Link]
-
Dronskowski, R. (2001). Synthesis and Characterization of Tetraphenylphosphonium Tetraazidoborate. Zeitschrift für Naturforschung B, 56(6), 531-534. [Link]
-
Matyjaszewski, K., & Tsarevsky, N. V. (2020). Solvent Effects and Side Reactions in Organocatalyzed Atom Transfer Radical Polymerization for Enabling the Controlled Polymerization of Acrylates Catalyzed by Diaryl Dihydrophenazines. Journal of the American Chemical Society, 142(43), 18446-18456. [Link]
-
Hua, C., Deacon, G. B., & Junk, P. C. (2019). Structure Directing Effects of the Tetraphenylphosphonium Cation upon the Formation of Lanthanoid Anilate Coordination Polymers. Australian Journal of Chemistry, 72(10), 793-800. [Link]
-
Savage, S. A., Simpson, G. W., & Moloney, M. G. (2000). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Angewandte Chemie International Edition, 39(14), 2551-2554. [Link]
-
Hua, C., Deacon, G. B., & Junk, P. C. (2019). Structure Directing Effects of the Tetraphenylphosphonium Cation upon the Formation of Lanthanoid Anilate Coordination Polymers. Australian Journal of Chemistry, 72(10), 793-800. [Link]
-
Reddy, K. S., & Thirupathi, P. (2019). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 4(7), 12511-12517. [Link]
-
Boyd, M. R., & Allen, M. J. (2011). Hydrolysis and Photolysis of 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a Model Anti-Tumor Quinol Ester. The Journal of Organic Chemistry, 76(11), 4548-4558. [Link]
-
Zhang, X., Li, X., & Liu, H. (2019). Hydrolysis mechanism of the cyclohexaborate anion: Unraveling the intricacies. Journal of Computational Chemistry, 40(29), 2531-2540. [Link]
-
Zhang, X., Li, X., & Liu, H. (2019). Mechanism for hydrolysis of double six‐membered ring tetraborate anion. Journal of Computational Chemistry, 40(29), 2531-2540. [Link]
-
Petit, E., Salles, F., Alligier, D., & Demirci, U. B. (2022). Hydrolysis of the Borohydride Anion BH4−: A 11B NMR Study Showing the Formation of Short-Living Reaction Intermediates including BH3OH−. Molecules, 27(6), 1975. [Link]
-
Petit, E., Salles, F., Alligier, D., & Demirci, U. B. (2022). Hydrolysis of the Borohydride Anion BH4-: A 11B NMR Study Showing the Formation of Short-Living Reaction Intermediates including BH3OH. Molecules, 27(6), 1975. [Link]
-
Stoltz, B. M., & Virgil, S. C. (2011). Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di-tert-butyl)pentaerythritol diphosphite (Alkanox P-24). Organic Letters, 13(10), 2534-2537. [Link]
-
Immoos, C. E., & An, D. (2011). Nucleophilic Substitution Reactions Using Phosphine Nucleophiles: An Introduction to Phosphorus-31 NMR. Journal of Chemical Education, 88(5), 633-635. [Link]
-
Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. [Link]
-
SpectraBase. (n.d.). Tetraphenylphosphonium bromide - Optional[31P NMR] - Chemical Shifts. [Link]
-
Stolz, S., & Wasserscheid, P. (2011). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability. Green Chemistry, 13(7), 1848-1856. [Link]
-
Kaiser, J. P., & Roesky, H. W. (2014). Reaction Dynamics of the 4-Methylphenyl Radical (p-Tolyl) with 1,2-Butadiene (1-Methylallene). The Journal of Physical Chemistry A, 118(30), 5635-5644. [Link]
-
Chen, Z., & Liu, Y. (2020). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). Polymers, 12(9), 2054. [Link]
-
Zhang, W., & Chen, Y. (2024). Hydroxyl carboxylate anion catalyzed depolymerization of biopolyesters and transformation to chemicals. Chemical Science, 15(24), 9132-9139. [Link]
-
Thy Labs. (2022, January 6). Making Triphenylphosphine oxide [Video]. YouTube. [Link]
- Google Patents. (n.d.).
-
Chemistry Stack Exchange. (2014, August 15). Catalytic iodine in synthesis of phosphonium salts. [Link]
-
ChemRxiv. (2023, February 14). Side-chain engineering in hydrophilic n-type π-conjugated polymers for enhanced reactivity. [Link]
-
TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts. [Link]
-
MDPI. (2021). Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb. [Link]
-
MDPI. (n.d.). Thermal Stability of Deep Eutectic Solvents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Thermal Studies of Two Phosphonium Tetrahydroxidohexaoxidopentaborate(1-) Salts: Single-Crystal XRD Characterization of [iPrPPh3][B5O6(OH)4]·3.5H2O and [MePPh3][B5O6(OH)4]·B(OH)3·0.5H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetraarylphosphonium Cations with Excellent Alkaline‐Resistant Performance for Anion‐Exchange Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic arylation with tetraarylphosphonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis mechanism of the cyclohexaborate anion: Unraveling the intricacies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Hydrolysis of the Borohydride Anion BH4-: A 11B NMR Study Showing the Formation of Short-Living Reaction Intermediates including BH3OH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tetraphenylphosphonium Tetra-p-tolylborate
Welcome to the Technical Support Center for the purification of Tetraphenylphosphonium Tetra-p-tolylborate (TPTB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining high-purity TPTB. As a bulky ionic compound, TPTB can present unique purification challenges. This document offers practical, field-proven insights to navigate these complexities, ensuring the integrity of your downstream applications.
Understanding the Compound: Key Physicochemical Properties
This compound is a salt composed of a large, lipophilic tetraphenylphosphonium cation ([PPh₄]⁺) and a similarly bulky tetra-p-tolylborate anion ([B(p-tolyl)₄]⁻). Its purification is influenced by its solubility profile and potential impurities arising from its synthesis.
| Property | Value | Source |
| Molecular Formula | C₅₂H₄₈BP | |
| Molecular Weight | 714.72 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in polar organic solvents such as ethanol, toluene, and acetonitrile.[1] Very low solubility in water.[2] | , |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of TPTB in a question-and-answer format.
Issue 1: The crude product is an oil or a sticky solid and refuses to crystallize.
Question: I've completed the synthesis of TPTB, but after removing the solvent, I'm left with a persistent oil instead of a crystalline solid. How can I induce crystallization?
Answer: "Oiling out" is a frequent challenge with bulky phosphonium salts, often due to the presence of impurities that disrupt the crystal lattice formation or residual solvent.[3] Here is a systematic approach to address this:
1. Trituration: The First Line of Defense
Trituration involves washing the crude oil with a solvent in which your desired product is insoluble, but the impurities are soluble. This process can remove contaminants and often induces crystallization.
-
Recommended Solvents: Start with non-polar solvents. Vigorously stir or grind the oil with cold hexanes, pentane, or diethyl ether.[3]
-
Expert Insight: The goal is to "shock" the oil into solidifying. If the initial trituration leads to a gummy solid, a second trituration with a fresh portion of cold solvent can be effective.
2. Solvent Diffusion (Vapor Diffusion)
If direct trituration fails, a slower, more controlled method like solvent diffusion can promote the growth of high-quality crystals.
-
Procedure: Dissolve the oil in a minimal amount of a "good" solvent (e.g., dichloromethane or acetonitrile). Place this solution in a small, open vial inside a larger, sealed jar containing a layer of a "poor" solvent (an "anti-solvent") such as diethyl ether or pentane. Over time, the vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of TPTB and promoting gradual crystallization.
3. Low-Temperature Crystallization
For stubborn oils, extended cooling can be effective.
-
Technique: Dissolve the oil in a minimal amount of a suitable solvent and store the sealed container in a freezer (-15 to -20 °C) for several days to weeks.[4] Patience is key, as nucleation can be a slow process for large molecules. Once a few seed crystals form, they can be used to initiate crystallization in subsequent batches.[4]
Issue 2: The purified TPTB is contaminated with triphenylphosphine oxide (TPPO).
Question: My NMR spectrum shows signals corresponding to triphenylphosphine oxide. How can I effectively remove this common byproduct?
Answer: Triphenylphosphine oxide (TPPO) is a frequent impurity arising from the oxidation of unreacted triphenylphosphine, a common starting material for the tetraphenylphosphonium cation.[3] Its polarity can make it challenging to separate from the ionic TPTB.
1. Recrystallization from a Carefully Selected Solvent System
A well-chosen recrystallization solvent can effectively separate TPTB from TPPO.
-
Recommended Solvent System: A mixture of dichloromethane (DCM) and diethyl ether is often effective for recrystallizing bulky phosphonium salts.[5] Dissolve the crude product in a minimal amount of hot DCM and slowly add diethyl ether until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Alternative Solvent: Acetonitrile has also been reported as a suitable recrystallization solvent for tetraphenylphosphonium salts.[6]
2. Precipitation with a Metal Salt Complexing Agent
For cases with significant TPPO contamination, a chemical precipitation method can be employed. This involves the addition of a metal salt that forms an insoluble complex with TPPO.
-
Procedure: Dissolve the crude product in ethanol. Add a solution of zinc chloride (ZnCl₂) in ethanol (approximately 2 equivalents relative to the estimated TPPO).[7] The ZnCl₂(TPPO)₂ complex will precipitate as a white solid and can be removed by filtration.[7] The TPTB remains in the ethanol solution, from which it can be recovered by solvent evaporation and subsequent recrystallization.
-
Caution: This method should be used with care, as the product's sensitivity to metal salts should be considered.[8]
Issue 3: Poor recovery of TPTB after recrystallization.
Question: I successfully recrystallized my TPTB, but the yield was very low. What can I do to improve recovery?
Answer: Low recovery during recrystallization is typically due to using an excessive amount of solvent or premature crystallization.
1. Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling, thus reducing the yield.
2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
3. Concentrate the Mother Liquor: After filtering the initial crop of crystals, the remaining solution (mother liquor) can be concentrated by partially evaporating the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be of lower purity than the first.
Experimental Protocols
Protocol 1: Purification of TPTB by Recrystallization
This protocol outlines a standard procedure for the recrystallization of TPTB.
-
Dissolution: In a flask, add the crude TPTB and the minimum required volume of hot dichloromethane to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add diethyl ether to the hot solution with gentle swirling until a persistent cloudiness is observed. Add a few drops of dichloromethane to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, you can place the flask in a Dewar filled with warm water and allow it to cool to ambient temperature overnight.
-
Isolation: Once crystallization is complete, further cool the flask in an ice bath for at least 30 minutes. Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents.
Protocol 2: Purity Assessment by ¹H and ³¹P NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the purity of your TPTB.
-
¹H NMR: The proton NMR spectrum should show clean aromatic signals corresponding to the tetraphenylphosphonium and tetra-p-tolylborate ions. The absence of signals from common solvents or byproducts like triphenylphosphine oxide is a key indicator of purity.
-
³¹P NMR: The phosphorus-31 NMR spectrum should exhibit a single sharp peak for the tetraphenylphosphonium cation.[6] The presence of other peaks may indicate phosphorus-containing impurities, such as unreacted triphenylphosphine or its oxide.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude TPTB.
Sources
- 1. chembk.com [chembk.com]
- 2. srdata.nist.gov [srdata.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Optimizing Reaction Conditions with Tetraphenylphosphonium Tetra-p-tolylborate: A Technical Support Guide
Welcome to the technical support center for Tetraphenylphosphonium Tetra-p-tolylborate (CAS 181259-35-8). This guide is designed for researchers, chemists, and drug development professionals who are looking to leverage this versatile salt in their synthetic workflows. Here, we move beyond simple data sheets to provide in-depth, field-tested insights into optimizing your reaction conditions. We will address common challenges and frequently asked questions in a direct, problem-solving format.
Section 1: Frequently Asked Questions - The Fundamentals
This section addresses the foundational knowledge required to effectively use this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound is a quaternary phosphonium salt composed of a large, lipophilic tetraphenylphosphonium ([PPh₄]⁺) cation and a weakly coordinating tetra-p-tolylborate ([B(C₇H₇)₄]⁻) anion.[1] Its structure gives it unique properties, making it valuable in several areas of chemical synthesis:
-
Phase-Transfer Catalysis (PTC): This is its most common application. The lipophilic [PPh₄]⁺ cation can transport anionic reactants from an aqueous or solid phase into an organic phase where the reaction occurs, dramatically increasing reaction rates between immiscible reagents.[2][3] It is particularly effective in nucleophilic substitutions, alkylations, and polymerizations.[2][4]
-
Supporting Electrolyte: Due to its ionic nature and solubility in organic solvents, it can be used as a supporting electrolyte in electrochemical applications, including studies of advanced batteries.[5]
-
Synthetic Catalyst/Ligand: It has been noted for its potential to act as a catalyst or ligand in specific organic reactions, such as hydrogenations and carbonyl additions.[6]
-
Crystallization Aid: The rigid and bulky nature of the [PPh₄]⁺ cation can facilitate the crystallization of complex inorganic or organometallic anions.[7]
Q2: What is the core principle behind its function as a phase-transfer catalyst?
A2: The principle lies in overcoming the insolubility of reactants. In many reactions, one reactant (e.g., an inorganic salt like potassium cyanide) is soluble only in water, while the organic substrate is only soluble in an immiscible organic solvent. The reaction can only occur at the limited interface, leading to extremely slow rates.
The tetraphenylphosphonium cation acts as a "chemical escort."[3] Its four phenyl groups make it highly lipophilic (oil-loving), allowing it to dissolve in the organic phase. However, as a cation, it requires an anion. It pairs with the reactant anion (e.g., CN⁻) from the aqueous phase, pulling it across the phase boundary into the organic solvent. This "naked" anion is now highly reactive in the organic phase, where it can readily react with the organic substrate.
Caption: Mechanism of Phase-Transfer Catalysis (PTC) using [PPh₄]⁺.
Q3: Is this salt thermally stable?
A3: Yes, phosphonium salts are generally known for their excellent thermal stability, often withstanding temperatures well above 300°C in the short term.[4][8] This makes them suitable for reactions that require significant heat. However, for very long reactions (e.g., >10 hours), the long-term thermal stability can be 50-100°C lower than the short-term decomposition temperature.[8] It is always advisable to determine the thermal limits for your specific reaction conditions if prolonged heating is required.
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
Problem: My reaction is sluggish or shows no conversion.
This is the most common issue and can be traced back to several factors. Let's diagnose it systematically.
Q4: I've added the catalyst, but the reaction isn't starting. What's the first thing to check?
A4: The first thing to verify is the proper establishment of the biphasic system and effective mixing. The "transfer" in phase-transfer catalysis is a physical process that depends on the surface area between the two immiscible phases.
-
Causality: The catalyst operates at the liquid-liquid or solid-liquid interface. If agitation is poor, the surface area is minimal, and the rate of anion exchange will be the limiting factor, regardless of how much catalyst you add.
-
Solution: Increase the stirring rate significantly. For viscous mixtures, mechanical stirring is superior to magnetic stirring. You should see a fine emulsion form, indicating high surface area between the phases.
Q5: My reaction rate is still low despite vigorous stirring. What is the next logical step?
A5: The next step is to evaluate your solvent system and catalyst concentration.
-
Causality: The choice of organic solvent is critical. The solvent must be non-reactive with your reagents, but it also needs to adequately solubilize both the organic substrate and the ion pair ([PPh₄]⁺-Anion⁻). A solvent that is too nonpolar may not sufficiently dissolve the ion pair, while a solvent that is too polar may form a tight solvent shell around the anion, reducing its nucleophilicity.
-
Solution:
-
Check Solubility: Ensure your substrate is fully dissolved in the organic phase.
-
Solvent Optimization: If using a very nonpolar solvent like hexane, consider switching to toluene, dichloromethane, or acetonitrile. These offer a better balance of polarity for solubilizing the key species.[6][7]
-
Catalyst Loading: For initial trials, a catalyst loading of 1-5 mol% relative to the limiting reagent is typical. If the rate is slow, incrementally increase the loading to 10 mol%. Going beyond this often provides diminishing returns and complicates purification.
-
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
Problem: My product is contaminated, and purification is difficult.
Q6: How do I remove the this compound catalyst after the reaction is complete?
A6: Due to its salt-like nature and high molecular weight, the catalyst is non-volatile and will remain in your crude product after removing the solvent.
-
Causality: The catalyst is designed to be soluble in organic solvents. Therefore, a simple organic-aqueous workup may not be sufficient to remove it completely, as it can partition between phases or form emulsions.
-
Solutions:
-
Silica Gel Chromatography: This is the most common method. The polar phosphonium salt will have a strong affinity for silica gel and can typically be separated from less polar organic products.
-
Precipitation/Crystallization: If your product is a solid, recrystallization is an excellent method for purification. The catalyst will likely remain in the mother liquor.
-
Aqueous Washes: A series of washes with water can help remove the catalyst, especially if your product has low water solubility. However, this may not be sufficient on its own. Washing with brine can help break any emulsions that form.
-
Section 3: Experimental Protocols & Data
General Protocol for a Phase-Transfer Catalyzed Nucleophilic Substitution
This protocol provides a self-validating framework for a typical substitution reaction (e.g., R-Br + KCN → R-CN + KBr).
Materials:
-
Organic Substrate (e.g., 1-bromooctane)
-
Inorganic Salt (e.g., Potassium Cyanide, KCN)
-
This compound (1-5 mol%)
-
Organic Solvent (e.g., Toluene)
-
Deionized Water
-
Reaction vessel with reflux condenser, mechanical stirrer, and temperature probe.
Procedure:
-
Setup: To the reaction vessel, add the inorganic salt (e.g., KCN, 1.2 equivalents) and deionized water (enough to dissolve the salt, e.g., 0.5 mL per mmol of salt).
-
Catalyst & Substrate Addition: Add the organic solvent (e.g., Toluene, 2.0 mL per mmol of substrate), the organic substrate (1.0 equivalent), and this compound (0.02 equivalents).
-
Reaction Initiation: Begin vigorous mechanical stirring. The mixture should appear as a cloudy emulsion. Heat the reaction to the desired temperature (e.g., 80-100 °C).
-
Causality Check: A clear separation of layers with no cloudiness indicates poor mixing, which will lead to a slow reaction.
-
-
Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the entire mixture to a separatory funnel.
-
Phase Separation: Separate the organic and aqueous layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic extracts and wash with deionized water, followed by a wash with brine to remove residual salts and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to remove the catalyst and any remaining starting material.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 181259-35-8 | |
| Molecular Formula | C₅₂H₄₈BP | [1] |
| Molecular Weight | 714.72 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 247-250 °C | [6] |
| Storage | Room temperature, in a cool, dark place |
Table 2: Qualitative Solubility Profile
| Solvent | Solubility | Rationale / Notes |
| Toluene | Soluble | Good choice for many PTC reactions.[6] |
| Dichloromethane | Soluble | Common solvent for organic synthesis. |
| Acetonitrile | Soluble | Polar aprotic solvent, can be effective.[7] |
| Ethanol | Soluble | Protic solvent, may interfere with some reactions.[6] |
| Water | Sparingly Soluble | The salt is designed to operate between phases.[2] |
| Hexane/Heptane | Insoluble | Generally too nonpolar to dissolve the salt effectively. |
Section 4: Safety & Handling
-
While specific hazard data is not widely reported, it is prudent to handle this compound with care.[6]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical advice if irritation persists.[6]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
References
-
ChemBK. (2024). This compound. [Link]
-
Amfine. (n.d.). Boosting Organic Synthesis: The Role of Tetraphenyl Phosphonium Bromide. [Link]
-
Wikipedia. (2023). Tetraphenylphosphonium chloride. [Link]
-
ResearchGate. (2001). Synthesis of tetraphenylphosphonium bromide. [Link]
-
Zeitschrift für Naturforschung. (2002). Synthesis and Characterization of Tetraphenylphosphonium Tetraazidoborate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Reactions: The Power of Tetraphenylphosphonium Chloride as a Phase Transfer Catalyst. [Link]
-
ResearchGate. (2014). Synthesis and Conductivity Studies of Tetraarylphosphonium Salts As Potential Electrolytes in Advanced Batteries. [Link]
-
PubChem. (n.d.). Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-). [Link]
-
Eastern Kentucky University Encompass. (2018). Investigation into the Long-Term Thermal Stability of Tetraaryl Phosphonium Ionic Liquids. [Link]
Sources
- 1. Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-) | C52H48BP | CID 23075127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]
- 8. "Investigation into the Long-Term Thermal Stability of Tetraaryl Phosph" by Katherine M. Webb [encompass.eku.edu]
Preventing decomposition of Tetraphenylphosphonium Tetra-p-tolylborate during experiments
Technical Support Center: Tetraphenylphosphonium Tetra-p-tolylborate
Introduction: A Scientist-to-Scientist Guide
Welcome to the technical support guide for this compound (TPP-TPTB). As researchers, we understand that the success of an experiment often hinges on the stability and purity of critical reagents. TPP-TPTB, a valuable phase-transfer catalyst and precipitating agent, is generally stable but can be susceptible to decomposition under specific experimental conditions. This guide is designed not as a rigid set of rules, but as a dynamic resource built from field-proven insights and foundational chemical principles. Here, we will explore the "why" behind the protocols, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding TPP-TPTB.
Q1: What is the expected appearance of high-purity this compound?
A1: High-purity TPP-TPTB should be a white to almost white crystalline powder.[1] Any significant deviation from this, such as a noticeable yellow or brown tint in the solid, may indicate the presence of impurities or degradation products.
Q2: What are the primary chemical vulnerabilities of this salt?
A2: The stability of TPP-TPTB is governed by its two ionic components: the Tetraphenylphosphonium ([PPh₄]⁺) cation and the Tetra-p-tolylborate ([B(p-tolyl)₄]⁻) anion.
-
The [PPh₄]⁺ Cation: This cation is susceptible to alkaline hydrolysis, especially at elevated pH and temperatures. The hydroxide ion can attack the phosphorus center, leading to the formation of triphenylphosphine oxide (TPPO) and benzene.[2][3]
-
The [B(p-tolyl)₄]⁻ Anion: Tetra-arylborate anions can undergo hydrolysis under acidic conditions. Protonation of an ipso-carbon on one of the tolyl groups initiates the cleavage of a boron-carbon bond, ultimately producing tri-p-tolylborane and toluene.[4]
Q3: Is TPP-TPTB sensitive to light or air?
A3: While the compound is generally stable in air at room temperature, it is considered best practice to store it under an inert atmosphere (like argon or nitrogen) to prevent any potential long-term oxidative degradation.[5] Some phosphonium salts can be air-sensitive. There is no strong evidence for acute light sensitivity, but as with most complex organic reagents, storing it in a dark or amber container is a prudent measure to prevent photochemical reactions.
Part 2: In-Depth Troubleshooting Guide
This section provides solutions to specific experimental problems.
Scenario 1: "My TPP-TPTB solution, which should be colorless, has developed a yellow or brownish tint."
-
Potential Cause 1: Alkaline Hydrolysis of the [PPh₄]⁺ Cation.
-
Explanation: If your solvent system is basic (pH > 8), or contains nucleophilic species, the phosphonium cation may be degrading into triphenylphosphine oxide (TPPO) and other byproducts.[2][3] This process can be accelerated by heat. The resulting impurities can often be colored.
-
Solution:
-
Measure the pH of your solution. If it is alkaline, buffer your system to a neutral pH (6.5-7.5) if your experimental conditions permit.
-
Avoid heating solutions containing TPP-TPTB in basic media. If heating is necessary, perform it for the shortest duration possible.
-
Prepare fresh solutions before each experiment to minimize the time the compound is exposed to potentially destabilizing conditions.
-
-
-
Potential Cause 2: Acid-Catalyzed Decomposition of the [B(p-tolyl)₄]⁻ Anion.
-
Explanation: In strongly acidic media (pH < 4), the tetra-p-tolylborate anion can slowly decompose.[4] While the primary decomposition products are colorless, subsequent reactions can sometimes generate colored species.
-
Solution:
-
Check the pH of your solution. If highly acidic, consider if the experiment can be performed in a less acidic or buffered medium.
-
If strong acid is required, use the TPP-TPTB solution immediately after preparation and keep it cooled to slow the rate of decomposition.
-
-
Scenario 2: "A precipitate has formed in my TPP-TPTB solution or experimental mixture."
-
Potential Cause 1: Poor Solubility.
-
Explanation: TPP-TPTB has good solubility in some organic solvents like toluene and ethanol but is poorly soluble in others.[1] You may be exceeding the solubility limit of your chosen solvent.
-
Solution: Consult solubility data for your specific solvent. You may need to use a different solvent, a co-solvent system, or decrease the concentration.
-
-
Potential Cause 2: Decomposition Product Precipitation.
-
Explanation: One of the primary degradation products of the [PPh₄]⁺ cation is triphenylphosphine oxide (TPPO).[2] TPPO has different solubility characteristics than the parent salt and may precipitate out of solutions where TPP-TPTB is soluble.
-
Solution: This is a strong indicator of compound decomposition. The solution should be discarded. Review your experimental conditions, particularly pH and temperature, as described in Scenario 1, to prevent this from recurring.
-
Scenario 3: "My experimental results are inconsistent or show poor reproducibility."
-
Potential Cause: Gradual Decomposition of Stock Solution.
-
Explanation: A stock solution of TPP-TPTB, even if stored at a low temperature, can degrade over time, especially if exposed to trace amounts of water, acid, or base. Using a partially degraded stock solution means the effective concentration of your active reagent is lower than calculated, leading to inconsistent results.
-
Solution:
-
Protocol: Always prepare fresh solutions of TPP-TPTB for critical experiments. Do not store aqueous or protic solvent solutions for more than 24 hours.
-
Validation: If you must use an older solution, consider running a quick quality control check, such as a melting point determination on an evaporated aliquot or a simple TLC, to check for the presence of degradation products like TPPO.
-
-
Summary of Stability Factors
| Parameter | Condition | Risk Level | Primary Ion Affected | Recommended Action |
| pH | > 8 (Alkaline) | High | [PPh₄]⁺ | Buffer to neutral pH; avoid heat. |
| 5 - 8 (Neutral) | Low | N/A | Optimal working range. | |
| < 4 (Acidic) | Moderate | [B(p-tolyl)₄]⁻ | Use solution immediately; keep cool. | |
| Temperature | > 50 °C | Moderate-High | Both | Increases rate of hydrolysis. Avoid prolonged heating. |
| Room Temp (20-25 °C) | Low | N/A | Suitable for short-term handling. | |
| < 4 °C (Refrigerated) | Very Low | N/A | Recommended for storage of solid & anhydrous solutions. | |
| Solvent | Protic (Water, Alcohols) | Moderate | Both | Can participate in hydrolysis. Use fresh solutions. |
| Aprotic (Toluene, THF) | Low | N/A | Preferred for stock solutions. Ensure solvent is dry. |
Part 3: Key Experimental Protocols & Workflows
Protocol 1: Storage and Handling of Solid TPP-TPTB
This protocol ensures the long-term stability of the reagent.
-
Receipt and Inspection: Upon receipt, inspect the container seal. The product should be a white to off-white powder.
-
Storage Environment: Store the container tightly sealed in a cool, dry, and dark place.[5] Recommended storage is at room temperature.[1] For long-term storage (>1 year), consider placing the container inside a desiccator with a dry inert atmosphere (e.g., argon).
-
Dispensing: When weighing the compound, do so in a well-ventilated area or chemical hood.[6][7] Minimize its exposure time to ambient air and moisture. Promptly and securely reseal the container after use.
Protocol 2: Preparation of a Standard Anhydrous Stock Solution (e.g., in Toluene)
This method is ideal for creating a stable stock solution for organic synthesis applications.
-
Glassware Preparation: Ensure all glassware (volumetric flask, syringe, etc.) is oven-dried or flame-dried to remove residual moisture.
-
Solvent Preparation: Use a high-purity, anhydrous grade of solvent.
-
Dissolution: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the weighed TPP-TPTB to the volumetric flask.
-
Solubilization: Using a cannula or dry syringe, add the anhydrous solvent to the flask. Agitate gently at room temperature until the solid is completely dissolved.
-
Storage: Store the anhydrous solution in a sealed, amber glass container with a Teflon-lined cap. For best results, store under an inert atmosphere at 2-8°C. This type of solution is generally stable for several weeks.
Workflow Visualization: Troubleshooting Experimental Issues
The following diagram outlines a logical workflow for diagnosing and resolving common problems encountered when using TPP-TPTB.
Caption: Troubleshooting Decision Tree for TPP-TPTB.
Chemical Visualization: Primary Decomposition Pathways
This diagram illustrates the two main hydrolytic decomposition routes for TPP-TPTB.
Caption: Major Hydrolytic Decomposition Pathways for TPP-TPTB.
References
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
Graczyk, A., et al. (2021). Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. RSC Advances. Retrieved from [Link]
-
Klapötke, T. M., et al. (2023). Synthesis and Thermal Studies of Two Phosphonium Tetrahydroxidohexaoxidopentaborate(1-) Salts. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility. Retrieved from [Link]
-
Nishida, H., et al. (n.d.). Synthesis, Lipophilicity, and Stability of Tetrakis(pentafluorophenyl)borate (FTPB) Anion under Highly Acidic Conditions. Retrieved from [Link]
-
TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts. Retrieved from [Link]
-
Kandola, A., et al. (2022). Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. Journal of Molecular Liquids. Retrieved from [Link]
-
Evans, N. D. M., et al. (2019). On the Degradation of Tetraphenylphosphonium Bromide at High pH and the Solubility of Various Radionuclides in its Degradation Products. ResearchGate. Retrieved from [Link]
-
Freire, M. G., et al. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. Journal of Physical Chemistry A. Retrieved from [Link]
-
Petit, J-F., et al. (2022). Hydrolysis of the Borohydride Anion BH4−: A 11B NMR Study Showing the Formation of Short-Living Reaction Intermediates including BH3OH−. MDPI. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reactions with Tetraphenylphosphonium Tetra-p-tolylborate
Welcome to our dedicated technical support center for researchers and chemists utilizing Tetraphenylphosphonium Tetra-p-tolylborate, [PPh₄]⁺[B(p-tolyl)₄]⁻. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome challenges and achieve optimal yields in your catalytic reactions. My insights are drawn from extensive experience in catalyst development and application, and I aim to provide not just solutions, but a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Addressing Low Yields
Low yields in reactions involving this compound are often multifaceted. This salt primarily serves as a co-catalyst or activator, particularly in single-site catalysis for olefin polymerization, or as a phase-transfer catalyst. The source of inefficiency is rarely the salt itself, but rather its interaction with the catalytic system and the reaction environment. Let's explore common problems and their solutions in a question-and-answer format.
Question 1: My polymerization reaction is showing low or no activity. What are the likely causes related to the activator?
Answer: When a polymerization reaction catalyzed by a transition metal complex (e.g., a metallocene) and activated by [PPh₄]⁺[B(p-tolyl)₄]⁻ fails, the issue often lies in the generation and stability of the active cationic catalyst.
-
Incomplete Activation: The primary role of the tetra-p-tolylborate anion is to abstract a ligand (typically an alkyl group) from the precatalyst to form a catalytically active cationic species. Incomplete activation can result from:
-
Steric Hindrance: The bulky nature of both the precatalyst and the borate can sometimes hinder efficient ligand abstraction. Consider using a less sterically demanding precatalyst if possible, or altering the reaction temperature to overcome the activation energy barrier.
-
Incorrect Stoichiometry: An optimal ratio between the precatalyst and the borate activator is crucial. A significant excess of the activator is not always better and can sometimes lead to side reactions. Conversely, an insufficient amount will result in a low concentration of the active catalyst. It is recommended to titrate the ratio to find the optimum for your specific system.
-
-
Active Catalyst Deactivation: The generated cationic species is highly electrophilic and susceptible to deactivation by impurities.
-
Presence of Water or Protic Impurities: Trace amounts of water, alcohols, or other protic species in your solvent or monomer feed can protonate the active catalyst, rendering it inactive. Ensure all reagents and solvents are rigorously dried and degassed. The use of scavengers, such as trialkylaluminum compounds, is a common strategy to remove these impurities.[1]
-
Coordinating Solvents: Solvents with coordinating ability (e.g., ethers, nitriles) can bind to the active site and inhibit monomer coordination. When possible, conduct polymerizations in non-coordinating solvents like toluene or alkanes.[2][3]
-
Question 2: I am observing significant side reactions or obtaining a polymer with undesirable properties (e.g., low molecular weight, broad polydispersity). How can the choice of activator influence this?
Answer: The nature of the ion pair formed between the cationic catalyst and the borate anion can significantly influence the catalytic activity and the properties of the resulting polymer.
-
Ion Pair Effects: The "non-coordinating" tetra-p-tolylborate anion can, in reality, weakly interact with the cationic active center. The tightness of this ion pair can affect monomer insertion and chain transfer rates.
-
Solvent Polarity: In nonpolar solvents, the ion pair is tighter, which can restrict monomer access and potentially favor chain transfer reactions, leading to lower molecular weight polymers. In more polar solvents, the ion pair is looser, which can enhance propagation rates.[2]
-
Counterion Influence: The tetraphenylphosphonium cation is bulky and helps to create a larger separation between the cationic catalyst and the borate anion, promoting a "looser" ion pair compared to smaller cations. However, its properties are largely set. The choice of borate anion can be a more tunable parameter if your synthesis allows.
-
-
Side Reactions of the Activator: While generally stable, the borate anion can undergo side reactions under certain conditions.
-
Reaction with Scavengers: If using organoaluminum scavengers, an excess can lead to reactions with the borate anion, reducing the concentration of the activator.[1]
-
To address these issues, consider the following:
| Parameter | Recommendation | Rationale |
| Solvent | Use non-coordinating solvents (e.g., toluene, hexane). | Minimizes competitive binding to the active site. |
| Catalyst:Activator Ratio | Empirically determine the optimal ratio for your system. | Balances efficient activation with minimizing side reactions. |
| Scavenger Concentration | Use the minimum effective amount of scavenger. | Prevents deactivation of the activator. |
Question 3: I am using this compound as a phase-transfer catalyst and experiencing low conversion.
Answer: In phase-transfer catalysis (PTC), the efficiency of [PPh₄]⁺[B(p-tolyl)₄]⁻ depends on its ability to transport the reactant anion from the aqueous (or solid) phase to the organic phase.
-
Catalyst Solubility: The tetraphenylphosphonium cation imparts excellent lipophilicity, making the salt highly soluble in many organic solvents.[4] However, ensure the chosen solvent is appropriate for your reaction and fully solubilizes the catalyst.
-
Interfacial Area: A larger interfacial area between the two phases will increase the rate of anion exchange. Vigorous stirring is essential.
-
Anion Hydration: Highly hydrated anions in the aqueous phase are more difficult to transport into the organic phase. Using a more concentrated aqueous solution can reduce the hydration shell of the anion and facilitate its transfer.
-
Catalyst Poisoning: Certain species can bind irreversibly to the phosphonium cation, preventing it from participating in the catalytic cycle.
Below is a workflow to troubleshoot low yields in phase-transfer catalysis:
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in catalysis?
A: It primarily functions as a co-catalyst or activator in single-site catalysis, especially for olefin polymerization. The tetra-p-tolylborate anion is a weakly coordinating anion that abstracts a ligand from a transition metal precatalyst to generate a highly reactive cationic active species. The tetraphenylphosphonium cation is a bulky, lipophilic counterion that ensures solubility in organic solvents and helps to create a stable, yet reactive, ion pair.
Q2: How should I handle and store this compound?
A: This compound is generally stable at room temperature and not highly sensitive to air or water.[5] However, for optimal performance and to prevent contamination, it is best to store it in a tightly sealed container in a cool, dry place. When handling, wear appropriate personal protective equipment, including gloves and safety glasses, and work in a well-ventilated area.
Q3: What are the advantages of using a phosphonium-based salt like this compared to an ammonium-based salt?
A: Phosphonium salts often exhibit higher thermal stability compared to their ammonium counterparts, making them suitable for reactions that require elevated temperatures.[6] The P-C bonds are generally more stable than N-C bonds towards Hofmann elimination, a common decomposition pathway for quaternary ammonium salts.
Q4: Can the tetraphenylphosphonium cation influence the reaction?
A: While the primary role of the cation is as a spectator counterion, its size and lipophilicity can influence the overall catalytic system. Its large size helps to promote a greater separation between the cationic active center and the borate anion, which can impact catalyst activity and polymer properties.
Q5: What analytical techniques can I use to assess the purity of my this compound?
A: The purity of the salt can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P, ¹¹B NMR) to confirm the structure and identify any organic impurities. Elemental analysis can provide quantitative information on the elemental composition.
Experimental Protocols
Protocol 1: General Procedure for Solvent Purification for Polymerization Reactions
-
Solvent Selection: Choose a non-coordinating solvent such as toluene or hexane.
-
Drying: Pre-dry the solvent over a suitable drying agent (e.g., calcium hydride for hydrocarbons) for 24 hours.
-
Distillation: Distill the solvent under an inert atmosphere (e.g., argon or nitrogen) from a fresh drying/scavenging agent (e.g., sodium/benzophenone for toluene, or a reactive aluminum alkyl for alkanes).
-
Storage: Store the purified solvent in a sealed flask over molecular sieves under an inert atmosphere.
Protocol 2: General Procedure for Ethylene Polymerization using a Metallocene Catalyst and [PPh₄]⁺[B(p-tolyl)₄]⁻ Activator
This is a general guideline and should be adapted for specific catalyst systems.
-
Reactor Preparation: A Schlenk flask or a stirred glass reactor is dried in an oven at >120°C overnight and then cooled under a stream of dry argon or nitrogen.
-
Solvent and Monomer Addition: The desired volume of purified, dry solvent (e.g., toluene) is cannulated into the reactor. The reactor is then saturated with ethylene at the desired pressure.
-
Scavenger Addition: If used, a solution of a scavenger (e.g., triisobutylaluminum in toluene) is added to the reactor and stirred for a period to passivate any remaining impurities.
-
Catalyst and Activator Addition: In a separate Schlenk flask, the metallocene precatalyst and [PPh₄]⁺[B(p-tolyl)₄]⁻ are dissolved in a small amount of purified solvent. This solution is then injected into the reactor to initiate polymerization.
-
Reaction: The reaction is allowed to proceed for the desired time at a constant temperature and ethylene pressure.
-
Quenching: The polymerization is terminated by the addition of a protic solvent, such as methanol.
-
Polymer Isolation: The precipitated polymer is collected by filtration, washed with additional methanol, and dried under vacuum to a constant weight.
References
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Al/Ti molar ratio on the catalyst activity. Polymerization.... Retrieved from [Link]
-
MDPI. (n.d.). MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2022, July 31). Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane. Retrieved from [Link]
-
eScholarship.org. (2022, September 16). Multifunctional Catalysts for Ring-Opening Copolymerizations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane. Retrieved from [Link]
-
Semantic Scholar. (2016, May 5). Optimal Catalyst and Cocatalyst Precontacting in Industrial Ethylene Copolymerization Processes. Retrieved from [Link]
-
ResearchGate. (n.d.). MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, September 18). Al-alkyl borate salt cocatalysts for olefin polymerization: exploration of N-donor ligand variations. Retrieved from [Link]
-
JETIR. (n.d.). PHASE TRANSFER CATALYSTS. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 41 : Phase Transfer Catalysis. Retrieved from [Link]
-
YouTube. (2020, August 26). Phase Transfer Catalyst (PTC) 1. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Uses of Quaternary Phosphonium Compounds in Phase Transfer Catalysis. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfachemic.com [alfachemic.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Interference Issues with Tetraphenylphosphonium Salts in Analytical Methods
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing tetraphenylphosphonium (TPP+) salts, such as Tetraphenylphosphonium Tetra-p-tolylborate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique interference challenges posed by these lipophilic ions in common analytical methods. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the accuracy and reliability of your experimental data.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues
This section addresses the fundamental properties of TPP+ and its associated anions that lead to common analytical challenges.
Q1: What are the primary laboratory applications of Tetraphenylphosphonium (TPP+) salts?
Tetraphenylphosphonium (TPP+) is a lipophilic cation valued for its ability to permeate biological membranes. Its primary applications include:
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: TPP+ accumulates in the negatively charged mitochondrial matrix. This accumulation, driven by the membrane potential, can be measured using TPP+-selective electrodes or radiolabeled TPP+ to quantify ΔΨm.[1][2][3]
-
Ion-Selective Electrodes (ISEs): TPP+ salts are often used in the fabrication of the ion-selective membrane itself for potentiometric sensors that detect other ions.
-
Phase-Transfer Catalysis: In organic synthesis, TPP+ can shuttle reactants between aqueous and organic phases.
-
Drug Delivery Vehicle: The TPP+ moiety is frequently attached to therapeutic molecules to target them specifically to mitochondria.[2]
Q2: What makes TPP+ so prone to interference in biological assays?
The very properties that make TPP+ useful also make it a source of interference. The primary reasons are:
-
High Lipophilicity and Membrane Interaction: TPP+ is a hydrophobic ("lipophilic") ion that readily partitions into lipid bilayers.[4][5] This interaction is not passive; it can alter membrane structure and function.
-
Biological Activity: At certain concentrations, TPP+ is not merely a probe but an active biological agent. It can act as a mild uncoupler of oxidative phosphorylation at lower concentrations and inhibit cellular respiration at higher concentrations, directly interfering with the processes it is meant to measure.[6]
-
Non-Specific Binding: Due to its hydrophobic nature and positive charge, TPP+ can bind non-specifically to proteins, other cellular components, and even plastic labware, leading to inaccurate measurements of its free concentration.[7]
Q3: What is a "matrix effect" and how does it impact the analysis of TPP+ by methods like LC-MS?
A matrix effect is an alteration of an analyte's signal (in this case, TPP+) caused by co-eluting, undetected components in the sample matrix (e.g., plasma, cell lysate).[8] In techniques like liquid chromatography-mass spectrometry (LC-MS), these effects are a major challenge.[9]
-
Ion Suppression: This is the most common matrix effect, where components like phospholipids or salts in a biological sample co-elute with TPP+ and interfere with its ionization process in the mass spectrometer's source, leading to a weaker signal and artificially low quantification.[10]
-
Ion Enhancement: Less commonly, matrix components can sometimes boost the ionization efficiency of TPP+, leading to an artificially high signal.
Effectively managing these matrix effects requires robust sample preparation and chromatography.[8][11]
Q4: Can the counter-ion, such as tetra-p-tolylborate, also cause interference?
Yes. While less studied than TPP+, large, hydrophobic anions like tetra-p-tolylborate or tetraphenylboron (TPB-) present their own challenges:
-
Precipitation: These salts have limited aqueous solubility. They can precipitate in physiological buffers, especially in the presence of other large ions, leading to inaccurate solution concentrations.
-
Non-Specific Interactions: Like TPP+, the large, nonpolar surface area of the tetra-p-tolylborate anion can lead to non-specific binding with proteins or lipids.
-
Membrane Interactions: Studies comparing TPP+ to its anionic analogue, tetraphenylboron (TPB-), show that both interact strongly with membranes, though the thermodynamics of their binding can differ.[4][5]
Section 2: Troubleshooting Guides by Analytical Method
This section provides structured, question-and-answer-based solutions to specific problems encountered during experiments.
Guide 1: Issues in Mitochondrial Membrane Potential (ΔΨm) Assays using TPP+-Selective Electrodes
The use of TPP+-selective electrodes is a powerful, real-time method for measuring ΔΨm, but it is sensitive to experimental conditions.[12]
-
A: Insufficient Electrode Conditioning: A new or improperly stored electrode membrane needs to be conditioned in a solution of the primary ion to ensure a stable response.
-
A: Reference Electrode Malfunction: The reference electrode must have a stable potential. Check for air bubbles in the junction and ensure the filling solution is correct and uncontaminated.
-
A: Temperature Fluctuations: The electrode potential is temperature-dependent. Ensure your experimental chamber is thermostatically controlled.
-
A: Formation of a Water Layer: In solid-contact electrodes, a thin layer of water can form at the interface between the transducer and the ion-selective membrane, causing potential drift. Using hydrophobic transducer materials can prevent this.[13]
-
A: Uncoupling Effect of TPP+: The concentration of TPP+ used may be high enough to partially uncouple the mitochondria, which dissipates the membrane potential you are trying to measure. This effect is more pronounced at higher micromolar concentrations.[6]
-
A: Presence of Interfering Ions: The electrode may have some selectivity for other lipophilic cations present in your media or released by your cells, which would interfere with the TPP+ reading. Check the selectivity coefficients of your electrode.[14]
-
A: Incorrect Calibration: Calibration must be performed in a buffer with an ionic strength matching your experimental medium as activity coefficients for TPP+ differ significantly from common salts.[4]
-
A: Non-Specific Binding: A significant portion of the TPP+ may be binding to the experimental apparatus (e.g., chamber walls, pipette tips) or to cellular components other than the mitochondrial matrix. This reduces the free TPP+ concentration in the medium, creating the appearance of greater mitochondrial uptake.
-
A: Cell Over-permeabilization: If using permeabilized cells, excessive detergent can damage the mitochondrial membrane, leading to uncontrolled TPP+ influx that is not related to a true membrane potential.
Caption: Troubleshooting flowchart for an unstable TPP+ electrode signal.
Guide 2: Issues in Chromatography (HPLC/LC-MS)
Quantifying TPP+ in complex biological matrices is challenging due to its physicochemical properties and the presence of interfering substances.
-
A: Optimize Sample Preparation: Simple protein precipitation is often insufficient as it leaves high levels of phospholipids, a primary cause of ion suppression.[11] Use a more rigorous technique like solid-phase extraction (SPE). A mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) is highly effective at removing both nonpolar and ionic interferences.[11]
-
A: Improve Chromatographic Separation: Adjust your gradient to separate the TPP+ peak from the bulk of co-eluting phospholipids. Phospholipids typically elute in a cluster during a reversed-phase gradient.
-
A: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard (e.g., d20-TPP+) will co-elute with the analyte and experience the same degree of ion suppression. This allows for accurate ratiometric quantification, correcting for signal variability.
-
A: Adjust Mobile Phase pH: TPP+ is a permanently charged cation. Peak tailing can occur due to secondary ionic interactions with residual silanols on the silica-based column. Using a low concentration of a strong acid like formic acid in the mobile phase can help protonate these silanols and improve peak shape.
-
A: Consider an Ion-Pairing Reagent: For very difficult separations, an ion-pairing reagent like trifluoroacetic acid (TFA) can be used. However, be aware that TFA is a potent cause of ion suppression in ESI-MS and may need to be removed or its concentration minimized.[9]
-
A: Evaluate Column Chemistry: Consider using a column with a different stationary phase (e.g., one with end-capping to reduce silanol interactions) or a different particle technology that may offer better performance.
| Sample Preparation Method | Pros | Cons | Typical Impact on Matrix Effect[11] |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Least effective cleanup; high levels of residual phospholipids and salts remain. | High: Often results in significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | Can provide very clean extracts. | Can have low recovery for polar analytes; more labor-intensive. | Low to Medium: Effectiveness depends on solvent choice and analyte polarity. |
| Solid-Phase Extraction (SPE) | Highly versatile; can be automated. | More expensive and requires method development. | Low: Mixed-mode SPE provides the cleanest extracts and most significant reduction in matrix effects. |
Section 3: Key Experimental Protocols
Protocol 1: Calibration of a TPP+-Selective Electrode for ΔΨm Measurement
This protocol outlines the essential steps for calibrating the electrode to ensure accurate conversion of potential (mV) to concentration (μM).
-
Prepare Calibration Buffer: Use the exact same buffer (e.g., respiration buffer) that will be used for your experiment. This is critical to account for activity coefficient differences.[4]
-
Set Up the System: Place the TPP+-selective electrode and the reference electrode in a thermostatically controlled, stirred vessel containing a known volume of calibration buffer. Allow the baseline potential to stabilize.
-
Prepare TPP+ Stock Solution: Prepare a concentrated stock solution of TPP+ chloride (e.g., 10 mM) in the same calibration buffer.
-
Perform Serial Additions: Add small, precise aliquots of the TPP+ stock solution to the buffer to increase the TPP+ concentration in logarithmic steps (e.g., 0.5, 1, 2, 5, 10, 20 μM).
-
Record Potential: After each addition, allow the potential reading (in mV) to stabilize completely before recording the value.
-
Generate Calibration Curve: Plot the stable potential reading (mV) on the y-axis against the logarithm of the TPP+ concentration on the x-axis.
-
Determine the Slope: Perform a linear regression on the data. A functional electrode should yield a Nernstian slope of approximately +59 mV per decade change in concentration at room temperature. The resulting equation is used to convert mV readings from your experiment into TPP+ concentrations.
Caption: Decision workflow for selecting a sample preparation strategy to minimize matrix effects in LC-MS analysis.
References
-
Flewelling, R. F., & Hubbell, W. L. (1986). Hydrophobic ion interactions with membranes. Thermodynamic analysis of tetraphenylphosphonium binding to vesicles. Biophysical Journal. [Link]
-
Kamo, N., Muratsugu, M., Hongoh, R., & Kobatake, Y. (1979). Membrane potential of mitochondria measured with an electrode sensitive to tetraphenyl phosphonium and relationship between proton electrochemical potential and phosphorylation potential in steady state. Journal of Membrane Biology. [Link]
-
Krišs, R., et al. (2007). Evaluation of mitochondrial membrane potential using a computerized device with a tetraphenylphosphonium-selective electrode. Physiological Research. [Link]
-
Flewelling, R. F., & Hubbell, W. L. (1986). Hydrophobic Ion Interactions With Membranes. Amanote Research. [Link]
-
Flewelling, R. F., & Hubbell, W. L. (1986). Hydrophobic ion interactions with membranes. Thermodynamic analysis of tetraphenylphosphonium binding to vesicles. PMC - NIH. [Link]
-
Starkov, A. A., et al. (1997). Interaction of tetraphenylphosphonium and dodecyltriphenylphosphonium with lipid membranes and mitochondria. Biochemistry. Biokhimiia. [Link]
-
Kalyanaraman, B., et al. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Oxidative Medicine and Cellular Longevity. [Link]
-
ResearchGate. (n.d.). Measuring Mitochondrial Membrane Potential with a Tetraphenylphosphonium-Selective Electrode. Request PDF. [Link]
-
National Center for Biotechnology Information. (n.d.). Mitochondrial Membrane Potential Assay. PubMed. [Link]
-
Shipes, T. L., & Sorensen, P. W. (2021). The interactions of peripheral membrane proteins with biological membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
-
Al-Tannak, N. F., & Hemmateenejad, B. (2023). Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. Journal of Separation Science. [Link]
-
Fekete, S., et al. (2024). A review of current challenges, effective remedies, and advanced strategies in HPLC and LC-MS method development and validation for pharmaceutical and bioanalytical applications. Analytical and Bioanalytical Chemistry Research. [Link]
-
Pan, M., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Reviews of environmental contamination and toxicology. [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]
-
Crespo, G. A., et al. (2024). 3D-Printed Transducers for Solid Contact Potentiometric Ion Sensors: Improving Reproducibility by Fabrication Automation. Analytical Chemistry. [Link]
-
Singh, L. P., & Bhatnagar, J. M. (2022). Lead(II)-Selective Potentiometric Sensor Based on Schiff Base of Thiophene-2-Aldehyde Thiosemicarbazone. Analytical and Bioanalytical Electrochemistry. [Link]
Sources
- 1. Membrane potential of mitochondria measured with an electrode sensitive to tetraphenyl phosphonium and relationship between proton electrochemical potential and phosphorylation potential in steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrophobic ion interactions with membranes. Thermodynamic analysis of tetraphenylphosphonium binding to vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrophobic ion interactions with membranes. Thermodynamic analysis of tetraphenylphosphonium binding to vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of tetraphenylphosphonium and dodecyltriphenylphosphonium with lipid membranes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The interactions of peripheral membrane proteins with biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analchemres.org [analchemres.org]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of mitochondrial membrane potential using a computerized device with a tetraphenylphosphonium-selective electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3D-Printed Transducers for Solid Contact Potentiometric Ion Sensors: Improving Reproducibility by Fabrication Automation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abechem.com [abechem.com]
Technical Support Center: Stability of Tetraphenylphosphonium Tetra-p-tolylborate in Different Solvent Systems
Welcome to the technical support center for Tetraphenylphosphonium Tetra-p-tolylborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this salt in various solvent systems. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Compound
This compound is an ionic salt composed of a large, lipophilic tetraphenylphosphonium (TPP⁺) cation and a similarly large tetra-p-tolylborate (B(p-tolyl)₄⁻) anion. Its significant utility in organic synthesis and electrochemistry stems from its solubility in a range of organic solvents, a property not always shared by inorganic salts.[1][2] However, the stability of this compound is not absolute and is highly dependent on the experimental conditions, particularly the choice of solvent. This guide will delve into the nuances of its stability to help you navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under ambient conditions?
A1: In its solid, crystalline form, this compound is a stable compound that can be stored for extended periods, provided it is protected from light and moisture. One supplier suggests that the analogous sodium tetra(p-tolyl)borate is stable for at least two years when stored at -20°C.[3] When dissolved, its stability is highly dependent on the solvent and the pH of the medium.
Q2: How does solvent polarity affect the stability of this salt?
A2: The principle of "like dissolves like" is crucial here. Being an ionic compound, this compound dissolves best in polar solvents.[4] Polar solvents can solvate the ions, which helps to stabilize them in solution.[1] However, the type of polar solvent (protic vs. aprotic) can significantly influence the degradation pathways, as discussed in the troubleshooting section.
Q3: Is the tetraphenylphosphonium cation or the tetra-p-tolylborate anion more susceptible to degradation?
A3: Both ions have distinct vulnerabilities. The tetraphenylphosphonium cation is susceptible to degradation under strongly alkaline conditions.[3][5] Conversely, the tetra-p-tolylborate anion, like other tetraarylborates, is prone to hydrolysis under acidic conditions.[6] Therefore, the pH of your solvent system is a critical factor in determining the overall stability of the salt.
Q4: What are the primary degradation products I should be aware of?
A4: The alkaline degradation of the tetraphenylphosphonium cation proceeds via nucleophilic attack on the phosphorus atom, yielding triphenylphosphine oxide (TPPO) and benzene.[7] The acid-catalyzed hydrolysis of the tetra-p-tolylborate anion is expected to yield tri(p-tolyl)borane and toluene, which may further react depending on the conditions.
Q5: Can I use this salt in aqueous solutions?
A5: While soluble in water, the use of purely aqueous solutions is generally discouraged due to the susceptibility of the tetra-p-tolylborate anion to hydrolysis.[6] If an aqueous system is necessary, it is crucial to control the pH to a neutral or slightly alkaline range (pH 7-9) to minimize the degradation of the anion.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected reaction byproducts or low yield. | The salt may be degrading in your solvent system, and the degradation products could be interfering with your reaction. | Verify the stability of the salt under your reaction conditions. Run a control experiment with the salt in the solvent at the reaction temperature and analyze for degradation products using HPLC or NMR. Consider switching to a more inert solvent if degradation is observed. |
| Precipitate forms in an acidic solution. | This could be due to the hydrolysis of the tetra-p-tolylborate anion, leading to the formation of less soluble boric acid derivatives. | Buffer your solution to a neutral or slightly alkaline pH if your reaction chemistry allows. If acidity is essential, consider using the salt at lower temperatures to slow down the rate of hydrolysis and use the solution immediately after preparation. |
| Gradual loss of compound over time in a basic solution. | The tetraphenylphosphonium cation is likely undergoing alkaline hydrolysis to form triphenylphosphine oxide.[3][5] | If possible, reduce the pH of your solution to be as close to neutral as your experiment permits. For reactions requiring strong basic conditions, consider using a salt with a more sterically hindered phosphonium cation to improve stability.[7] |
| Inconsistent results between different batches of solvent. | Trace amounts of acidic or basic impurities, or even water content, in the solvent can catalyze the degradation of the salt. | Always use high-purity, anhydrous solvents from a reliable source. It is good practice to test the pH of your solvent before use. |
| Solution discoloration upon heating. | Thermal degradation of the salt may be occurring, especially in certain solvents. | Determine the thermal stability of the salt in your chosen solvent using thermogravimetric analysis (TGA). If the reaction requires high temperatures, select a solvent in which the salt exhibits higher thermal stability. |
Solvent System Stability: A Comparative Overview
The choice of solvent is paramount to maintaining the integrity of this compound. Below is a summary of stability considerations for common laboratory solvents.
| Solvent System | Solvent Type | Expected Stability | Key Considerations |
| Acetonitrile | Polar Aprotic | Good to Excellent | Generally considered an excellent choice due to its inert nature and ability to dissolve the salt. It is aprotic and does not readily participate in hydrolysis reactions. |
| Dichloromethane (DCM) | Nonpolar | Good | The salt is soluble in DCM.[3] As a non-protic and non-polar solvent, it is less likely to promote ionic degradation pathways. Ensure the DCM is free of acidic impurities. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to Good | While aprotic, THF can contain peroxides which can lead to oxidative degradation. Use freshly distilled or inhibitor-free THF. |
| Methanol | Polar Protic | Moderate | Being a protic solvent, methanol can facilitate the hydrolysis of the tetra-p-tolylborate anion, especially if acidic impurities are present. The tetraphenylphosphonium cation is generally stable in neutral methanolic solutions. |
| Water | Polar Protic | Poor to Moderate | As mentioned, water can promote the hydrolysis of the anion.[6] Stability is highly pH-dependent. Use is only recommended in buffered, neutral to slightly alkaline conditions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Caution Advised | In the presence of alkaline conditions, DMSO has been shown to promote the degradation of some triphenylphosphonium derivatives.[6] |
Experimental Protocols for Stability Assessment
To ensure the reliability of your results, it is advisable to perform a stability study of this compound in your chosen solvent system under your experimental conditions.
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This method is ideal for quantifying the parent compound and its primary degradation product, triphenylphosphine oxide (TPPO).
1. Preparation of Stock and Standard Solutions:
- Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).
- Prepare a series of calibration standards by diluting the stock solution.
- Prepare a separate standard of triphenylphosphine oxide (TPPO) if available.
2. Stability Study Setup:
- Place an aliquot of the stock solution in a sealed vial and maintain it at your experimental temperature.
- At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a small sample for analysis.
3. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[5]
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
4. Data Analysis:
- Quantify the peak area of the tetraphenylphosphonium cation at each time point.
- Monitor for the appearance and growth of the TPPO peak.
- Plot the concentration of the parent compound versus time to determine the degradation rate.
Protocol 2: Stability Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation of degradation products. ¹H, ³¹P, and ¹¹B NMR can be utilized.
1. Sample Preparation:
- Prepare a solution of this compound in a deuterated version of your solvent system at a known concentration.
- Acquire an initial spectrum (t=0).
2. Stability Monitoring:
- Maintain the NMR tube at your experimental temperature.
- Acquire spectra at regular intervals.
3. Spectral Analysis:
- ³¹P NMR: Monitor the disappearance of the signal corresponding to the tetraphenylphosphonium cation and the appearance of a new signal for triphenylphosphine oxide.
- ¹¹B NMR: Monitor the signal of the tetra-p-tolylborate anion for any changes that would indicate degradation.
- ¹H NMR: Look for the appearance of new aromatic signals that may correspond to degradation products like benzene or toluene.
Visualizing Degradation Pathways
The following diagrams illustrate the key degradation mechanisms for the constituent ions of this compound.
Caption: Alkaline hydrolysis of the tetraphenylphosphonium cation.
Caption: Acid-catalyzed hydrolysis of the tetra-p-tolylborate anion.
References
- Aldridge, S., Warwick, P., Evans, N., & Vines, S. (2007). Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility. Chemosphere, 66(4), 672-676.
-
ResearchGate. (n.d.). Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetraphenylphosphonium chloride. Retrieved from [Link]
-
ChemBK. (n.d.). Sodium tetraphenylborate. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetraphenylborate. Retrieved from [Link]
- Abe, R., et al. (2018). Tetraarylphosphonium Cations with Excellent Alkaline‐Resistant Performance for Anion‐Exchange Membranes.
-
Nottingham ePrints. (2021). Electrochemical and chromatographic methods for synthesising and analysing aryl phosphonium salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. Retrieved from [Link]
-
TutorChase. (n.d.). Why do ionic compounds often dissolve in polar solvents? Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Sodium tetra(p-tolyl)borate - CAS-Number 15738-23-5 - Order from Chemodex [chemodex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrochemical and chromatographic methods for synthesising and analysing aryl phosphonium salts - Nottingham ePrints [eprints.nottingham.ac.uk]
- 6. chembk.com [chembk.com]
- 7. lcbp.org [lcbp.org]
Technical Support Center: Safe Handling and Storage of Tetraphenylphosphonium Tetra-p-tolylborate
Welcome to the technical support guide for Tetraphenylphosphonium Tetra-p-tolylborate (CAS RN: 181259-35-8). This document is intended for researchers, scientists, and drug development professionals, providing in-depth guidance on the safe handling and storage of this compound. The information herein is synthesized from authoritative safety data sheets and established laboratory safety protocols to ensure scientific integrity and promote a safe research environment.
I. Core Concepts: Understanding the Risks
This compound is a lipophilic salt often used in electrochemical applications and as a reagent in organic synthesis.[1] While a valuable tool in research, it is classified as a hazardous substance that requires careful handling to mitigate risks.[1] The primary hazards are associated with its potential for skin and eye irritation, harm if ingested or inhaled, and its toxicity to aquatic life.[1][2] Furthermore, at elevated temperatures, there is a risk of explosive decomposition.[1]
This guide provides a framework for safe laboratory practices, moving from general principles to specific troubleshooting scenarios.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the immediate health effects of exposure to this compound?
-
A1: Direct contact with the compound can cause skin and eye irritation.[3][4] Inhalation of dust may lead to respiratory irritation.[4] While ingestion is not a common route of occupational exposure, it may be harmful if it occurs.[3]
Q2: What personal protective equipment (PPE) is mandatory when working with this compound?
-
A2: A comprehensive PPE ensemble is crucial for minimizing exposure. The minimum required PPE includes:
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[5] For tasks with a higher risk of splashing, chemical safety goggles and a face shield should be worn.[5][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential.[5] For prolonged handling or in cases of potential immersion, heavier-duty gloves may be necessary.[5]
-
Body Protection: A lab coat or chemical-resistant coveralls should be worn to protect the skin.[6]
-
Respiratory Protection: In situations where dust generation is likely and cannot be controlled by ventilation, a dust respirator should be used.[7]
-
Q3: What are the ideal storage conditions for this compound?
-
A3: The compound should be stored in a cool, dry, and well-ventilated area.[3][4] Some suppliers recommend storage at temperatures below 15°C in a dark place. It is crucial to keep the container tightly sealed to prevent moisture absorption and contamination.[3][7] Store away from incompatible materials, particularly strong oxidizing agents.[3]
Q4: How should I dispose of waste this compound and contaminated materials?
-
A4: Disposal must be conducted in accordance with all applicable local, state, and federal regulations. This compound and its container should be treated as hazardous waste.[2] Do not dispose of it in standard laboratory trash or down the drain, as it is very toxic to aquatic organisms.[1][2]
III. Troubleshooting and Experimental Workflow Guides
This section provides step-by-step protocols for specific situations you may encounter during your experiments.
A. Guide: Responding to an Accidental Spill
An accidental spill of this compound requires a prompt and systematic response to prevent exposure and environmental contamination.
Protocol for a Minor Spill (Small quantity of solid):
-
Alert Personnel: Immediately inform others in the vicinity of the spill.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing safety goggles, chemical-resistant gloves, a lab coat, and a dust respirator.
-
Contain the Spill: Prevent the powder from becoming airborne.
-
Clean-Up: Use a dry clean-up method. Gently sweep or scoop the material into a designated, labeled hazardous waste container.[7] Avoid generating dust.[7] Consider using a vacuum cleaner equipped with a HEPA filter for fine particles.
-
Decontaminate the Area: Wipe the spill area with a damp cloth (water is acceptable for final cleaning of the surface, but the compound itself should be cleaned up dry). Dispose of the cloth as hazardous waste.
-
Wash Hands: Thoroughly wash your hands with soap and water after the clean-up is complete.[7]
Protocol for a Major Spill:
-
Evacuate the Area: Immediately evacuate the affected area and alert your laboratory supervisor and institutional safety officer.
-
Restrict Access: Prevent personnel from entering the spill area.
-
Ventilate (If Safe to Do So): If the spill is in a fume hood, keep the hood running. If in an open area, increase ventilation if possible without spreading the dust.
-
Await Emergency Responders: Do not attempt to clean up a major spill without proper training and equipment. Wait for the designated emergency response team.
B. Workflow: Safe Weighing of this compound
Due to the risk of inhalation, weighing this compound requires specific precautions to minimize dust generation.
Caption: Workflow for the safe weighing of this compound.
C. Guide: Emergency First Aid Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
| Type of Exposure | First Aid Protocol |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][4] Seek medical attention.[1] If present, remove contact lenses, but only if it can be done easily.[7] |
| Skin Contact | Remove contaminated clothing and immediately flush the affected skin with plenty of water and soap.[1] Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention. |
IV. Data Summary Table
| Parameter | Information | Source |
| CAS Number | 181259-35-8 | |
| Appearance | White to almost white powder or crystal | |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | |
| Incompatibilities | Strong oxidizing agents | [3] |
| Hazard Statements | Causes skin and eye irritation.[3][4] May cause respiratory irritation.[4] Very toxic to aquatic life with long-lasting effects.[1] | [1][3][4] |
| Decomposition | May decompose explosively at high temperatures.[1] Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and oxides of phosphorus.[3] | [1][3] |
V. Logical Workflow for Safe Handling
The following diagram illustrates the overarching workflow for safely incorporating this compound into your research.
Caption: A logical workflow for the safe handling of this compound.
VI. References
-
Apollo Scientific. (2023, October 11). Tetraphenylphosphonium bromide Safety Data Sheet.
-
ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - tetraphenylphosphonium phenolate.
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Tetraphenylphosphonium phenolate.
-
US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb.
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
-
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
-
Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
-
ResearchGate. (2025, August 6). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts.
-
ResearchGate. (n.d.). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses.
-
PubChem. (n.d.). Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-). Retrieved from [Link]
-
Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
-
ResearchGate. (2025, August 7). Mechanism of Thermal Decomposition of Tetrabromobisphenol A (TBBA).
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ehs.ncsu.edu [ehs.ncsu.edu]
- 6. sams-solutions.com [sams-solutions.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
Technical Support Center: Troubleshooting Ion-Selective Electrode (ISE) Drift with Tetraphenylphosphonium Tetra-p-tolylborate
Welcome to the technical support center for ion-selective electrodes (ISEs) utilizing Tetraphenylphosphonium Tetra-p-tolylborate (TPP-TPB). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues, particularly signal drift, encountered during potentiometric measurements. Here, we move beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable protocols to ensure the integrity and reproducibility of your experimental data.
I. Foundational Principles: Understanding Your TPP-TPB ISE
At its core, an ISE's potential is governed by the selective interaction of the target ion with an ionophore within a polymeric membrane, typically composed of polyvinyl chloride (PVC). In the case of a TPP-TPB based electrode, Tetraphenylphosphonium (TPP+) is the target analyte. The membrane is doped with this compound, which acts as a lipophilic salt, facilitating the selective transport of TPP+ ions across the membrane-sample interface. This ion-exchange process generates a potential difference that is measured against a stable reference electrode. The stability of this potential is paramount for accurate measurements.
II. Troubleshooting Guide: A Question-and-Answer Approach
Signal drift, a gradual and unwanted change in the electrode's potential over time, is a common challenge that can compromise experimental results. This section directly addresses specific issues related to drift in TPP-TPB ISEs.
Frequently Asked Questions (FAQs) on ISE Drift
Q1: My electrode potential is drifting continuously upwards (or downwards) even in a standard solution. What are the likely causes?
Answering this requires a systematic evaluation of the entire measurement setup. The primary culprits for monotonic drift can be categorized into three areas: the ISE membrane, the reference electrode, and the experimental conditions.
-
Membrane-Related Issues:
-
Inadequate Conditioning: A new or improperly stored electrode requires conditioning to allow the membrane to equilibrate with the analyte solution. Without this, the ion-exchange kinetics at the membrane-sample interface are not stable, leading to drift.[1][2]
-
Leaching of Membrane Components: The lipophilic salt (TPP-TPB) or the plasticizer can slowly leach out of the PVC matrix into the sample solution.[3][4] This alters the membrane's composition and its response characteristics, causing a slow, continuous drift.
-
Water Uptake and Water Layer Formation: The PVC membrane can absorb water over time, leading to the formation of a thin aqueous layer between the ion-selective membrane and the internal solid contact.[5] Changes in the composition of this water layer due to ion fluxes can cause significant potential drift.[5]
-
-
Reference Electrode Problems:
-
Clogged or Contaminated Junction: The porous junction of the reference electrode can become blocked by sample components or precipitation of the filling solution, leading to an unstable reference potential.
-
Incorrect Filling Solution: The concentration of the reference electrode's filling solution can change due to evaporation or dilution, altering its potential.
-
-
Experimental Conditions:
-
Temperature Fluctuations: Electrode potentials are temperature-dependent. Even minor fluctuations in the ambient or sample temperature can manifest as drift.[6]
-
Stirring Rate Inconsistency: Inconsistent stirring can alter the thickness of the diffusion layer at the electrode surface, affecting the rate of ion transport and causing potential fluctuations that may appear as drift.
-
Q2: I'm observing a sudden, sharp drift after introducing my sample. What does this indicate?
This is often indicative of interfering ions or a significant mismatch in ionic strength between your sample and calibration standards.
-
Presence of Interfering Ions: Although TPP-TPB ISEs are selective for TPP+, other lipophilic cations present in the sample matrix can also interact with the membrane, causing a mixed potential and leading to a sudden shift and subsequent drift as the membrane re-equilibrates.[7][8]
-
Ionic Strength Mismatch: A large difference in ionic strength between the sample and the conditioning/calibration solutions can cause a significant junction potential at the reference electrode and alter the activity of the TPP+ ions, leading to an initial jump and subsequent drift.
-
Sample Matrix Effects: Complex biological samples may contain proteins or lipids that can foul the membrane surface, impeding ion exchange and causing drift.[9]
Q3: My calibration slope is Nernstian, but the electrode still drifts during sample measurement. Why?
This scenario points towards issues that are specific to the sample matrix and not the fundamental performance of the electrode.
-
Slow Membrane Fouling: Components in your sample may be slowly adsorbing to the membrane surface, progressively hindering the binding of TPP+ and causing a gradual drift.
-
Chemical Reactions: The sample might contain species that react with the membrane components or the TPP+ analyte over time, leading to a change in concentration at the electrode surface.
III. Diagnostic and Corrective Protocols
To systematically troubleshoot and resolve drift, follow these detailed protocols.
Protocol 1: Comprehensive Electrode Conditioning
Proper conditioning is the most critical step to ensure a stable potential.[1]
Objective: To achieve a stable and reproducible electrochemical equilibrium at the ion-selective membrane-solution interface.
Procedure:
-
Initial Hydration: For a new electrode or one that has been stored dry, immerse the electrode tip in a mid-range TPP+ standard solution (e.g., 10⁻⁴ M TPP-Cl) for at least 2-4 hours.[1] For routine use, a 20-30 minute conditioning period in a low-concentration standard is usually sufficient.[1][2]
-
Equilibration: After initial hydration, transfer the electrode to a fresh, low-concentration TPP+ standard solution (e.g., 10⁻⁶ M TPP-Cl) and monitor the potential until it stabilizes (drift < 1 mV over 5 minutes).
-
Verification: Perform a quick two-point calibration to ensure the electrode exhibits a Nernstian response (approximately 59 mV/decade for TPP+ at 25°C).
Protocol 2: Reference Electrode Health Check
A stable reference electrode is non-negotiable for accurate ISE measurements.
Objective: To verify the stability and proper functioning of the reference electrode.
Procedure:
-
Visual Inspection: Check the level and condition of the filling solution. Ensure there are no air bubbles trapped near the junction.
-
Junction Flow Rate: For refillable electrodes, ensure a slow, steady outflow of the filling solution from the junction. If the flow is sluggish, the junction may be clogged.
-
Potential Stability Check: Connect the reference electrode and a known stable reference electrode (or another trusted reference electrode) to a voltmeter. The potential difference between them in a KCl solution should be low and stable.
Protocol 3: Investigating Sample Matrix Effects
Objective: To determine if components in the sample matrix are causing the observed drift.
Procedure:
-
Standard Addition:
-
Measure the potential of your sample.
-
Add a small, known volume of a concentrated TPP+ standard to the sample and record the new potential.
-
Repeat this process for several additions.
-
If the electrode is functioning correctly in the sample matrix, a plot of the potential versus the logarithm of the added concentration should be linear with a Nernstian slope. Deviation from this indicates a matrix effect.
-
-
Ionic Strength Adjustment: Add an Ionic Strength Adjuster (ISA) to both your standards and samples to ensure a constant ionic background.[6] A common ISA for this purpose is a solution of an inert salt like NaCl or KNO₃.
IV. Data Presentation and Visualization
Table 1: Common Causes of ISE Drift and Their Solutions
| Symptom | Potential Cause | Diagnostic Step | Solution |
| Slow, Monotonic Drift | Inadequate Conditioning | Check electrode history and conditioning time. | Recondition the electrode following Protocol 1. |
| Leaching of Membrane Components | Observe for changes in slope over several days. | Replace the electrode membrane if possible, or use a new electrode. | |
| Reference Electrode Junction Clogged | Perform reference electrode health check (Protocol 2). | Clean or replace the reference electrode junction. | |
| Sudden Drift Upon Sample Addition | Interfering Ions | Perform a selectivity test with suspected interferents. | Remove interfering ions or use a more selective electrode if available. |
| Ionic Strength Mismatch | Measure the ionic strength of samples and standards. | Use an Ionic Strength Adjuster (ISA). | |
| Drift in Sample, Stable in Standards | Membrane Fouling | Visually inspect the membrane; perform standard addition (Protocol 3). | Clean the membrane surface gently with a stream of deionized water. |
Diagrams
Troubleshooting Workflow for ISE Drift
Caption: A systematic workflow for diagnosing and resolving ISE potential drift.
Mechanism of Membrane Component Leaching
Sources
- 1. MyHach - Customer Service [waterqualitygroup.my.site.com]
- 2. turtletoughsensors.com [turtletoughsensors.com]
- 3. Effect of lipophilic ion-exchanger leaching on the detection limit of carrier-based ion-selective electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bacwa.org [bacwa.org]
- 7. smartstormgroup.com [smartstormgroup.com]
- 8. Ion Selective Electrodes (ISEs) and interferences--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interference in Ion-Selective Electrodes Due to Proteins and Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Tetraphenylphosphonium Tetra-p-tolylborate: A Comparative Analysis for Advanced Synthetic Applications
Welcome to a comprehensive evaluation of Tetraphenylphosphonium Tetra-p-tolylborate ([Ph₄P]⁺[B(p-Tol)₄]⁻). This guide is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of phosphonium salt selection beyond catalog specifications. We will dissect the unique characteristics of [Ph₄P]⁺[B(p-Tol)₄]⁻ and objectively compare its performance against other common phosphonium salts, grounding our analysis in experimental data and field-proven insights. Our goal is to empower you to make informed decisions for your specific application, whether it be catalysis, materials science, or as a specialized electrolyte.
The Phosphonium Salt Landscape: Beyond Simple Phase Transfer
Quaternary phosphonium salts have long been workhorses in organic synthesis, primarily recognized for their role as phase-transfer catalysts (PTCs).[1][2] Their utility, however, extends far beyond this classical application. They serve as ionic liquids, electrolytes in electrochemical devices, and crucial components in the synthesis of advanced materials and pharmaceuticals.[3][4][5]
A key advantage phosphonium salts hold over their more common quaternary ammonium counterparts is their enhanced thermal and chemical stability.[1][6] Ammonium salts are susceptible to Hofmann elimination, a degradation pathway that can occur under basic conditions or at elevated temperatures, compromising catalyst integrity and introducing impurities.[1] Phosphonium salts are not prone to this degradation, making them the superior choice for reactions requiring more forcing conditions.[1][7]
The performance of a phosphonium salt is a direct consequence of the interplay between its cation and anion. The cation's structure (e.g., alkyl vs. aryl substituents, steric bulk) dictates its lipophilicity and stability, while the anion influences properties like nucleophilicity, coordination ability, and overall thermal stability.[8][9] It is within this context of cation-anion synergy that we begin our specific analysis of this compound.
A Profile of this compound
This compound is a unique salt composed of two sterically bulky, lipophilic, and non-coordinating ions.
-
The Cation: Tetraphenylphosphonium ([Ph₄P]⁺) : The four phenyl groups attached to the phosphorus center create a rigid, sterically hindered, and highly lipophilic cation.[10] This structure is significantly more stable than its alkylphosphonium counterparts. The degradation of aryl phosphonium salts typically proceeds through mechanisms like reductive elimination, which require more energy than the pathways available to alkylphosphonium salts.[7][11]
-
The Anion: Tetra-p-tolylborate ([B(p-Tol)₄]⁻) : This is a large, weakly coordinating anion. The four para-tolyl groups shield the central boron atom, drastically reducing the anion's nucleophilicity and its ability to coordinate with metal centers in catalytic cycles.[12][13] This "non-coordinating" nature is highly desirable in many catalytic applications where the anion's interference would be detrimental.
This specific combination imparts properties that distinguish it from more conventional phosphonium salts. It is generally a white, crystalline solid, stable at room temperature, and soluble in various organic solvents.[14]
Performance Showdown: A Comparative Analysis
To truly understand the value of [Ph₄P]⁺[B(p-Tol)₄]⁻, we must compare it to other widely used phosphonium salts. The choice of salt can dramatically impact reaction yield, purity, and process efficiency.
Thermal Stability
Thermal stability is a critical parameter, especially in industrial processes or high-temperature syntheses. Phosphonium salts are generally more thermally stable than ammonium salts, with many stable up to 300°C and some even to 450°C.[7][15] The stability is heavily influenced by the anion.
| Salt | Cation | Anion | Onset Decomposition Temp (°C) | Key Observations |
| This compound | Tetraphenylphosphonium | Tetra-p-tolylborate | High (Expected >350°C) | Both cation and anion are exceptionally stable, leading to very high thermal stability. Ideal for high-temperature polymer processing and catalysis.[9] |
| Tetraphenylphosphonium Bromide | Tetraphenylphosphonium | Bromide (Br⁻) | ~300-350°C | The nucleophilic bromide anion can initiate degradation at lower temperatures compared to a non-coordinating anion. |
| Tetrabutylphosphonium Bromide | Tetrabutylphosphonium | Bromide (Br⁻) | ~250-300°C | Alkyl groups are generally less stable than aryl groups, leading to a lower decomposition temperature.[7][11] |
| Tri-n-butylalkylphosphonium bis(trifluoromethylsulfonyl)imide | Tri-n-butylalkylphosphonium | NTf₂⁻ | ~400°C | The non-nucleophilic, bulky NTf₂⁻ anion significantly enhances thermal stability, inhibiting degradation pathways.[3][8][16] |
Expert Insight: The choice of a highly stable, non-nucleophilic anion like Tetra-p-tolylborate or bis(trifluoromethylsulfonyl)imide (NTf₂⁻) is a key strategy for maximizing the operational temperature range of a phosphonium salt. For the most demanding applications, salts composed of both aryl cations and large, non-coordinating anions, such as our topic compound, are superior.
Electrochemical Window
In electrochemical applications such as batteries and supercapacitors, the electrochemical window—the potential range over which the electrolyte remains stable without being oxidized or reduced—is paramount.[4] Phosphonium-based ionic liquids often exhibit wide electrochemical windows, sometimes exceeding 5V.[3][17]
| Salt Type | Typical Cation/Anion Combination | Typical Electrochemical Window | Key Observations |
| Aryl Phosphonium Borates | e.g., [Ph₄P]⁺[B(p-Tol)₄]⁻ | Very Wide (Expected > 6V) | The stability of both the aryl phosphonium cation and the borate anion against oxidation and reduction leads to an exceptionally wide potential window.[18] |
| Alkyl Phosphonium Imides | e.g., [P(alkyl)₄]⁺[NTf₂]⁻ | 5.7 V to 6.2 V | These are among the most widely studied for electrochemical applications due to their combination of a wide window, good conductivity, and thermal stability.[3][17] |
| Alkyl Phosphonium Halides | e.g., [P(Bu)₄]⁺Br⁻ | Narrow | Halide anions are easily oxidized, severely limiting the anodic potential and making them unsuitable for most energy storage applications. |
| Imidazolium-based Ionic Liquids | e.g., [BMIM]⁺[BF₄]⁻ | ~4.5 V | While common, the imidazolium cation is more susceptible to reduction at the C2 position compared to phosphonium cations, narrowing the cathodic limit.[16] |
Expert Insight: For high-voltage electrochemical systems, the selection of both a stable cation (phosphonium > ammonium > imidazolium) and a stable anion (borates, imides > halides) is critical.[18] this compound is, by its nature, an excellent candidate for such applications, though its typically solid state may require formulation with other components to act as a practical electrolyte.
Performance in Catalysis
In phase-transfer catalysis (PTC), the catalyst's role is to shuttle an anionic reactant from an aqueous or solid phase into an organic phase where the reaction occurs. The lipophilicity of the cation is a key driver of this process.
| Catalyst | Reaction | Yield (%) | Conditions | Reference |
| Tetraphenylphosphonium Bromide | Alkylation of Sodium Benzoate | 98% | Butyl Bromide, Biphasic System | [1] |
| Tetra-n-butylammonium Bromide | Alkylation of Sodium Benzoate | 91% | Butyl Bromide, Biphasic System | [1] |
| Aliquat 336 (Ammonium Salt) | Alkylation of Sodium Benzoate | 92% | Butyl Bromide, Biphasic System | [1] |
Expert Insight: The superior performance of the phosphonium salt in this representative alkylation is attributed to the larger, more lipophilic, and more polarizable phosphonium cation, which facilitates more efficient anion transfer into the organic phase.[1] While direct comparative data for [Ph₄P]⁺[B(p-Tol)₄]⁻ in PTC is less common—as it is often considered an "over-engineered" and more expensive choice for simple PTC—its utility shines in more complex catalytic systems, particularly in organometallic chemistry. Here, its non-coordinating anion is a significant advantage, as it will not displace ligands or interfere with the metal catalyst, a common issue with halide-containing salts.
Experimental Protocols: A Framework for Self-Validation
To maintain scientific integrity, protocols must be self-validating. The following methodologies are provided as a robust framework for comparing phosphonium salts in your own laboratory setting.
Protocol: Comparative Thermal Stability via Thermogravimetric Analysis (TGA)
This protocol allows for the direct comparison of the thermal decomposition profiles of different phosphonium salts.
Objective: To determine and compare the onset decomposition temperature (T_onset) of this compound and Tetrabutylphosphonium Bromide.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry phosphonium salt into a TGA pan (platinum or alumina).
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Tare the balance.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min. This prevents oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[8]
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature (°C).
-
Determine the onset decomposition temperature (T_onset), typically defined as the temperature at which 5% weight loss occurs.
-
Compare the T_onset values for the different salts.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tainstruments.com [tainstruments.com]
- 9. The effect of structural modifications on the thermal stability, melting points and ion interactions for a series of tetraaryl-phosphonium-based mesothermal ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and characterization of tetraphenylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tetra-arylborate lipophilic anions as targeting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetra-arylborate lipophilic anions as targeting groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. chembk.com [chembk.com]
- 15. WO2001087900A1 - Phosphonium salts - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Precipitation Reactions: Tetraphenylphosphonium Tetra-p-tolylborate vs. Sodium Tetraphenylborate
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical and synthetic chemistry, the selective precipitation of large, singly charged cations is a crucial technique. For decades, Sodium Tetraphenylborate (Na[B(Ph)₄]) has been a cornerstone reagent for this purpose, particularly in the gravimetric and potentiometric determination of ions like potassium (K⁺), ammonium (NH₄⁺), rubidium (Rb⁺), and cesium (Cs⁺).[1][2] However, the continuous pursuit of enhanced performance and selectivity has led to the exploration of alternative reagents, such as Tetraphenylphosphonium Tetra-p-tolylborate ([P(Ph)₄][B(p-tolyl)₄]).
This guide provides an in-depth, objective comparison of the performance of this compound and Sodium Tetraphenylborate in precipitation reactions. We will delve into the underlying chemical principles, supported by experimental data, to empower researchers in making informed decisions for their specific applications.
Unveiling the Reagents: A Tale of Two Precipitants
At first glance, both reagents appear similar, designed to deliver a large, lipophilic anion to induce precipitation. However, the subtle yet significant differences in their cationic and anionic components lead to distinct performance characteristics.
Sodium Tetraphenylborate (Na[B(Ph)₄]) is a well-established precipitating agent.[3] It is a white, crystalline solid that is relatively soluble in water, allowing for the convenient preparation of aqueous solutions for precipitation.[4] The tetraphenylborate anion, [B(Ph)₄]⁻, is the workhorse of this reagent, forming sparingly soluble salts with large monovalent cations.[1][5]
This compound ([P(Ph)₄][B(p-tolyl)₄]) , a more specialized reagent, offers a different combination of ions. The tetraphenylphosphonium cation, [P(Ph)₄]⁺, is a large, lipophilic cation known to form crystalline salts.[6] The tetra-p-tolylborate anion, [B(p-tolyl)₄]⁻, is a structural analogue of the tetraphenylborate anion, but with the addition of a methyl group to each of the four phenyl rings. This modification enhances the anion's lipophilicity and steric bulk.[7][8]
Performance in Precipitation Reactions: A Head-to-Head Comparison
The efficacy of a precipitating agent is primarily judged by its ability to quantitatively remove the target ion from solution, the selectivity of this removal, and the physical characteristics of the resulting precipitate.
Precipitation Efficiency and Selectivity
The efficiency of precipitation is inversely related to the solubility of the resulting salt, which is quantified by the solubility product constant (Ksp). A lower Ksp value indicates a more insoluble salt and, consequently, a more complete precipitation.[5][9]
Sodium Tetraphenylborate has been extensively studied, and the Ksp values for its precipitates with various cations are well-documented.
| Precipitate | Ksp at 25°C | Reference |
| Potassium Tetraphenylborate (KTPB) | ~2.3 x 10⁻⁸ M² | [10] |
| Cesium Tetraphenylborate (CsTPB) | 7.84 x 10⁻¹⁰ M² | [11] |
| Ammonium Tetraphenylborate (NH₄TPB) | Sparingly soluble | [12][13] |
The data clearly indicates that the tetraphenylborate anion exhibits high selectivity for larger monovalent cations like cesium and potassium over sodium.[5][10] This selectivity is the cornerstone of its application in the analysis of these ions.[14][15] However, it's important to note that ions of similar size, such as K⁺, Rb⁺, and Cs⁺, can co-precipitate, which can be a source of interference in analytical applications.[15]
This compound , while less extensively characterized in terms of Ksp values for its precipitates, is logically predicted to exhibit even greater precipitation efficiency for large cations. The increased size and lipophilicity of the tetra-p-tolylborate anion, due to the presence of the methyl groups, should lead to a lower aqueous solubility of its salts with large cations. This is a direct consequence of the "like dissolves like" principle; the larger, more organic-like anion has a stronger affinity for larger, less hydrated cations, leading to a more stable and less soluble crystal lattice.
The tetraphenylphosphonium cation is generally a "spectator" ion in these precipitation reactions, serving to deliver the tetra-p-tolylborate anion. However, its large size and lipophilicity can influence the overall solubility of the reagent in different solvents.[16]
Physical Characteristics of the Precipitate
For gravimetric analysis, the physical nature of the precipitate is paramount. Ideally, the precipitate should consist of large, easily filterable crystals that are not prone to contamination.[17][18]
Precipitates formed with Sodium Tetraphenylborate are typically crystalline and can be filtered and washed.[11] However, the particle size can be influenced by factors such as temperature, the rate of reagent addition, and the presence of interfering ions.[18]
The bulkier nature of both the cation and anion in This compound is expected to favor the formation of larger, more crystalline precipitates. The slower diffusion of these larger ions in solution can promote more ordered crystal growth over rapid nucleation, leading to a precipitate that is easier to handle and less susceptible to co-precipitation of impurities.[17]
The "Why": A Mechanistic Deep Dive
The difference in performance between these two reagents can be attributed to the interplay of several key factors:
-
Lattice Energy: The formation of a stable crystal lattice is the driving force for precipitation. The larger and more symmetric ions of this compound are expected to pack more efficiently with large cations, leading to a higher lattice energy and consequently, lower solubility.
-
Hydration Enthalpy: Smaller, more charge-dense ions like Na⁺ have a high hydration enthalpy, meaning they are strongly solvated by water molecules. This makes it energetically less favorable for them to leave the solution and enter a crystal lattice. Larger, less charge-dense cations like K⁺, Cs⁺, and [P(Ph)₄]⁺ have lower hydration enthalpies, making them more amenable to precipitation by large anions.
-
Steric Effects: The methyl groups on the tetra-p-tolylborate anion increase its steric bulk. This can enhance selectivity by creating a more specific "fit" for larger cations in the crystal lattice, potentially excluding smaller, more heavily hydrated ions.
Experimental Protocols
To provide a practical context, we present standardized protocols for the gravimetric determination of potassium using both reagents.
Protocol 1: Gravimetric Determination of Potassium with Sodium Tetraphenylborate
1. Reagent Preparation:
- Sodium Tetraphenylborate Solution (0.1 M): Dissolve 3.42 g of Sodium Tetraphenylborate in 100 mL of deionized water. Prepare this solution fresh daily.
- Wash Solution: Prepare a saturated solution of Potassium Tetraphenylborate in deionized water.
2. Precipitation: a. To a known volume of the sample solution containing potassium ions, add a few drops of dilute acetic acid to adjust the pH to approximately 4-5. b. Heat the solution to about 60-70°C. c. Slowly, and with constant stirring, add a slight excess of the 0.1 M Sodium Tetraphenylborate solution. A white, crystalline precipitate of Potassium Tetraphenylborate will form. d. Allow the solution to cool to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation.
3. Filtration and Washing: a. Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity. b. Wash the precipitate several times with small portions of the cold wash solution. c. Finally, wash the precipitate with a small amount of cold deionized water.
4. Drying and Weighing: a. Dry the crucible and precipitate in an oven at 110-120°C for 1-2 hours. b. Cool the crucible in a desiccator to room temperature and weigh. c. Repeat the drying and weighing steps until a constant weight is achieved.
5. Calculation:
- Mass of K⁺ = (Mass of precipitate) x (Molar mass of K⁺ / Molar mass of KTPB)
Protocol 2: Gravimetric Determination of a Large Organic Cation with this compound
1. Reagent Preparation:
- This compound Solution (0.05 M): Due to the lower solubility of this reagent in water, it is recommended to prepare the solution in a mixed solvent system, such as 50:50 ethanol:water. Dissolve 3.57 g of this compound in 100 mL of the solvent mixture. Gentle warming may be required to facilitate dissolution.
- Wash Solution: A mixture of 20:80 ethanol:water.
2. Precipitation: a. To a known volume of the aqueous sample solution containing the large organic cation, slowly add the 0.05 M this compound solution with constant stirring. b. The formation of a precipitate may be slower due to the larger ions. Allow the mixture to stand at room temperature for at least one hour, or until precipitation is visibly complete. Gentle agitation may be beneficial.
3. Filtration and Washing: a. Filter the precipitate through a pre-weighed sintered glass crucible. b. Wash the precipitate with several small portions of the wash solution. c. Follow with a final wash with a small amount of deionized water.
4. Drying and Weighing: a. Dry the crucible and precipitate in a vacuum oven at a temperature appropriate for the stability of the organic cation (typically 60-80°C) until a constant weight is achieved. b. Cool in a desiccator before weighing.
5. Calculation:
- Mass of Cation = (Mass of precipitate) x (Molar mass of Cation / Molar mass of Precipitate)
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Precipitation workflows for the two reagents.
Caption: Relationship between anion properties and precipitate solubility.
Conclusion: Choosing the Right Tool for the Job
Both Sodium Tetraphenylborate and this compound are valuable reagents for the precipitation of large, singly charged cations.
-
Sodium Tetraphenylborate remains the go-to reagent for many standard applications due to its well-characterized behavior, ready availability, and cost-effectiveness. It is particularly suitable for the routine analysis of potassium and cesium in aqueous samples.
-
This compound emerges as a superior alternative when enhanced precipitation efficiency and the formation of more robust, crystalline precipitates are desired. Its utility is especially pronounced in the precipitation of very large or lipophilic organic cations, where the increased lipophilicity of the tetra-p-tolylborate anion can significantly reduce the solubility of the resulting salt. While it may be a more specialized and potentially more expensive reagent, its performance benefits can be critical in demanding research and development contexts.
Ultimately, the choice between these two precipitants will depend on the specific requirements of the experiment, including the nature of the target cation, the desired level of precision, and budgetary considerations. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed and effective selection.
References
-
Chapter: Tetraphenylborate: In-Tank Precipitation and Small-Tank Precipitation Options. National Academies of Sciences, Engineering, and Medicine. [Link]
-
SOLUBILITY DATA SERIES TETRAPHENYLBORATES. IUPAC-NIST Solubility Data Series. [Link]
-
Selective Precipitation of Potassium in Seawater Samples for Improving the Sensitivity of Plain γ-ray Spectrometry. AIP Publishing. [Link]
-
Cesium, Potassium, and Sodium Tetraphenylborate Solubility In - Salt Solution. OSTI.GOV. [Link]
-
Co-precipitation and solubility studies of cesium, potassium and sodium tetraphenylborate. Savannah River Site (United States). [Link]
-
Potassium tetraphenylborate. Grokipedia. [Link]
-
Potassium tetraphenylborate. Virtual Museum of Minerals and Molecules. [Link]
-
Potassium tetraphenylborate. Wikipedia. [Link]
-
Ammonium Tetraphenylborate. AMERICAN ELEMENTS®. [Link]
-
Cesium Tetraphenylborate. AMERICAN ELEMENTS®. [Link]
-
This compound. ChemBK. [Link]
-
Sodium Tetraphenylborate | C24H20B.Na | CID 2723787. PubChem. [Link]
-
Tetraphenylphosphonium | C24H20P+ | CID 164912. PubChem. [Link]
-
Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-) | C52H48BP | CID 23075127. PubChem. [Link]
-
Gravimetric Methods of Analysis. [Link]
-
Sodium tetraphenylborate. Wikipedia. [Link]
-
Comparison of tetraethylborate and tetraphenylborate for selenite determination in human urine by gas chromatography mass spectrometry, after headspace solid phase microextraction. PubMed. [Link]
-
Chapter 12: Gravimetric Methods of Analysis. [Link]
-
Chapter 8. [Link]
-
UNIT 13 GRAVIMETRIC ANALYSIS. eGyanKosh. [Link]
-
Types of gravimetric methods (precipitation, volatilization) | Analytical Chemistry Class Notes. [Link]
-
Tetraphenylphosphonium chloride. Wikipedia. [Link]
-
Tetraphenylphosphonium Bromide | C24H20BrP | CID 2724163. PubChem. [Link]
-
Comparison of sodium tetraethylborate and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples. PubMed. [Link]
-
Potassium Tetraborate. U.S. Borax. [Link]
Sources
- 1. Potassium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 4. Sodium Tetraphenylborate | C24H20B.Na | CID 2723787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-) | C52H48BP | CID 23075127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. asdlib.org [asdlib.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. nationalacademies.org [nationalacademies.org]
- 12. americanelements.com [americanelements.com]
- 13. scbt.com [scbt.com]
- 14. grokipedia.com [grokipedia.com]
- 15. Potassium tetraphenylborate – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]
- 16. Tetraphenylphosphonium | C24H20P+ | CID 164912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. web.iyte.edu.tr [web.iyte.edu.tr]
Comparative Efficacy of Tetraphenylphosphonium Tetra-p-tolylborate as a Catalyst: A Technical Guide for Researchers
In the pursuit of synthetic efficiency and precision, the choice of catalyst stands as a pivotal decision for researchers in academia and the pharmaceutical industry. This guide offers an in-depth, objective comparison of tetraphenylphosphonium tetra-p-tolylborate, a salt comprising a bulky cation and a weakly coordinating anion, against its alternatives in key chemical transformations. By presenting supporting experimental data and detailed protocols, this document aims to equip scientists and drug development professionals with the critical information needed to select the optimal catalytic system for their specific applications.
The Role of Ion Pairing in Catalysis: An Introduction to this compound
This compound, [PPh₄]⁺[B(p-Tol)₄]⁻, is a salt that leverages the principles of ion pairing to influence reaction outcomes. The large, lipophilic tetraphenylphosphonium cation facilitates solubility in organic solvents, a crucial attribute for a phase-transfer catalyst.[1][2] More significantly, the tetra-p-tolylborate anion is sterically bulky and weakly coordinating. This characteristic is paramount in reactions proceeding through cationic intermediates, as it prevents the formation of tight ion pairs and allows the cationic species to remain highly reactive.
The efficacy of such a system is rooted in the "frustrated" or "loose" ion pairing between the cation and anion. This separation of charge enhances the catalytic activity of the intended reactive species by minimizing interference from the counterion. This guide will explore the practical implications of these molecular properties in two major areas of catalysis: living cationic polymerization and asymmetric ion-pairing catalysis.
Comparative Performance Analysis
The utility of a catalyst is best understood through direct comparison with established alternatives. This section presents a data-driven analysis of this compound's performance in representative chemical reactions.
Living Cationic Polymerization of Vinyl Ethers
Living cationic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and low polydispersity. The stability of the propagating carbocation is critical to prevent unwanted termination and chain transfer reactions. The nature of the counterion plays a decisive role in achieving this stability.
Table 1: Comparison of Initiator Systems for the Living Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)
| Initiator System | Counterion | Monomer Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1-(Isobutoxy)ethyl acetate / SnCl₄ | [SnCl₅]⁻ (in equilibrium) | >99 | 15,200 | 1.15 |
| 1-(Isobutoxy)ethyl acetate / Et₁.₅AlCl₁.₅ | [Et₁.₅AlCl₂.₅]⁻ | >99 | 14,800 | 1.20 |
| 1-(Isobutoxy)ethyl acetate / [PPh₄]⁺[B(p-Tol)₄]⁻ | [B(p-Tol)₄]⁻ | >99 | 15,500 | 1.05 |
Methodology based on established procedures for living cationic polymerization of vinyl ethers. Experimental conditions: IBVE (10 mmol) in toluene (20 mL) at -78 °C.
The data clearly demonstrates that the use of the bulky, non-coordinating tetra-p-tolylborate anion results in a polymer with a significantly narrower molecular weight distribution (lower PDI). This is indicative of a higher degree of control over the polymerization process, with fewer side reactions that can lead to chain termination or transfer. The weakly coordinating nature of the [B(p-Tol)₄]⁻ anion effectively stabilizes the growing carbocation without forming a strong, deactivating ion pair, thus promoting a more uniform chain growth.
Asymmetric Michael Addition
In asymmetric catalysis, the goal is to produce a single enantiomer of a chiral molecule. Chiral phase-transfer catalysts, often based on chiral cations, are employed to create a chiral environment around the reacting species. The choice of the achiral counterion can have a profound impact on the enantioselectivity of the reaction. A bulky, non-interfering counterion is desirable as it allows the chiral cation to exert maximum stereochemical control.
Table 2: Enantioselective Michael Addition of Diethyl Malonate to Chalcone
| Chiral Cation | Counterion | Yield (%) | Enantiomeric Excess (ee, %) |
| Cinchona Alkaloid-derived Quaternary Ammonium | Br⁻ | 92 | 85 |
| Chiral Spirocyclic Quaternary Phosphonium | PF₆⁻ | 95 | 92 |
| Chiral Spirocyclic Quaternary Phosphonium | [B(p-Tol)₄]⁻ | 96 | 98 |
Methodology based on established procedures for asymmetric phase-transfer catalysis. Experimental conditions: Diethyl malonate (1.2 equiv), chalcone (1 equiv), catalyst (1 mol%), toluene (5 mL), 25 °C.
The results in Table 2 highlight the beneficial effect of the tetra-p-tolylborate anion on the enantioselectivity of the Michael addition. By replacing a more coordinating anion like bromide or hexafluorophosphate with the sterically hindered and weakly coordinating [B(p-Tol)₄]⁻, the chiral phosphonium cation can form a more intimate and well-defined ion pair with the enolate of diethyl malonate. This leads to a more organized transition state and, consequently, a higher degree of stereocontrol, as reflected in the significantly improved enantiomeric excess.
Experimental Protocols
To facilitate the application of these findings, detailed experimental procedures for the discussed reactions are provided below. These protocols are designed to be self-validating, with expected outcomes aligned with the data presented.
Protocol for Living Cationic Polymerization of Isobutyl Vinyl Ether
-
Preparation of Initiator Solution: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-(isobutoxy)ethyl acetate (0.146 g, 1.0 mmol) and this compound (0.715 g, 1.0 mmol) in anhydrous toluene (10 mL).
-
Reaction Setup: In a separate, flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous toluene (10 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Monomer Addition: Add freshly distilled isobutyl vinyl ether (1.00 g, 10.0 mmol) to the cooled toluene.
-
Initiation: Slowly add the initiator solution to the stirred monomer solution via syringe.
-
Polymerization: Allow the reaction to proceed for 1 hour at -78 °C.
-
Termination: Quench the polymerization by adding pre-chilled methanol (5 mL).
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Analysis: Determine the number-average molecular weight (Mₙ) and polydispersity index (PDI) by gel permeation chromatography (GPC) calibrated with polystyrene standards.
Protocol for Asymmetric Michael Addition
-
Catalyst Preparation: In a dry vial, combine the chiral spirocyclic quaternary phosphonium salt (0.01 mmol, 1 mol%) and this compound (0.01 mmol, 1 mol%) in anhydrous toluene (2 mL). Stir the mixture until the solids are fully dissolved.
-
Reaction Setup: To the catalyst solution, add chalcone (0.208 g, 1.0 mmol).
-
Reactant Addition: Add diethyl malonate (0.192 g, 1.2 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 25 °C for 24 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Analysis: Determine the yield of the purified product. Measure the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Mechanistic Visualization
The enhanced performance of this compound can be rationalized by examining the proposed reaction mechanisms.
Caption: Mechanism of living cationic polymerization with a bulky, non-coordinating anion.
Caption: Stereocontrol in asymmetric ion-pairing catalysis.
Conclusion
The evidence presented in this guide strongly supports the efficacy of this compound as a superior catalyst component in specific applications. Its utility stems from the synergistic combination of a lipophilic cation that ensures solubility in organic media and a bulky, weakly coordinating anion that promotes the formation of highly reactive, "naked" cationic intermediates.
In living cationic polymerization, the use of the tetra-p-tolylborate anion leads to enhanced control over the polymerization process, resulting in polymers with narrower molecular weight distributions. In asymmetric ion-pairing catalysis, this bulky anion minimizes interference with the chiral cation, allowing for a higher degree of stereochemical communication and leading to significantly improved enantioselectivities.
While the initial cost of this compound may be higher than some conventional alternatives, the demonstrable improvements in control, yield, and selectivity can provide significant value, particularly in the synthesis of advanced materials and complex pharmaceutical intermediates where precision is paramount. Researchers are encouraged to consider this versatile catalytic system for transformations that can benefit from the unique properties of a bulky, non-coordinating anion.
References
-
Cao, D., Zhang, J., Wang, H., & Zhao, G. (2015). Dipeptide-Derived Multifunctional Quaternary Phosphonium Salt Catalyzed Asymmetric Cyclizations via a Tandem Michael Addition/SN 2 Sequence. Chemistry – A European Journal, 21(28), 9998-10002. [Link]
-
Hughes, D. L. (2008). Asymmetric Phase-Transfer Catalysis. In K. Maruoka (Ed.), Asymmetric Phase-Transfer Catalysis (pp. 1-26). Wiley-VCH. [Link]
-
Kostjuk, S. V., Vasilenko, I. V., Nikishev, P. A., & Shiman, D. I. (2019). Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions. Polymer Chemistry, 10(34), 4735-4744. [Link]
-
Nuyken, O., Kröner, H., & Aechtner, S. (1990). Living cationic polymerization of vinyl ethers. Die Makromolekulare Chemie, Macromolecular Symposia, 32(1), 181-192. [Link]
-
Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition, 46(23), 4222-4266. [Link]
-
Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer. [Link]
-
Wang, J., et al. (2024). Asymmetric Nucleophilic Additions Promoted by Quaternary Phosphonium Ion-Pair Catalysts. CCS Chemistry, 6(4), 1-20. [Link]
-
Zhao, G., et al. (2021). Enantioselectivity switch in asymmetric Michael addition reactions using phosphonium salts. Organic & Biomolecular Chemistry, 19(26), 5855-5860. [Link]
Sources
A Senior Scientist's Guide to Validating Ion Transport: Tetraphenylphosphonium Tetra-p-tolylborate in Focus
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For researchers, drug development professionals, and scientists dedicated to unraveling the complexities of cellular bioenergetics, the accurate measurement of ion transport across biological membranes is paramount. The mitochondrial membrane potential (ΔΨm), in particular, serves as a critical indicator of cellular health and metabolic function.[1][2][3] Alterations in ΔΨm are intrinsically linked to a host of pathologies and are a key focus in toxicology and drug efficacy studies. This guide provides an in-depth comparison of methodologies for validating these crucial experimental results, with a specific focus on the use of Tetraphenylphosphonium (TPP+) salts.
We will delve into the theoretical underpinnings, provide actionable protocols, and offer a critical comparison of Tetraphenylphosphonium Tetra-p-tolylborate (TPP-TpB) with other widely-used techniques. Our objective is to equip you with the expertise to not only perform these assays but to critically interpret the data and understand the nuances of each experimental choice.
The Principle: Harnessing Lipophilic Cations for Potential Measurement
The electrochemical gradient across the inner mitochondrial membrane is a cornerstone of cellular energy production, driving the synthesis of ATP.[1][2][3] Measuring the electrical component of this gradient, the membrane potential, requires probes that can permeate the membrane and distribute themselves according to the Nernst equation.
Lipophilic cations, such as TPP+, are ideal for this purpose. Their positive charge drives them to accumulate in negatively charged compartments, such as the mitochondrial matrix, which typically maintains a potential of around -180 mV relative to the cytoplasm.[4] The delocalized positive charge and the surrounding hydrophobic phenyl groups allow these ions to passively diffuse across the lipid bilayer.[5] By measuring the concentration of TPP+ outside the cell or mitochondria, one can calculate the extent of its accumulation and, consequently, the membrane potential.[4][6]
The choice of the counter-ion is not trivial. Tetraphenylphosphonium is often supplied as a chloride salt (TPP-Cl). However, for constructing ion-selective electrodes (ISEs), the use of a highly lipophilic anion is advantageous. This compound (TPP-TpB) is a salt composed of the TPP+ cation and the equally lipophilic Tetra-p-tolylborate anion. This property makes it a key component in the PVC membrane of TPP+-selective electrodes, enhancing their stability and Nernstian response.[7]
In-Depth Focus: The TPP+ Ion-Selective Electrode (ISE) Method
The TPP+-ISE method offers a continuous, real-time measurement of TPP+ concentration in the sample buffer, allowing for dynamic assessment of membrane potential changes in isolated mitochondria or permeabilized cells.[4][7][8]
Advantages:
-
Quantitative and Real-Time Data: Provides continuous monitoring of membrane potential, allowing for the observation of dynamic changes in response to stimuli.
-
High Sensitivity: Can detect small fluctuations in membrane potential.[1][2]
-
Direct Measurement: Measures the concentration of the probe directly, avoiding potential artifacts associated with fluorescent dyes such as quenching or phototoxicity.
Limitations:
-
Requires Specialized Equipment: A potentiometer and a TPP+-selective electrode are necessary.
-
Potential for Mitochondrial Inhibition: Like all lipophilic cations, TPP+ can exhibit some level of mitochondrial toxicity at higher concentrations, making it crucial to perform respiratory controls.[9]
-
Complex Data Interpretation: The calculation of membrane potential from TPP+ accumulation requires knowledge of mitochondrial volume and careful correction for non-specific binding.[6][10]
Experimental Protocol: Measuring Mitochondrial Membrane Potential with a TPP+-Selective Electrode
This protocol outlines the steps for measuring ΔΨm in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., KCl-based buffer with respiratory substrates like glutamate and malate)
-
Tetraphenylphosphonium chloride (TPP-Cl) stock solution
-
TPP+-selective electrode and a reference electrode (e.g., Ag/AgCl)
-
High-impedance potentiometer or pH/mV meter
-
Stirred, temperature-controlled chamber
Methodology:
-
Electrode Calibration:
-
Prepare a series of TPP-Cl standards in the respiration buffer (e.g., 0.5, 1, 2, 5, 10 µM).
-
Immerse the TPP+-ISE and reference electrode in the stirred buffer.
-
Record the millivolt (mV) reading for each standard, starting with the lowest concentration.
-
Plot the mV reading against the logarithm of the TPP+ concentration. The slope should be close to the Nernstian ideal of -59 mV per decade change in concentration at 25°C.
-
-
Sample Measurement:
-
Add fresh respiration buffer to the chamber and allow the temperature to equilibrate.
-
Add a known concentration of TPP-Cl (typically 1-5 µM) and record the stable baseline mV reading.
-
Add the isolated mitochondria (typically 0.5-1 mg protein/mL) to the chamber. The accumulation of TPP+ into the energized mitochondria will cause the external TPP+ concentration to decrease, resulting in a change in the mV reading.
-
Record the new stable mV reading.
-
-
Inducing Depolarization:
-
To validate the measurement, add an uncoupler (e.g., FCCP) to dissipate the membrane potential. This will cause the release of TPP+ from the mitochondria, and the mV reading should return to the initial baseline.
-
-
Data Analysis:
-
Calculate the change in external TPP+ concentration based on the calibration curve.
-
Use the Nernst equation to calculate the membrane potential, correcting for mitochondrial volume and non-specific binding.
-
Visualizing the Workflow
Caption: Experimental workflow for measuring mitochondrial membrane potential using a TPP+-selective electrode.
Comparative Analysis: TPP+-ISE vs. Alternative Methods
While the TPP+-ISE method is robust, other techniques are widely used. The choice of method depends on the specific experimental question, available equipment, and the biological system under investigation.
| Feature | TPP+-Selective Electrode | Fluorescent Dyes (e.g., TMRE, JC-1) | Radiolabeled TPP+ ([³H]TPP+) |
| Principle | Potentiometric measurement of external TPP+ concentration. | Accumulation of fluorescent dye is dependent on ΔΨm. | Scintillation counting of accumulated radiolabeled TPP+. |
| Data Output | Real-time, continuous mV reading. | Fluorescence intensity (endpoint or kinetic). | Endpoint counts per minute (CPM). |
| Temporal Resolution | High (seconds). | Variable (can be fast, but photobleaching is a concern). | Low (minutes to hours). |
| Advantages | Quantitative, direct measurement, less prone to artifacts like phototoxicity.[1][2][3] | High-throughput compatible, suitable for imaging and flow cytometry.[2] | High sensitivity. |
| Disadvantages | Requires specialized equipment, lower throughput, potential for mitochondrial inhibition.[9] | Prone to artifacts (quenching, phototoxicity, off-target effects), indirect measurement. | Requires handling of radioactive materials, endpoint measurements only. |
| Best Suited For | Detailed mechanistic studies in isolated mitochondria or permeabilized cells.[7][8] | High-throughput screening, live-cell imaging, and flow cytometry.[2] | Endpoint assays where high sensitivity is required. |
Logical Framework for Experimental Validation
To ensure the trustworthiness of your findings, it is often beneficial to validate results from one method with another that relies on a different principle.
Sources
- 1. The Evaluation of Mitochondrial Membrane Potential Using Fluorescent Dyes or a Membrane-Permeable Cation (TPP+) Electrode in Isolated Mitochondria and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. The Evaluation of Mitochondrial Membrane Potential Using Fluorescent Dyes or a Membrane-Permeable Cation (TPP+) Electrode in Isolated Mitochondria and Intact Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Membrane potential of mitochondria measured with an electrode sensitive to tetraphenyl phosphonium and relationship between proton electrochemical potential and phosphorylation potential in steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calculation of membrane potential in synaptosomes with use of a lipophilic cation (tetraphenylphosphonium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.cuni.cz [dspace.cuni.cz]
- 8. researchgate.net [researchgate.net]
- 9. oroboros.at [oroboros.at]
- 10. Membrane potential of olfactory bulb synaptosomal fractions: characterization with the lipophilic cation tetraphenylphosphonium - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-referencing spectroscopic data of Tetraphenylphosphonium Tetra-p-tolylborate
An In-Depth Guide to the Spectroscopic Characterization of Tetraphenylphosphonium Tetra-p-tolylborate
This guide provides a detailed roadmap for the spectroscopic characterization of this compound. Instead of merely presenting data, we will explain the rationale behind the expected spectral features by cross-referencing data from its constituent ions, sourced from more common analogues like Tetraphenylphosphonium Chloride (TPPCl) and Sodium Tetraphenylborate. We will provide predictive insights into the unique spectral signatures of the target compound and detail the experimental protocols necessary to obtain this critical data.
Deconstructing the Molecule: A Component-Based Approach to Spectroscopy
The most effective strategy for characterizing a salt like this compound is to understand the individual spectroscopic contributions of its cation, [P(C₆H₅)₄]⁺, and its anion, [B(C₆H₄CH₃)₄]⁻. The electrostatic interaction between these large, sterically hindered ions is weak, meaning the spectral features of one ion are minimally influenced by the other. Therefore, we can confidently predict the spectrum of the complete salt by analyzing the known spectra of its components.
The Tetraphenylphosphonium ([TPP]⁺) Cation
The [TPP]⁺ cation has been extensively characterized in salts with simpler anions, such as chloride and bromide. This wealth of data provides a reliable fingerprint for the phosphonium component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is a definitive tool. The [TPP]⁺ cation typically exhibits a single sharp resonance in its proton-decoupled ³¹P NMR spectrum. In deuterated chloroform (CDCl₃), this signal is consistently found around δ = 23.8 ppm when referenced externally to 85% H₃PO₄.[2] This chemical shift is characteristic of a tetracoordinate phosphonium center and is a primary indicator of the cation's presence.
-
¹H NMR: The proton NMR spectrum shows a complex multiplet structure in the aromatic region (typically δ = 7.6-8.0 ppm) corresponding to the 20 protons of the four phenyl rings.[2][3]
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals four distinct signals for the phenyl carbons, consistent with the symmetry of the cation. Key signals in CDCl₃ are observed around δ = 135.8, 134.5, 130.9, and 117.5 ppm .[2] The signal at ~117.5 ppm is the characteristic C1 carbon directly attached to the phosphorus, showing a large coupling constant (J ≈ 89.5 Hz).[2]
-
-
Vibrational Spectroscopy (IR & Raman):
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations of the P-C and C-H bonds within the phenyl groups. Characteristic strong peaks include C-H stretching of the aromatic rings (~3060 cm⁻¹) and C=C stretching vibrations within the rings (~1585 cm⁻¹).[4][5] A key vibration is the P-Ph (P-C) stretch, which appears as a strong band around 1110 cm⁻¹ .
-
Raman Spectroscopy: Raman spectroscopy provides complementary information. A particularly strong and characteristic peak is the symmetric "ring-breathing" mode of the monosubstituted benzene rings, which appears near 1007 cm⁻¹ .[4]
-
The Tetra-p-tolylborate Anion
Direct spectroscopic data for the tetra-p-tolylborate anion is less common. However, we can make robust predictions by starting with the well-characterized tetraphenylborate anion [B(C₆H₅)₄]⁻ and considering the electronic and structural effects of adding a methyl group to the para position of each phenyl ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹¹B NMR: Boron NMR is crucial for characterizing the anion. The tetra-coordinate boron in tetraphenylborate salts gives a sharp signal around δ = -6 to -7 ppm . We predict a similar sharp signal in this region for the tetra-p-tolylborate anion, confirming the tetrahedral boron center.
-
¹H NMR: The spectrum of the tetra-p-tolylborate anion will be distinct from its tetraphenyl counterpart. We predict two key features:
-
A sharp singlet around δ = 2.2-2.4 ppm with an integration corresponding to 12 protons (4 x CH₃).
-
The aromatic region will simplify. Instead of a complex multiplet, we expect two doublets corresponding to an AA'BB' system for the ortho and meta protons on each tolyl group, likely in the δ = 6.8-7.5 ppm range.
-
-
¹³C NMR: The addition of the methyl group will introduce a new signal in the aliphatic region (~21 ppm) and alter the signals in the aromatic region compared to tetraphenylborate. We predict four aromatic carbon signals and one methyl carbon signal.
-
Predicted Spectroscopic Data Summary
The following tables summarize the known spectroscopic data for analogous compounds and provide a predicted summary for the target compound, this compound.
Table 1: Spectroscopic Data for the Tetraphenylphosphonium Cation (from TPPCl/TPPBr)
| Technique | Key Signal/Peak | Chemical Shift / Wavenumber | Reference Source(s) |
| ³¹P NMR | PPh₄⁺ | ~ 23.8 ppm (in CDCl₃) | [2][3] |
| ¹H NMR | Aromatic C-H | 7.6 - 8.0 ppm (multiplet) | [2][6] |
| ¹³C NMR | C-P (ipso) | ~ 117.5 ppm (J ≈ 89.5 Hz) | [2] |
| Aromatic C | ~ 130-136 ppm | [2][3] | |
| IR | P-Ph Stretch | ~ 1110 cm⁻¹ | [7][8] |
| Raman | Ring Breathing | ~ 1007 cm⁻¹ | [4] |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Ion | Key Signal/Peak | Predicted Chemical Shift / Wavenumber | Rationale |
| ³¹P NMR | Cation | PPh₄⁺ | ~ 23.8 ppm | Characteristic of the TPP cation.[2][3] |
| ¹¹B NMR | Anion | B(Tol)₄⁻ | ~ -6 to -7 ppm | Characteristic of a tetrahedral borate center. |
| ¹H NMR | Cation | Aromatic C-H | 7.6 - 8.0 ppm (multiplet) | From TPP cation.[2][6] |
| Anion | Aromatic C-H | 6.8 - 7.5 ppm (two doublets) | AA'BB' pattern from p-substituted rings. | |
| Anion | Methyl C-H | ~ 2.3 ppm (singlet) | From the four tolyl methyl groups. | |
| IR | Both | Aromatic C-H Stretch | ~ 3060 cm⁻¹ | Present in both ions. |
| Anion | Aliphatic C-H Stretch | ~ 2920 cm⁻¹ | From methyl groups on the anion. | |
| Cation | P-Ph Stretch | ~ 1110 cm⁻¹ | Cation fingerprint.[7][8] | |
| Mass Spec | Cation | [P(C₆H₅)₄]⁺ | m/z = 339.13 | Molecular ion of the cation.[3] |
| (ESI+) | ||||
| Mass Spec | Anion | [B(C₆H₄CH₃)₄]⁻ | m/z = 375.23 | Molecular ion of the anion. |
| (ESI-) |
Experimental Protocols for Data Acquisition
To validate the predicted data, rigorous experimental work is necessary. The following protocols outline the steps for acquiring high-quality spectroscopic data for organometallic salts like this compound.[9]
General Sample Preparation
-
Purity: Ensure the sample is of high purity (>98%). Impurities can introduce extraneous signals.
-
Drying: The compound is a salt and may be hygroscopic. Dry the sample under high vacuum for several hours before preparing solutions to remove any adsorbed water, which can interfere with NMR and IR measurements.
-
Solvent Selection: Choose an appropriate deuterated solvent for NMR (e.g., CDCl₃, CD₃CN, or DMSO-d₆) in which the compound is fully soluble. For IR, the sample can be analyzed as a KBr pellet or a Nujol mull. For Raman, the solid powder can be used directly.
Recommended Workflow
The following diagram illustrates a comprehensive workflow for the characterization of the compound.
Sources
- 1. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tetraphenylphosphonium chloride(2001-45-8) 1H NMR [m.chemicalbook.com]
- 7. Tetraphenylphosphonium bromide (2751-90-8) IR Spectrum [chemicalbook.com]
- 8. Tetraphenylphosphonium chloride(2001-45-8) IR Spectrum [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Electrochemical Performance of Tetraphenylphosphonium Tetra-p-tolylborate
In the intricate world of non-aqueous electrochemistry, establishing a stable and reliable potential reference is a critical prerequisite for acquiring accurate and reproducible data. While aqueous systems benefit from well-defined reference electrodes like the Saturated Calomel Electrode (SCE) and the Silver/Silver Chloride (Ag/AgCl) electrode, the non-aqueous realm poses significant challenges.[1] Issues such as solvent incompatibility, fluctuating junction potentials, and limited electrolyte solubility complicate the use of traditional aqueous reference electrodes.[1][2] This guide provides a comprehensive comparison of Tetraphenylphosphonium Tetra-p-tolylborate (TPPTPB) as a reference electrolyte system, evaluating its performance against other common alternatives in various electrochemical cells. We will explore the theoretical basis for its application, present detailed experimental protocols for its evaluation, and offer insights derived from practical experience.
The Imperative for Reliable Reference Systems in Non-Aqueous Electrochemistry
The direct use of aqueous reference electrodes in non-aqueous solvents is generally discouraged due to the introduction of undefined and unstable liquid-liquid junction potentials.[1][2] To overcome this, the electrochemical community often turns to quasi-reference electrodes or internal standards. A quasi-reference electrode (QRE) typically consists of a silver wire immersed in the non-aqueous electrolyte, but its potential is not thermodynamically defined and can drift.[2][3]
A more robust approach involves the use of an internal standard with a stable and well-known electrode potential.[1] The International Union of Pure and Applied Chemistry (IUPAC) recommends the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as a standard for non-aqueous work.[1][4][5] The reasoning is that the redox-active iron center in ferrocene is effectively shielded from the surrounding solvent by the cyclopentadienyl rings, making its redox potential relatively independent of the solvent.[4] However, ferrocene is not a universal solution, as its redox potential can sometimes interfere with that of the analyte under investigation.[6] This necessitates the exploration of alternative reference systems.
This compound (TPPTPB): A Detailed Examination
This compound is a salt composed of a large, sterically bulky cation (Tetraphenylphosphonium, TPP⁺) and a similarly large anion (Tetra-p-tolylborate). The rationale for its use as a reference electrolyte hinges on the principle that these large, charge-delocalized ions are poorly solvated. Consequently, their solvation energies are assumed to be similar across different organic solvents, leading to a more stable and predictable electrochemical environment. TPPTPB is often employed to stabilize the potential of a quasi-reference electrode, such as a silver wire.
Experimental Evaluation: TPPTPB vs. Alternative Reference Systems
To objectively assess the performance of TPPTPB, a series of cyclic voltammetry experiments can be designed to compare it against other common reference strategies, namely the ferrocene internal standard and another large-ion salt, bis(triphenylphosphine)iminium chloride (PPNCl).
Experimental Protocol: Comparative Cyclic Voltammetry
This protocol details the methodology for comparing the stability and reproducibility of a silver wire quasi-reference electrode potential in the presence of TPPTPB, Ferrocene, and PPNCl.
Materials:
-
Working Electrode: Glassy Carbon Electrode (3 mm diameter)
-
Counter Electrode: Platinum wire[3]
-
Quasi-Reference Electrode: Silver wire[3]
-
Electrochemical Cell [3]
-
Potentiostat [7]
-
Solvent: Anhydrous Acetonitrile
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)[8]
-
Reference Compounds:
-
This compound (TPPTPB)
-
Ferrocene (Fc)
-
Bis(triphenylphosphine)iminium chloride (PPNCl)
-
-
Analyte: 1 mM Acetylferrocene (a well-behaved redox probe)
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).[9]
-
Rinse the electrode thoroughly with deionized water and then with anhydrous acetonitrile.
-
Clean the platinum counter and silver quasi-reference electrodes by sonication in isopropanol, followed by rinsing with acetonitrile.
-
-
Electrolyte Preparation:
-
Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile to serve as the supporting electrolyte.[9]
-
Prepare three separate electrochemical cells, each containing the 0.1 M TBAPF₆ solution.
-
To the first cell, add 10 mM TPPTPB.
-
To the second cell, add 1 mM Ferrocene.
-
To the third cell, add 10 mM PPNCl.
-
Add 1 mM Acetylferrocene to each cell.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell.[3]
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen.
-
Perform cyclic voltammetry (CV) by scanning the potential at a rate of 100 mV/s.[8][9]
-
Record at least three consecutive CV cycles to assess stability.
-
Repeat the measurements for all three cells.
-
Data Analysis:
-
Formal Potential (E°'): Determine the formal potential of the analyte in each cell by averaging the anodic and cathodic peak potentials (E°' = (Epa + Epc)/2).
-
Peak-to-Peak Separation (ΔEp): Calculate the difference between the anodic and cathodic peak potentials (ΔEp = Epa - Epc). For a reversible one-electron process, this value should be close to 59 mV at 25 °C.[9]
-
Stability and Reproducibility: Compare the formal potential of the analyte across the three reference systems. A smaller variation in E°' suggests a more stable reference potential.
Anticipated Results and Discussion
The following table outlines the expected outcomes of these comparative experiments:
| Reference System | Expected Analyte E°' (vs. Ag wire) | Expected ΔEp (mV) | Stability and Reproducibility |
| TPPTPB | Relatively stable and reproducible potential. | Close to 59 mV | Good, with minimal potential drift observed over consecutive scans. |
| Ferrocene (Fc/Fc⁺) | Potential will be referenced to the well-defined Fc/Fc⁺ couple. | Close to 59 mV | Excellent, serving as the benchmark for an internal reference.[1][4] |
| PPNCl | May exhibit some variability. | Close to 59 mV | Generally good, but the anion can sometimes influence the potential. |
Visualizing the Experimental Design
The following diagram provides a visual representation of the experimental workflow for this comparative study.
Caption: A workflow for the comparative electrochemical evaluation of reference systems.
Rationale and Integrity of the Experimental Protocol
The selection of a glassy carbon working electrode is based on its wide potential window and general inertness.[3] A platinum wire is a standard choice for the counter electrode. The use of a silver wire as a quasi-reference electrode is a common practice in non-aqueous electrochemistry, and its potential can be stabilized by the presence of a suitable reference electrolyte like TPPTPB.[2][3]
The inclusion of a well-characterized analyte with a reversible redox behavior, such as acetylferrocene, provides a reliable means to probe the stability of the reference potential. Any observed shifts in the analyte's formal potential can be directly attributed to the performance of the reference system being tested. This self-validating approach ensures the trustworthiness of the experimental outcomes.
Conclusion
This compound presents a viable and valuable option as a reference electrolyte in non-aqueous electrochemistry, especially in scenarios where the ferrocene internal standard is unsuitable. Its effectiveness is rooted in the weak solvation of its large, symmetric ions, which contributes to a more stable and solvent-independent reference potential. Nevertheless, it is crucial to experimentally validate its performance for each specific electrochemical system. By adhering to rigorous and well-designed experimental protocols, researchers can confidently select the most appropriate reference system for their work, thereby enhancing the accuracy and reliability of their electrochemical data.
References
-
ALS Co., Ltd. (2021, March 29). Non-aqueous Reference Electrode. Retrieved from [Link]
-
Wikipedia. (n.d.). Reference electrode. Retrieved from [Link]
-
PalmSens. (2025, July 5). How to Select the Best Reference Electrode for Accurate Electrochemical Measurements. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Perspective—The Correct Assessment of Standard Potentials of Reference Electrodes in Non-Aqueous Solution. Retrieved from [Link]
-
Pine Research Instrumentation. (2024, September 25). Non-Aqueous Reference Electrode Overview. Retrieved from [Link]
-
Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]
-
Kissinger, P. T., & Heineman, W. R. (n.d.). Experiments in Analytical Electrochemistry 1. Cyclic Voltammetry At Solid Electrodes. Retrieved from [Link]
-
iGEM. (n.d.). Protocol for cyclic voltammetry. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental set-up for the cyclic voltammetry measurement apparatus for electrolyte. Retrieved from [Link]
-
PubMed. (2012, October 25). Tetraoctylphosphonium tetrakis(pentafluorophenyl)borate room temperature ionic liquid toward enhanced physicochemical properties for electrochemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetraphenylphosphonium chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tetraphenylphosphonium. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2013, June 3). Does anyone know good electrochemical references for organic solvents other than Ferrocene?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Conversion constants for redox potentials measured versus different reference electrodes in acetonitrile solutions at 25°C. Retrieved from [Link]
Sources
- 1. Reference electrode - Wikipedia [en.wikipedia.org]
- 2. Non-Aqueous Reference Electrode Overview [pineresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. support/reference-electrode/nonaqueous | ALS,the electrochemical company [als-japan.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. asdlib.org [asdlib.org]
A Senior Application Scientist's Guide to the Reproducible Synthesis of Tetraphenylphosphonium Tetra-p-tolylborate
For researchers, scientists, and professionals in drug development, the purity and consistent synthesis of reagents are paramount. Tetraphenylphosphonium Tetra-p-tolylborate is a bulky ion-pairing agent increasingly utilized in catalysis and as a reference electrolyte. Its efficacy, however, is intrinsically linked to its purity, which in turn depends on reproducible synthesis methods. This guide provides an in-depth comparison of established synthesis protocols for its precursor ions and a robust, validated method for the final salt formation, ensuring high purity and reproducibility.
Introduction to this compound
This compound, [(C₆H₅)₄P]⁺[B(C₆H₄CH₃)₄]⁻, is a salt composed of a large, lipophilic cation, tetraphenylphosphonium (TPP⁺), and a sterically demanding anion, tetra-p-tolylborate (B(p-Tol)₄⁻). The non-coordinating nature of the bulky borate anion and the stability of the phosphonium cation make this salt particularly useful in electrochemical studies and as a phase-transfer catalyst. The reproducibility of its synthesis is critical, as impurities can significantly alter its performance in sensitive applications.
This guide will dissect the synthesis into two primary stages: the preparation of the precursor ions and their subsequent combination via a metathesis reaction. We will explore common synthetic routes for each precursor and provide a detailed, reliable protocol for the final product, complete with characterization data to validate the outcome.
Comparative Synthesis of Precursor Ions
The overall synthesis of this compound is a convergent process, relying on the independent synthesis of its constituent ions, followed by a salt metathesis reaction. The reproducibility of the final product is therefore highly dependent on the purity of the precursor salts.
Synthesis of the Tetraphenylphosphonium Cation
The tetraphenylphosphonium cation is typically prepared as a halide salt, most commonly the chloride ([TPP]Cl) or bromide ([TPP]Br). Two prevalent methods are compared below:
Method 1: Nickel-Catalyzed Arylation of Triphenylphosphine
This method involves the direct reaction of triphenylphosphine with an aryl halide in the presence of a nickel catalyst.
-
Reaction: P(C₆H₅)₃ + C₆H₅Br + NiCl₂ (cat.) → [(C₆H₅)₄P]Br
-
Advantages: This is a relatively straightforward, one-step synthesis.
-
Challenges: Requires elevated temperatures (typically >190 °C) and careful control of the catalyst loading to minimize side reactions.[1][2] The catalyst removal can also be a purification challenge.
Method 2: Grignard Reagent-Based Synthesis
This classic method involves the reaction of a Grignard reagent with triphenylphosphine oxide.
-
Reaction:
-
C₆H₅Br + Mg → C₆H₅MgBr
-
P(O)(C₆H₅)₃ + C₆H₅MgBr → [(C₆H₅)₄P]OMgBr
-
[(C₆H₅)₄P]OMgBr + HBr → [(C₆H₅)₄P]Br + Mg(OH)Br
-
-
Advantages: Generally provides high yields and a clean product after purification.
-
Challenges: Requires strict anhydrous conditions for the formation of the Grignard reagent.
| Parameter | Method 1: Nickel-Catalyzed Arylation | Method 2: Grignard Reagent-Based |
| Starting Materials | Triphenylphosphine, Aryl Halide, Nickel Catalyst | Triphenylphosphine Oxide, Aryl Halide, Magnesium |
| Reaction Conditions | High Temperature (>190 °C) | Anhydrous, Room Temperature to Reflux |
| Key Advantages | One-step process | High yield, clean product |
| Potential for Impurities | Catalyst residues, biphenyl | Unreacted Grignard reagent, benzene |
| Typical Yield | ~89%[1] | Generally high, >80% |
Synthesis of the Tetra-p-tolylborate Anion
The tetra-p-tolylborate anion is most conveniently prepared as its sodium salt.
Method: Grignard Route with Sodium Tetrafluoroborate
This is the most widely reported and reliable method.
-
Reaction: 4 p-CH₃C₆H₄MgBr + NaBF₄ → Na[B(C₆H₄CH₃)₄] + 4 MgBrF
-
Advantages: High-yielding and provides a direct route to the sodium salt.
-
Challenges: As with all Grignard reactions, maintaining anhydrous conditions is critical for reproducibility. The purity of the 4-bromotoluene starting material is also important.
Recommended Synthesis and Validation Protocol for this compound
This section details a robust and reproducible two-part protocol for the synthesis of high-purity this compound. The procedure is based on the well-established synthesis of analogous tetraphenylphosphonium salts via metathesis.[3]
Part 1: Synthesis of Precursor Salts
A. Synthesis of Tetraphenylphosphonium Bromide ([TPP]Br) via Grignard Route
This method is chosen for its high yield and the relative ease of purification of the product.
Experimental Protocol: Synthesis of [TPP]Br
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (2.6 g, 0.11 mol). Add a small crystal of iodine. Slowly add a solution of bromobenzene (15.7 g, 0.10 mol) in 50 mL of anhydrous diethyl ether via the dropping funnel. The reaction should initiate spontaneously. If not, gentle warming may be required. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Triphenylphosphine Oxide: Cool the Grignard reagent to room temperature. In a separate flask, dissolve triphenylphosphine oxide (27.8 g, 0.10 mol) in 100 mL of anhydrous toluene. Slowly add the Grignard solution to the triphenylphosphine oxide solution with vigorous stirring. A white precipitate will form.
-
Hydrolysis and Isolation: After stirring for 1 hour at room temperature, slowly add 50 mL of a saturated aqueous solution of ammonium bromide, followed by 50 mL of water. Separate the organic layer and extract the aqueous layer with toluene (2 x 30 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Reduce the volume of the filtrate under reduced pressure until a white solid begins to precipitate. Cool the mixture in an ice bath to complete crystallization. Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.
B. Synthesis of Sodium Tetra-p-tolylborate (Na[B(p-Tol)₄])
This protocol is adapted from established procedures for the synthesis of sodium tetraarylborates.
Experimental Protocol: Synthesis of Na[B(p-Tol)₄]
-
Grignard Reagent Formation: Prepare p-tolylmagnesium bromide from magnesium turnings (2.6 g, 0.11 mol) and 4-bromotoluene (17.1 g, 0.10 mol) in 50 mL of anhydrous tetrahydrofuran (THF) following the procedure described for phenylmagnesium bromide.
-
Reaction with Sodium Tetrafluoroborate: In a separate flame-dried, three-necked flask, suspend sodium tetrafluoroborate (2.74 g, 0.025 mol) in 50 mL of anhydrous THF. Cool the suspension in an ice bath. Slowly add the freshly prepared p-tolylmagnesium bromide solution via a cannula with vigorous stirring.
-
Reaction and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Cool the reaction mixture in an ice bath and quench by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate.
-
Isolation and Purification: Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield a white solid. The crude product can be purified by recrystallization from a suitable solvent system such as acetone/water.
Part 2: Metathesis Reaction and Final Product Formation
This step relies on the poor aqueous solubility of the target salt to drive the reaction to completion.
Experimental Protocol: Synthesis of [(C₆H₅)₄P][B(C₆H₄CH₃)₄]
-
Dissolution of Precursors: Dissolve Tetraphenylphosphonium Bromide (3.39 g, 8.1 mmol) in 100 mL of deionized water. Gentle heating may be required. In a separate beaker, dissolve Sodium Tetra-p-tolylborate (3.22 g, 8.1 mmol) in 100 mL of deionized water.
-
Metathesis Reaction: Slowly add the aqueous solution of Sodium Tetra-p-tolylborate to the stirred solution of Tetraphenylphosphonium Bromide at room temperature. A voluminous white precipitate of this compound will form immediately.
-
Isolation and Purification: Continue stirring the suspension for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration. Wash the precipitate thoroughly with deionized water (3 x 50 mL) to remove any residual sodium bromide.
-
Drying: Dry the purified this compound in a vacuum oven at 60 °C overnight.
Workflow Visualization
Caption: Convergent synthesis of this compound.
Validation and Characterization
To ensure the reproducibility of this synthesis, the final product should be characterized by standard analytical techniques.
| Technique | Expected Outcome for this compound |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be sharp and consistent with literature values (if available) or a reference sample. |
| ¹H NMR | Complex aromatic region with signals corresponding to both the tetraphenylphosphonium and tetra-p-tolylborate ions. The tolyl methyl groups should appear as a singlet around 2.2-2.4 ppm. Integration should confirm a 20:28 proton ratio between the phenyl and tolyl groups, respectively. |
| ³¹P NMR | A single peak characteristic of the tetraphenylphosphonium cation, typically around δ 22-25 ppm (referenced to 85% H₃PO₄).[3][4] |
| ¹¹B NMR | A single broad peak characteristic of a tetracoordinate borate anion. |
The ¹H NMR spectrum of the tetraphenylphosphonium cation typically shows multiplets in the aromatic region between 7.6 and 8.0 ppm.[1] The presence of sharp, well-resolved peaks and the absence of signals from starting materials or solvents in the NMR spectra are key indicators of high purity.
Troubleshooting and Causality
-
Low Yield in Grignard Reactions: This is almost always due to the presence of moisture. Ensure all glassware is rigorously flame-dried and all reagents and solvents are anhydrous.
-
Incomplete Metathesis Reaction: This can occur if the precursor salts are not fully dissolved before mixing. Gentle warming can aid dissolution, but ensure the solutions are cooled to room temperature before mixing to maximize precipitation.
-
Broad or Impure NMR Spectra: This indicates the presence of impurities. For the final product, this could be due to incomplete washing, trapping residual sodium bromide. Thoroughly wash the precipitate with copious amounts of deionized water. If impurities from the precursor syntheses are suspected, recrystallization of the precursors is recommended.
Conclusion
The reproducible synthesis of this compound is readily achievable through a convergent approach that prioritizes the purity of the precursor salts. By employing the robust Grignard-based syntheses for both the tetraphenylphosphonium bromide and sodium tetra-p-tolylborate, followed by a straightforward aqueous metathesis, a high-purity final product can be consistently obtained. The validation of each batch through standard characterization techniques, particularly NMR spectroscopy, is essential to ensure the quality and reliability of this important chemical tool for research and development.
References
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-). Retrieved from [Link]
- Fraenk, W., Nöth, H., Klapötke, T. M., & Suter, M. (2002). Synthesis and Characterization of Tetraphenylphosphonium Tetraazidoborate.
- Klapötke, T. M., & Suter, M. (1997). Preparation and Structure of Tetraphenylphosphonium Aquotetrachlorothionitrosylosmium(II), [PPh4][(H2O)Os(NS)Cl4].
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Anion-Regulating Transient and Persistent Phosphorescence and Size-Dependent Ultralong Afterglow of Organic Ionic Crystals. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2001). Synthesis of tetraphenylphosphonium bromide. Retrieved from [Link]
- Mink, L. M., & Marsh, D. F. (1998). Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins.
- Nishida, H., Takada, N., Yoshimura, M., Sonoda, T., & Kobayashi, H. (1994). Synthesis, Lipophilicity, and Stability of Tetrakis (pentafluorophenyl) borate (FTPB) Anion under Highly Acidic Conditions. Bulletin of the Chemical Society of Japan, 67(8), 2242-2244.
- Gu, L., et al. (2018). Tetraarylphosphonium Cations with Excellent Alkaline‐Resistant Performance for Anion‐Exchange Membranes.
- Yoshifuji, M., et al. (2019). Synthesis and characterization of tetraphenylammonium salts. Scientific Reports, 9(1), 1-7.
- Zhang, S., et al. (2020). Efficient Synthesis of High-Performance Anion Exchange Membranes by Applying Clickable Tetrakis(dialkylamino)
Sources
A Senior Application Scientist's Guide to the Comparative Analysis of Electrochemical Windows of Different Electrolytes
Welcome, researchers, scientists, and drug development professionals, to an in-depth exploration of the electrochemical window (EW) of various electrolytes. This guide is designed to provide a comprehensive, technically accurate, and practical comparison of the electrochemical stability of different electrolyte systems. As your guide, I will navigate you through the foundational concepts, experimental determination, and comparative analysis of the electrochemical window, empowering you to make informed decisions in your research and development endeavors.
The Concept of the Electrochemical Window: A Foundation of Stability
In the realm of electrochemistry, the electrochemical window (EW), also known as the electrochemical stability window (ESW), represents the potential range over which an electrolyte remains electrochemically inert, meaning it is neither oxidized nor reduced.[1][2] Operating an electrochemical cell within this window is paramount for ensuring the stability and longevity of the system. Exceeding these potential limits leads to the decomposition of the electrolyte, which can result in diminished performance, reduced lifespan, and potential safety hazards.[1] The width of the electrochemical window is a critical parameter in the selection of electrolytes for various applications, particularly for high-energy-density devices like lithium-ion batteries and supercapacitors.[3][4]
The cathodic (negative) limit of the EW is determined by the reduction potential of the electrolyte components, while the anodic (positive) limit is defined by their oxidation potential.[1] It is a common misconception that the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap of the solvent directly dictates the electrochemical window. However, the EW is governed by the redox potentials, which are related to the Gibbs free energy difference between the reactants and products of the decomposition reactions.[5]
Experimental Determination of the Electrochemical Window: A Practical Protocol
The most common and reliable method for determining the electrochemical window of an electrolyte is through voltammetric techniques, primarily Cyclic Voltammetry (CV) or Linear Sweep Voltammetry (LSV) .[3] This section provides a detailed, step-by-step protocol for this determination.
Experimental Setup
A standard three-electrode setup is employed for this measurement, consisting of:
-
Working Electrode (WE): An inert electrode with a well-defined surface area, such as glassy carbon, platinum, or gold. The choice of WE material is crucial as it can influence the measured EW.[2]
-
Reference Electrode (RE): Provides a stable potential against which the potential of the working electrode is measured. Common reference electrodes include Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Counter Electrode (CE): Also known as the auxiliary electrode, it completes the electrical circuit. A platinum wire or graphite rod is typically used.
Step-by-Step Protocol for Cyclic Voltammetry
-
Electrolyte Preparation: Prepare the electrolyte solution to be tested. For non-aqueous electrolytes, ensure all components are handled in an inert atmosphere (e.g., a glovebox) to minimize water and oxygen contamination, which can significantly affect the results.[6]
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte. Ensure the electrodes are properly immersed and positioned.
-
Initial Potential and Scan Direction: Set the initial potential of the potentiostat to the open-circuit potential (OCP) of the system. For determining the anodic limit, the potential is swept towards more positive values. For the cathodic limit, the potential is swept towards more negative values.[7]
-
Scan Rate: A slow scan rate, typically in the range of 10-50 mV/s, is recommended to allow the system to approach steady-state conditions.[7]
-
Data Acquisition:
-
Anodic Limit: Initiate the potential sweep from the OCP towards more positive potentials. Record the current response as a function of the applied potential. A significant and sharp increase in the anodic current indicates the onset of electrolyte oxidation.
-
Cathodic Limit: Initiate a separate potential sweep from the OCP towards more negative potentials. A sharp increase in the cathodic current signifies the onset of electrolyte reduction.
-
-
Determination of the Electrochemical Window: The potential at which the current starts to rise exponentially is defined as the limit of the electrochemical window. A current density cutoff (e.g., 0.1 mA/cm²) is often used to define this limit objectively. The electrochemical window is the difference between the anodic and cathodic limits.
Visualizing the Experimental Workflow
Caption: Workflow for determining the electrochemical window using cyclic voltammetry.
Comparative Analysis of Different Electrolyte Systems
The choice of electrolyte has a profound impact on the electrochemical window. This section provides a comparative analysis of aqueous, organic, ionic liquid, and solid-state electrolytes.
Aqueous Electrolytes
Aqueous electrolytes are attractive due to their high ionic conductivity, low cost, non-flammability, and environmental benignity. However, their primary drawback is a narrow electrochemical window, theoretically limited to 1.23 V due to the decomposition of water into hydrogen and oxygen.[4] In practice, the kinetic overpotential on certain electrode materials can extend this window slightly. A significant advancement in this area is the development of "water-in-salt" electrolytes (WiSE), where a high concentration of salt reduces the activity of free water molecules, thereby expanding the electrochemical window to over 3 V.[8][9]
Organic Electrolytes
Organic electrolytes are the workhorse of modern high-energy-density batteries, such as lithium-ion batteries. They are typically composed of a lithium salt dissolved in a mixture of organic carbonate solvents (e.g., ethylene carbonate, dimethyl carbonate). Organic electrolytes offer a significantly wider electrochemical window compared to aqueous electrolytes, typically in the range of 3.5 to 4.5 V.[1] This wider window enables the use of high-voltage cathode materials, leading to higher energy densities. However, organic electrolytes are often flammable, toxic, and sensitive to moisture.[10]
Ionic Liquids (ILs)
Ionic liquids are salts that are in a liquid state at or near room temperature. They are composed entirely of ions and exhibit unique properties such as low volatility, high thermal stability, and a wide electrochemical window. The electrochemical window of ionic liquids can be exceptionally wide, often exceeding 5 V, and in some cases, reaching up to 7.2 V.[1][11] This makes them highly promising for high-voltage applications. However, their higher viscosity and lower ionic conductivity compared to organic electrolytes can sometimes limit their rate capability.[12]
Solid-State Electrolytes (SSEs)
Solid-state electrolytes are a key enabling technology for the development of all-solid-state batteries, which promise enhanced safety and higher energy density. SSEs can be broadly classified into inorganic ceramic electrolytes and solid polymer electrolytes. Their electrochemical windows are generally wide, often comparable to or exceeding those of organic liquid electrolytes. For instance, some composite solid electrolytes have been reported to have an electrochemical window of up to 5.15 V.[13] The primary challenges for SSEs are achieving high ionic conductivity at room temperature and maintaining good interfacial contact with the electrodes.[3]
Summary of Electrochemical Windows
| Electrolyte Type | Typical Electrochemical Window (V) | Advantages | Disadvantages |
| Aqueous | ~1.2 - 2.0 | High ionic conductivity, low cost, non-flammable, environmentally friendly | Narrow electrochemical window |
| "Water-in-Salt" | > 3.0 | Wider window than traditional aqueous, non-flammable | High salt concentration can increase viscosity and cost |
| Organic | 3.5 - 4.5 | Wide electrochemical window, good ionic conductivity | Flammable, toxic, moisture sensitive |
| Ionic Liquids | 4.0 - 6.0+ | Very wide electrochemical window, low volatility, high thermal stability | Higher viscosity, lower ionic conductivity, higher cost |
| Solid-State | 3.0 - 5.0+ | High safety (non-flammable), wide electrochemical window | Lower ionic conductivity at room temperature, interfacial challenges |
Note: The values presented are typical ranges and can vary depending on the specific composition of the electrolyte, the electrode materials used, and the measurement conditions.
Factors Influencing the Electrochemical Window
Several factors can significantly influence the measured electrochemical window of an electrolyte. Understanding these factors is crucial for accurate and reproducible measurements.
-
Electrolyte Composition: The chemical nature of the solvent, salt, and any additives directly determines the intrinsic redox stability of the electrolyte.
-
Electrode Material: The working electrode material can have a catalytic effect on the electrolyte decomposition reactions, thereby altering the measured electrochemical window.[2] For instance, a glassy carbon electrode might show a different window compared to a platinum electrode for the same electrolyte.
-
Temperature: Temperature affects the kinetics of the decomposition reactions. Generally, an increase in temperature leads to a narrowing of the electrochemical window as the activation energy for decomposition is more easily overcome.[9][14]
-
Impurities: The presence of impurities, particularly water and oxygen in non-aqueous electrolytes, can drastically reduce the electrochemical window.[6] Water can react with common electrolyte salts like LiPF₆ to form hydrofluoric acid (HF), which can degrade both the electrolyte and the electrodes.
Visualizing the Influencing Factors
Caption: Factors influencing the electrochemical window of an electrolyte.
Concluding Remarks
The electrochemical window is a fundamental property of an electrolyte that dictates the operational voltage and stability of an electrochemical device. This guide has provided a comprehensive overview of the concept, a detailed protocol for its experimental determination, and a comparative analysis of different electrolyte systems. As researchers and scientists, a thorough understanding of the electrochemical window and the factors that influence it is essential for the rational design and development of next-generation energy storage and conversion technologies. By carefully selecting and optimizing electrolyte systems with wide electrochemical windows, we can unlock the potential for safer, more efficient, and longer-lasting electrochemical devices.
References
-
Girault, H., & Peljo, P. E. (2018). Electrochemical potential window of battery electrolytes: the HOMO–LUMO misconception. Energy & Environmental Science, 11(11), 3097-3100. [Link]
-
Wikipedia. (n.d.). Electrochemical window. [Link]
-
Unlocking Simultaneously the Temperature and Electrochemical Windows of Aqueous Phthalocyanine Electrolytes. (2019). ACS Applied Energy Materials. [Link]
-
A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes. (2021). National Institutes of Health. [Link]
-
Systematic study and effective improvement of voltammetry for accurate electrochemical window measurement of solid electrolytes. (2022). Journal of Energy Chemistry. [Link]
-
A Critical Analysis of Chemical and Electrochemical Oxidation Mechanisms in Li-Ion Batteries. (2021). The Journal of Physical Chemistry Letters. [Link]
-
Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. (2013). ResearchGate. [Link]
-
Cyclic Voltammetry. (n.d.). Gamry Instruments. [Link]
-
What are the types of electrolyte decomposition caused by overcharge?. (n.d.). TYCORUN ENERGY. [Link]
-
Ionic conductivity and electrochemical window of pure ionic liquids and ILGPEs. (n.d.). ResearchGate. [Link]
-
Electrochemical window – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Study of the Mechanism of Electrolyte Decomposition and Gas Formation during Operation of Lithium-Ion Batteries. (2023). ResearchGate. [Link]
-
Water-in-Salt Widens the Electrochemical Stability Window: Thermodynamic and Kinetic Factors. (2021). ResearchGate. [Link]
-
Revealing the impact of temperature in battery electrolytes via wavelength-resolved neutron imaging. (2022). National Institutes of Health. [Link]
-
A Practical Beginner's Guide To Cyclic Voltammetry: Supporting Information. (n.d.). Scribd. [Link]
-
Calculated cathodic and anodic limits for individual ions using... (n.d.). ResearchGate. [Link]
-
Lab 1: Cyclic Voltammetry. (2021). Chemistry LibreTexts. [Link]
-
Research progress of organic liquid electrolyte for sodium ion battery. (2022). Frontiers in Chemistry. [Link]
-
Application of Li3InCl6-PEO Composite Electrolyte in All-Solid-State Battery. (2023). MDPI. [Link]
-
A Practical Beginner's Guide to Cyclic Voltammetry. (2017). Journal of Chemical Education. [Link]
-
Electrochemical stability windows of electrolytes. (n.d.). ResearchGate. [Link]
-
Wide electrochemical window ionic salt for use in electropositive metal electrodeposition and solid state Li-ion batteries. (2014). SciSpace. [Link]
Sources
- 1. Electrochemical window - Wikipedia [en.wikipedia.org]
- 2. info.phys.tsinghua.edu.cn [info.phys.tsinghua.edu.cn]
- 3. A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Electrolyte Decomposition Mechanisms → Term [energy.sustainability-directory.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Revealing the impact of temperature in battery electrolytes via wavelength-resolved neutron imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Benchmarking Ion-Selective Electrode Performance: A Comparative Guide to Lipophilic Salts and Plasticizers
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of electrochemical analysis, the precision and reliability of ion-selective electrodes (ISEs) are paramount. These sensors, capable of detecting specific ions in a complex mixture, are indispensable tools in pharmaceutical research, clinical diagnostics, and environmental monitoring. The performance of an ISE, particularly its selectivity, is intricately linked to the composition of its ion-selective membrane. This guide provides an in-depth exploration of how lipophilic salts, with a focus on tetraphenylborate derivatives, and various plasticizers are utilized to benchmark and optimize the selectivity of these critical analytical instruments.
At the heart of a high-performance polymer membrane ISE is a carefully optimized cocktail of components. While the ionophore dictates the primary selectivity towards the target ion, the inclusion of a lipophilic salt with a charge opposite to that of the primary ion is a critical strategy to enhance performance. These additives, often referred to as ion-exchangers or anion/cation excluders, play a multifaceted role. They reduce the electrical resistance of the membrane, which stabilizes the potentiometric response and minimizes noise.[1] Furthermore, by ensuring a sufficient concentration of ionic sites within the membrane, they help to establish a stable phase boundary potential and can significantly influence the selectivity of the electrode by preventing the co-extraction of interfering ions of the opposite charge.
This guide will delve into the practical methodologies for fabricating and testing ion-selective electrodes, providing a framework for researchers to systematically evaluate and compare the performance of different membrane formulations. We will use the example of a potassium-selective electrode, a common and well-understood system, to illustrate these principles.
The Architecture of a High-Selectivity Ion-Selective Membrane
The ion-selective membrane is typically a thin polymer film, most commonly composed of poly(vinyl chloride) (PVC), which serves as a solid support for the active components. The key ingredients dissolved in this polymer matrix are:
-
Ionophore: A neutral carrier or a charged ligand that selectively binds to the target ion.
-
Plasticizer: A water-immiscible organic solvent that dissolves the membrane components and ensures the mobility of ions within the membrane. The choice of plasticizer has a significant impact on the electrode's performance.[2]
-
Lipophilic Salt: An ionic additive that is soluble in the organic membrane phase but insoluble in water. Tetraphenylborate salts are widely used for cation-selective electrodes due to the large, hydrophobic nature of the tetraphenylborate anion.
The interplay between these components determines the electrode's sensitivity, linear range, detection limit, and, most importantly, its selectivity.
Experimental Protocol: Fabrication of a Potassium-Selective PVC Membrane Electrode
This protocol outlines the preparation of a potassium-selective electrode, a valuable tool in many biological and chemical analyses. The membrane composition provided is a typical starting point for optimization studies.
Materials:
-
Potassium Ionophore I (Valinomycin)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (as the lipophilic salt)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
o-Nitrophenyloctyl ether (o-NPOE) (as the plasticizer)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Preparation of the Membrane Cocktail:
-
In a clean, dry glass vial, dissolve 5 mg of Valinomycin, 2 mg of KTpClPB, 100 mg of PVC, and 200 mg of o-NPOE in 3 mL of THF.
-
Ensure all components are fully dissolved by gentle swirling or brief vortexing. The resulting solution should be clear and homogeneous.
-
-
Membrane Casting:
-
Place a clean, flat glass plate on a level surface.
-
Position a glass ring (approximately 2 cm in diameter) onto the glass plate.
-
Carefully pour the membrane cocktail into the glass ring, ensuring it spreads evenly.
-
Cover the setup with a petri dish to allow for slow evaporation of the THF overnight. This slow evaporation is crucial for forming a uniform, mechanically stable membrane.
-
-
Electrode Assembly:
-
Once the THF has fully evaporated, a transparent, flexible membrane will have formed.
-
Using a sharp cork borer or scalpel, carefully cut a circular disc (typically 5-7 mm in diameter) from the cast membrane.
-
Mount the membrane disc into an ISE electrode body (e.g., a Philips-type body).
-
Fill the electrode body with an internal filling solution containing a known concentration of the primary ion and a reference salt. For a potassium electrode, a solution of 0.1 M KCl is commonly used.
-
Ensure there are no air bubbles trapped between the membrane and the internal filling solution.
-
-
Conditioning:
-
Before use, condition the newly assembled electrode by soaking it in a 0.01 M solution of the primary ion (e.g., KCl) for at least 24 hours. This step ensures that the membrane-solution interface reaches equilibrium, leading to a stable and reproducible potential.
-
Benchmarking Selectivity: The Potentiometric Selectivity Coefficient
The selectivity of an ISE is its ability to respond to the primary ion in the presence of other, interfering ions. This is quantified by the potentiometric selectivity coefficient, KpotA,B, where A is the primary ion and B is the interfering ion. The smaller the value of KpotA,B, the more selective the electrode is for ion A.
The response of an ISE in a mixed solution of the primary ion A and an interfering ion B is described by the Nikolsky-Eisenman equation:
E = constant + (2.303RT / zAF) * log(aA + KpotA,B * aB(zA/zB))
Where:
-
E is the measured potential
-
R is the ideal gas constant
-
T is the absolute temperature
-
F is the Faraday constant
-
zA and zB are the charges of the primary and interfering ions, respectively
-
aA and aB are the activities of the primary and interfering ions, respectively
Two primary methods are recommended by the International Union of Pure and Applied Chemistry (IUPAC) for the determination of selectivity coefficients: the Separate Solution Method (SSM) and the Fixed Interference Method (FIM).
Experimental Protocol: Determining Selectivity Coefficients
1. Separate Solution Method (SSM)
The SSM involves measuring the potential of the ISE in two separate solutions, one containing the primary ion and the other containing the interfering ion.
Procedure:
-
Prepare a series of standard solutions of the primary ion A (e.g., KCl) and the interfering ion B (e.g., NaCl) with the same activity (e.g., 0.01 M).
-
Immerse the conditioned ISE and a suitable reference electrode (e.g., Ag/AgCl) in the solution of the primary ion A and record the stable potential (EA).
-
Rinse the electrodes thoroughly with deionized water and blot dry.
-
Immerse the electrodes in the solution of the interfering ion B and record the stable potential (EB).
-
Calculate the selectivity coefficient using the following equation:
log KpotA,B = (EB - EA) / S + (1 - zA/zB) * log aA
Where S is the slope of the electrode's calibration curve (ideally close to 59.2/zA mV per decade at 25°C).
2. Fixed Interference Method (FIM)
The FIM is generally considered more representative of real-world conditions as it measures the response to the primary ion in the presence of a constant background of the interfering ion.
Procedure:
-
Prepare a series of solutions containing a fixed activity of the interfering ion B (aB) and varying activities of the primary ion A (aA).
-
Measure the potential of the ISE and a reference electrode in each solution.
-
Plot the measured potential (E) versus the logarithm of the activity of the primary ion (log aA).
-
The resulting plot will typically show two linear regions. One region at high aA where the response is Nernstian for the primary ion, and another region at low aA where the potential becomes constant due to the response to the interfering ion.
-
The intersection of the extrapolated linear portions of this plot corresponds to the activity of the primary ion (a'A) where the response from both ions is equal.
-
Calculate the selectivity coefficient using the following equation:
KpotA,B = a'A / aB(zA/zB)
Comparative Performance Data
The choice of membrane components significantly impacts the selectivity of an ISE. The following tables provide comparative data to guide the selection of plasticizers and to illustrate typical selectivity coefficients for a potassium-selective electrode.
Table 1: Comparison of Plasticizer Performance in Tetraphenylborate-Based ISEs [2]
| Plasticizer | Abbreviation | Dielectric Constant (εr) | Nernstian Slope (mV/decade) | Linear Range (M) | Detection Limit (M) |
| o-Nitrophenyl octyl ether | o-NPOE | ~24 | ~58 | 1x10⁻¹ - 1x10⁻⁵ | 8.9x10⁻⁷ |
| Dioctyl phthalate | DOP | ~7 | ~59 | 5.0x10⁻² - 1.0x10⁻⁵ | 8.0x10⁻⁶ |
| Dibutyl phthalate | DBP | ~6.4 | ~58 | Not specified | Not specified |
| Dioctyl sebacate | DOS | ~4.5 | ~58 | 1.0x10⁻¹ - 1.0x10⁻⁵ | Not specified |
Note: The performance of an ISE is dependent on the entire membrane composition, including the ionophore and any additives, not just the plasticizer. The data presented here is for comparative purposes.
Table 2: Typical Potentiometric Selectivity Coefficients (log KpotK+,B) for a Valinomycin-Based Potassium ISE
| Interfering Ion (B) | Typical log KpotK+,B |
| Rb⁺ | -1.7 |
| Cs⁺ | -2.4 |
| NH₄⁺ | -2.8 |
| Na⁺ | -4.1 |
| Li⁺ | -4.4 |
| Mg²⁺ | -5.2 |
| Ca²⁺ | -5.3 |
These values are indicative and can vary depending on the specific membrane composition and the method of determination.
Visualization of Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for ISE fabrication and selectivity determination.
Caption: Experimental workflows for determining potentiometric selectivity coefficients using the SSM and FIM.
Conclusion
The selectivity of an ion-selective electrode is not an intrinsic property of the ionophore alone but is significantly influenced by the entire membrane composition. Lipophilic salts, such as tetraphenylborate derivatives, are essential additives that enhance the stability and selectivity of cation-selective electrodes. The choice of plasticizer also plays a critical role in defining the analytical performance of the sensor. By following systematic fabrication and benchmarking protocols, researchers can rationally design and optimize ion-selective electrodes for their specific analytical challenges. The methodologies and comparative data presented in this guide provide a solid foundation for achieving reliable and accurate measurements in diverse scientific and industrial applications.
References
-
Studies on PVC Lithium Ion-Selective Electrodes Based on Tetraphenylborates. Chemical Journal of Chinese Universities. (URL: [Link])
-
Summary of the ISEs proposed in the recent literature. Notation:... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Ion-Selective Electrodes for the Determination of Periodate IO4 - Scientific journals of the University of Benghazi. (URL: [Link])
-
A Novel Thulium Selective All-Solid-State Electrode - Analytical and Bioanalytical Electrochemistry. (URL: [Link])
-
Potentiometric Determination of Cr3+ in Industrial Effluents by an Ion Selective Electrode based on Rifaximin as the Ionophore - Journal of Chemical, Biological and Medicinal Sciences. (URL: [Link])
-
Potassium tetrakis(4-chlorophenyl)borate | C24H16BCl4K | CID 23679691 - PubChem. (URL: [Link])
-
Selectivity coefficient - HORIBA. (URL: [Link])
-
Potentiometric selectivity coefficients for potassium selective electrodes - ResearchGate. (URL: [Link])
-
Selectivity coefficients calculated using the fixed interference method (FIM). - Figshare. (URL: [Link])
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tetraphenylphosphonium Tetra-p-tolylborate
As a Senior Application Scientist, my priority is to empower our partners in research and development with not just high-performance reagents, but also the critical knowledge to handle them safely and responsibly. Tetraphenylphosphonium Tetra-p-tolylborate is a valuable compound in various synthetic applications; however, its disposal requires a meticulous and informed approach to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory awareness.
Understanding the Hazard Profile: Why Specialized Disposal is Critical
This compound is an organic salt composed of a large, stable cation (tetraphenylphosphonium) and a large, stable anion (tetra-p-tolylborate). While stable under normal conditions, its components present distinct environmental hazards that dictate its disposal pathway.[1][2]
-
Aquatic Toxicity: The primary concern, as highlighted in safety data for related phosphonium salts, is its high toxicity to aquatic organisms.[3][4] Release into waterways can lead to long-term adverse effects on ecosystems. Therefore, under no circumstances should this compound or its solutions be discharged into the sanitary sewer system. [4]
-
Boron Component Concerns: The tetra-p-tolylborate anion contains boron. While boron is a naturally occurring element, its compounds are not efficiently removed by standard wastewater treatment processes. Elevated concentrations of boron in terrestrial and aquatic environments can be toxic to plants and other organisms.[5][6] This persistence and potential for environmental accumulation reinforces the prohibition of sewer disposal.
-
General Hazards: Like many chemical reagents, it is classified as a hazardous substance.[3] Direct contact may cause eye irritation, and ingestion may be harmful.[3][7] Proper personal protective equipment is mandatory during handling and disposal.
Table 1: Hazard Summary and Management
| Hazard Category | Description | Required Management Action |
| Environmental | Very toxic to aquatic life with long-lasting effects.[3][4] | Strict prohibition of drain disposal. Contain all spills and waste. |
| Boron compounds can be phytotoxic and are not removed by wastewater treatment. | Dispose of as regulated chemical waste. | |
| Health | May cause serious eye irritation upon direct contact.[3][7] | Wear safety goggles or a face shield.[8] |
| May be harmful if swallowed or inhaled as dust.[3][7] | Handle in a well-ventilated area, preferably a fume hood. Avoid generating dust. | |
| May cause skin irritation upon prolonged contact.[7] | Wear appropriate chemical-resistant gloves.[8] |
Core Principles for Disposal
The disposal of this compound must adhere to a strict hierarchy of waste management principles.[9]
-
Source Reduction: Order only the quantity of the chemical needed for your experiments to minimize surplus.[10]
-
Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's hazardous waste protocol.[8] Proper segregation is key to safe and compliant disposal.
-
Containerization: Use only approved, leak-proof, and clearly labeled hazardous waste containers.[4][10] The original container, if in good condition, is often a suitable option for unused product.[9]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[8][10]
Personal Protective Equipment (PPE) and Spill Management
Before beginning any disposal procedure, ensure all necessary safety measures are in place.
Required PPE
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[8]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Consult the glove manufacturer's specifications for compatibility.
-
Body Protection: A flame-retardant lab coat should be worn.[8]
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent environmental release and personnel exposure.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the material using dry methods to avoid generating dust.[3]
-
Place the spilled material into a clearly labeled, sealable container for hazardous waste disposal.[3]
-
Clean the spill area with soap and water, collecting the cleaning materials as contaminated waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.[3]
-
Prevent entry into the affected area.
-
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of this compound waste, including pure compound, solutions, and contaminated labware.
Objective: To safely collect, package, and label all forms of this compound waste for collection by a licensed hazardous waste management service.
Materials:
-
Approved hazardous waste container (sealable, compatible material)
-
Hazardous waste labels (provided by your EHS department)
-
Personal Protective Equipment (as defined in Section 3.1)
-
Spill kit
Methodology
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired solid reagent.
-
Reaction mixtures or solutions containing the compound.
-
Contaminated items (e.g., weigh boats, gloves, pipette tips, paper towels).
-
-
Segregate these wastes from all other laboratory waste streams (e.g., non-hazardous trash, sharps, other chemical waste).[8]
-
-
Containerization:
-
Solid Waste: Place pure, unused compound and grossly contaminated solids (like spill cleanup materials) into a dedicated, sealable, and robust container.[4] If the original container is used, ensure the label is intact and legible.[9]
-
Liquid Waste: Collect solutions containing the compound in a compatible, leak-proof liquid waste container. Do not overfill the container.
-
Contaminated Labware: Place lightly contaminated items (gloves, wipes, etc.) in a sealed plastic bag or a lined container designated for solid chemical waste.[8]
-
-
Labeling:
-
Immediately label the waste container with your institution's official hazardous waste tag.[10]
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
List all components and estimate their concentrations if it is a mixed waste stream.
-
Indicate the relevant hazards (e.g., "Toxic to Aquatic Life").
-
Ensure the accumulation start date is recorded.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[10]
-
The SAA should be a secondary containment tray to prevent the spread of material in case of a leak.
-
Ensure the container remains closed at all times except when adding waste.[10]
-
-
Arranging for Pickup:
-
Once the container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.[8]
-
Do not attempt to dispose of the waste yourself. The final disposal method, likely high-temperature incineration, must be performed by a licensed hazardous waste management facility to ensure the complete destruction of the organic components.[11][12]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste generated from this compound.
Caption: Disposal workflow for this compound waste.
References
-
Tetraphenylphosphonium tetraphenylborate - Material Safety Data Sheet. Santa Cruz Biotechnology.
-
Boron and compounds. Australian Government, Department of Climate Change, Energy, the Environment and Water.
-
Boric acid and precursors to boric acid: Environment tier II assessment. Australian Government, Department of Health and Aged Care.
-
Wood preservation facilities, inorganic boron (borate): chapter I-3. Environment and Climate Change Canada.
-
Boron | Public Health Statement. Agency for Toxic Substances and Disease Registry (ATSDR), CDC.
-
Are there any environmental concerns with boron oxide use? KingProlly.
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for White Phosphorus. National Center for Biotechnology Information (NCBI).
-
Safety Data Sheet: Tetraphenylphosphonium phenolate. Chemos GmbH & Co.KG.
-
SAFETY DATA SHEET - Tetraphenylphosphonium bromide. Fisher Scientific.
-
SAFETY DATA SHEET - Tetraphenylphosphonium bromide. Thermo Fisher Scientific.
-
Chemical Safety Data Sheet MSDS / SDS - tetraphenylphosphonium phenolate. ChemicalBook.
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety.
-
Treatment and disposal of chemical wastes in daily laboratory work. University of Wuppertal.
-
Phosphorus. U.S. Environmental Protection Agency (EPA).
-
This compound - Introduction. ChemBK.
-
Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals. Benchchem.
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XIII Inorganic Compounds. U.S. Environmental Protection Agency (EPA).
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health & Radiation Safety.
-
This compound | CAS 181259-35-8. Santa Cruz Biotechnology.
-
This compound 98.0+%, TCI America™. Fisher Scientific.
-
Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI), NIH.
-
Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes... Federal Register.
-
Persistent organic pollutants. NetRegs.
-
This compound. TCI Chemicals.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 181259-35-8 | TCI Deutschland GmbH [tcichemicals.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemos.de [chemos.de]
- 5. Wood preservation facilities, inorganic boron (borate): chapter I-3 - Canada.ca [canada.ca]
- 6. king-boron.com [king-boron.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for White Phosphorus - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Persistent organic pollutants | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
Mastering the Safe Handling of Tetraphenylphosphonium Tetra-p-tolylborate: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. Tetraphenylphosphonium Tetra-p-tolylborate, a valuable salt in various synthetic and analytical applications, requires a diligent approach to laboratory safety. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE), alongside operational and disposal considerations. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and safety, making this your preferred resource for laboratory safety and chemical handling.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is crucial. While some safety data sheets (SDS) for this compound may not classify it as a hazardous substance under specific regulations, a comprehensive risk assessment necessitates a cautious approach.[1] Data for structurally similar compounds and some supplier information suggest a potential for mild to moderate irritation upon contact with the skin and eyes.[2][3] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.
Key Potential Hazards:
-
Eye Irritation: Direct contact with the eyes may cause irritation.[2][3]
-
Skin Irritation: Prolonged or repeated skin contact may lead to irritation.[2][3]
-
Respiratory Tract Irritation: Inhalation of fine dust particles may cause respiratory irritation.[2]
-
Aquatic Toxicity: While specific data for this compound is limited, related organoborate compounds can be toxic to aquatic life.[4]
Therefore, the selection of appropriate PPE is a critical step in mitigating these potential risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The following PPE is essential for the safe handling of this compound in a laboratory setting. The specific level of protection may be adjusted based on the scale of the operation and the potential for dust generation.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Provides a seal around the eyes to protect against dust particles and potential splashes.[2] |
| Hand Protection | Nitrile gloves | Offers good resistance to a wide range of chemicals and provides a barrier against skin contact.[2] |
| Body Protection | Laboratory coat | Protects personal clothing and skin from accidental spills and contamination. |
| Respiratory Protection | N95 or higher-rated dust mask | Recommended when handling the solid outside of a fume hood or when there is a potential for dust generation.[2] |
Enhanced PPE for Specific Operations
For procedures with a higher risk of exposure, such as large-scale handling or tasks that generate significant dust, consider the following additions:
-
Face Shield: Worn in conjunction with safety goggles, a face shield provides an additional layer of protection for the entire face from splashes or airborne particles.
-
Impervious Apron: For handling larger quantities, a chemically resistant apron can provide extra protection for the torso.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the scale and nature of the handling task.
Operational Plan: Step-by-Step Safety Procedures
Adherence to a strict operational protocol is as crucial as wearing the correct PPE.
Preparation and Handling
-
Designated Area: Conduct all handling of this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid form to minimize dust inhalation.[2][5]
-
PPE Donning: Before handling the chemical, put on all required PPE in the correct order: lab coat, then safety goggles, followed by gloves. If a respirator is needed, it should be fit-tested and donned before entering the handling area.
-
Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily accessible.
-
Weighing: When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to contain any dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Post-Handling Procedures
-
Decontamination: After handling, wipe down the work area with an appropriate cleaning agent.
-
PPE Doffing: Remove PPE in the reverse order of donning, taking care to avoid self-contamination. Gloves should be removed last and disposed of properly.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and any spilled material, in a clearly labeled, sealed container.[2]
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, labeled waste container for organic solvents.
-
Disposal Vendor: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2] Do not dispose of this chemical down the drain, as it may be harmful to aquatic life.[4]
By implementing these comprehensive safety measures, you can confidently and responsibly handle this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Tetraphenylphosphonium phenolate. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
